molecular formula C10H15N3 B358923 6-(Piperidin-1-yl)pyridin-2-amine CAS No. 4945-46-4

6-(Piperidin-1-yl)pyridin-2-amine

Cat. No.: B358923
CAS No.: 4945-46-4
M. Wt: 177.25g/mol
InChI Key: RCGLVZGTHFCFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-1-yl)pyridin-2-amine is a chemical compound of interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It features a piperidine group linked to a 2-aminopyridine scaffold, a common structural motif found in molecules that interact with biological targets. As a building block, this amine is valuable for the synthesis of more complex compounds and libraries for high-throughput screening. Researchers utilize it in the exploration of potential pharmacological activities. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. All necessary safety data should be reviewed prior to handling. Specific details regarding the mechanism of action and primary applications for this exact compound are areas of ongoing research and should be confirmed through specialized scientific literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGLVZGTHFCFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-(Piperidin-1-yl)pyridin-2-amine (CAS: 4945-46-4)

This compound is a heterocyclic compound featuring a pyridine core functionalized with a piperidine ring at the 6-position and a primary amine at the 2-position. This specific arrangement of functionalities is not a random assortment of atoms; rather, it represents a "privileged scaffold" in modern drug discovery. The 2-aminopyridine moiety serves as a versatile hydrogen bond donor and acceptor, capable of forming critical interactions with biological targets, while the piperidine ring often enhances physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] As such, this molecule, bearing the CAS number 4945-46-4, is rarely an end product itself. Instead, it is a high-value starting material and a key structural intermediate for the synthesis of a diverse range of biologically active molecules, from kinase inhibitors to receptor modulators.[2][3][4] This guide provides an in-depth examination of its synthesis, characterization, and pivotal role in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The data presented below have been consolidated from various chemical databases and spectroscopic prediction models.

Core Physicochemical Data
PropertyValueSource/Comment
CAS Number 4945-46-4N/A
Molecular Formula C₁₀H₁₅N₃As per structure
Molecular Weight 177.25 g/mol Calculated
Appearance Off-white to light yellow solidTypical for this class of compounds
Melting Point 94-98 °CVaries with purity
Boiling Point ~335 °C at 760 mmHgPredicted
Solubility Soluble in DMSO, Methanol, ChloroformCommon for polar organic compounds
pKa ~6.8 (pyridinium N), ~11.2 (piperidine N)Predicted; pyridine N is less basic due to aromaticity
LogP 1.75Predicted; indicates moderate lipophilicity
Spectroscopic Fingerprints for Structural Verification

Structural confirmation is paramount. The following data represent the expected spectroscopic characteristics for this compound.

  • ¹H NMR (400 MHz, CDCl₃, δ in ppm):

    • 7.30-7.40 (t, 1H): The proton at the 4-position of the pyridine ring, appearing as a triplet due to coupling with the two adjacent pyridine protons.

    • 6.25 (d, 1H): The proton at the 3-position of the pyridine ring, appearing as a doublet.

    • 5.95 (d, 1H): The proton at the 5-position of the pyridine ring, appearing as a doublet.

    • 4.40 (s, 2H): A broad singlet corresponding to the two protons of the primary amine (-NH₂).

    • 3.45-3.55 (m, 4H): The four protons on the carbons adjacent to the nitrogen in the piperidine ring.

    • 1.55-1.70 (m, 6H): The remaining six protons of the piperidine ring.[5]

  • ¹³C NMR (101 MHz, CDCl₃, δ in ppm):

    • 160.5: C2 (carbon bearing the amino group).

    • 158.0: C6 (carbon bearing the piperidine group).

    • 138.5: C4.

    • 105.0: C5.

    • 98.0: C3.

    • 46.0: The two carbons in the piperidine ring adjacent to the nitrogen.

    • 26.0: The two carbons beta to the piperidine nitrogen.

    • 24.5: The single carbon gamma to the piperidine nitrogen.

  • Mass Spectrometry (ESI+):

    • m/z: 178.13 (M+H)⁺. The calculated exact mass for [C₁₀H₁₆N₃]⁺ is 178.1344, providing high-resolution mass spectrometry (HRMS) a powerful tool for confirmation.

Synthesis and Purification: A Practical Workflow

The most common and industrially scalable synthesis of this compound is via nucleophilic aromatic substitution (SₙAr). This pathway is efficient because the electron-withdrawing nature of the pyridine nitrogen and the presence of a good leaving group at the 6-position activate the ring for nucleophilic attack by piperidine.

Diagram of Synthetic Pathway

Synthesis_Pathway A 2-Amino-6-chloropyridine C This compound (CAS: 4945-46-4) A->C Nucleophilic Aromatic Substitution Base (e.g., K₂CO₃), Solvent (e.g., DMF) Heat (e.g., 100-120 °C) B Piperidine B->C Nucleophile

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base to neutralize the HCl byproduct, and a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Causality Insight: The use of a polar aprotic solvent like DMF is crucial. It effectively dissolves the reactants and the inorganic base without participating in the reaction, facilitating a high reaction rate.

  • Nucleophile Addition: Add piperidine (1.2-1.5 eq) to the reaction mixture. An excess of the amine nucleophile helps drive the reaction to completion.

  • Reaction Execution: Heat the mixture to 100-120 °C and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Self-Validation: The disappearance of the 2-amino-6-chloropyridine spot/peak and the appearance of a new, typically more polar, product spot/peak on the TLC/HPLC confirms reaction progression.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to yield the pure this compound.

Purity Analysis via HPLC

A standardized HPLC method is essential for quality control.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA
Gradient 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~4-6 minutes (highly method-dependent)

Causality Insight: The use of a C18 column separates compounds based on hydrophobicity. TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the basic amine compound.[6]

Core Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block. The primary amine at the C2 position is a convenient handle for further chemical elaboration, allowing for the introduction of diverse pharmacophores through amide bond formation, reductive amination, or participation in further substitution reactions.

Logical Flow from Core Scaffold to Therapeutic Classes

Applications cluster_mods Chemical Modifications cluster_classes Therapeutic Classes Core This compound Primary Amine Handle Piperidine Moiety Amidation Amide Coupling Core:nh2->Amidation ReductiveAmination Reductive Amination Core:nh2->ReductiveAmination BuchwaldHartwig Buchwald-Hartwig Coupling Core:nh2->BuchwaldHartwig KinaseInhibitors Kinase Inhibitors (e.g., CDK inhibitors) Amidation->KinaseInhibitors ReceptorAntagonists Muscarinic Receptor Antagonists ReductiveAmination->ReceptorAntagonists ReceptorAgonists Serotonin Receptor Agonists (5-HT1A) BuchwaldHartwig->ReceptorAgonists

Caption: Elaboration of the core scaffold into various drug classes.

Case Study 1: Kinase Inhibitors

The 2-aminopyridine motif is a well-established "hinge-binder" in kinase inhibitors. It mimics the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region. The primary amine of this compound can be acylated or coupled with other heterocyclic systems to build potent and selective inhibitors targeting enzymes like Cyclin-Dependent Kinases (CDKs), which are crucial in cancer cell cycle regulation.[2][7][8] The piperidine moiety in this context can be used to tune solubility and occupy adjacent hydrophobic pockets in the enzyme's active site.

Case Study 2: Muscarinic Receptor Antagonists

In the development of treatments for conditions like overactive bladder or COPD, selective muscarinic receptor antagonists are highly sought after. Research has shown that derivatives of this scaffold can yield potent M3 receptor antagonists with high selectivity over the M2 receptor subtype.[3] This selectivity is critical for avoiding cardiac side effects associated with M2 antagonism.[3] In these molecules, the primary amine is often elaborated into a larger, more complex side chain that dictates receptor subtype specificity. A notable example is the compound (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, where a related aminopyridine-piperidine core is evident.[3][9]

Safety, Handling, and Storage

As with most amine-containing organic compounds, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound (CAS 4945-46-4) is more than just a chemical intermediate; it is a strategically designed scaffold that leverages the synergistic properties of the 2-aminopyridine and piperidine moieties. Its straightforward synthesis, well-defined physicochemical properties, and the reactive handle provided by its primary amine group make it an exceptionally valuable tool for medicinal chemists. Its demonstrated utility in the construction of diverse and clinically relevant molecules, including kinase inhibitors and receptor modulators, cements its status as a cornerstone in the library of privileged structures for modern drug discovery.

References

  • ChemScene. (n.d.). (6-(Piperidin-1-yl)pyridin-2-yl)methanamine.
  • Benchchem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine.
  • Google Patents. (n.d.). 2-6-(3-AMINO-PIPERIDIN-1-YL)-3-.
  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation.
  • Google Patents. (n.d.). US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • PubMed Central. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.
  • PubMed Central. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
  • Supporting Information. (n.d.). SI-1: 1H NMR and 13C NMR chemical shifts of N-Oxide products.
  • PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine.
  • PubMed Central. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile.
  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.
  • PubMed. (n.d.). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl].
  • Google Patents. (n.d.). US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
  • PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors.
  • Google Patents. (n.d.). US20110306619A1 - 6-phenyl-2-[((piperidin-4-ylmethyl) - Google Patents.
  • PubMed Central. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • Google Patents. (n.d.). SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
  • ResearchGate. (n.d.). Synthesis of N-amino Pyridine-2,6-dione Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Vulcanchem. (n.d.). 6-Chloro-N-piperidin-3-ylpyridine-2-carboxamide;hydrochloride.
  • MOLBASE. (n.d.). piperidin-1-amine|2213-43-6.
  • Google Patents. (n.d.). US7176316B2 - Amino-piperidine derivatives.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Academic Journal. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Google Patents. (n.d.). US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • PubMed Central. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025).
  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
  • PubChem. (n.d.). (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide.
  • The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • NIST WebBook. (n.d.). 2-Pyridinamine, 6-methyl-.

Sources

Physicochemical properties of 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-(Piperidin-1-yl)pyridin-2-amine

Authored by a Senior Application Scientist

Foreword: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to successful drug discovery campaigns. The compound this compound (CAS No: 4945-46-4) represents a quintessential example of such a scaffold.[1] Its structure, a fusion of a 2-aminopyridine core with a piperidine moiety, presents a compelling profile for researchers. The 2-aminopyridine group is a well-established pharmacophore found in numerous biologically active compounds, while the piperidine ring is frequently employed to enhance solubility, modulate basicity, and optimize interactions with biological targets.[2][3]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed not as a simple data sheet, but as a practical manual for researchers, scientists, and drug development professionals. Herein, we move beyond mere values to explore the causality behind experimental choices, the implications of each property for drug development, and the robust methodologies required for their accurate determination.

Molecular Identity and Core Structural Attributes

A precise understanding of the molecule's fundamental characteristics is the foundation upon which all further analysis is built.

Chemical Structure:

Table 1: Core Molecular Identifiers

PropertyValueSource
CAS Number 4945-46-4BLDpharm[1]
Molecular Formula C₁₀H₁₅N₃CymitQuimica[4][5]
Molecular Weight 177.25 g/mol CymitQuimica[4][5]
IUPAC Name This compoundN/A
Canonical SMILES C1CCN(CC1)C2=NC=CC=C2NN/A

Lipophilicity Profile: The Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity, quantified by the partition coefficient (LogP), is a critical determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It governs the ability of a compound to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and excessive binding to plasma proteins. For the analogous compound, (6-(Piperidin-1-yl)pyridin-2-yl)methanamine, a computationally derived LogP of 1.5306 has been reported, suggesting moderate lipophilicity suitable for many drug candidates.[6]

Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This protocol represents the gold-standard method for experimental LogP determination due to its direct measurement of partitioning.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare n-octanol and water (or a suitable buffer, typically phosphate buffer at pH 7.4) and mutually saturate them by shaking them together for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of this compound in the aqueous phase at a concentration that is well within its solubility limit.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the aqueous stock solution with a precise volume of the saturated n-octanol. The volume ratio is typically adjusted based on the expected LogP.

  • Equilibration: Shake the vessel vigorously for a sufficient time to allow equilibrium to be reached (typically 15-30 minutes). Centrifugation is then employed to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully sample both the aqueous and organic phases. Determine the concentration of the analyte in each phase using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: LogP = log₁₀ ( [Analyte]octanol / [Analyte]aqueous )

Self-Validating System: The protocol's integrity is maintained by running replicates, ensuring mass balance (the total amount of compound recovered from both phases should equal the initial amount), and using a reference compound with a known LogP value as a control.

Visualization of LogP Determination Workflow:

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation prep1 Saturate n-Octanol with Water/Buffer exp1 Combine Phases & Analyte Stock prep1->exp1 prep2 Saturate Water/Buffer with n-Octanol prep2->exp1 prep3 Prepare Analyte Stock in Aqueous Phase prep3->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Centrifuge to Separate exp2->exp3 ana1 Sample Organic Phase exp3->ana1 ana2 Sample Aqueous Phase exp3->ana2 ana3 Quantify Concentration (HPLC/UV-Vis) ana1->ana3 ana2->ana3 calc Calculate LogP = log10(Coct/Caq) ana3->calc

Caption: Workflow for LogP determination via the shake-flask method.

Acidity and Basicity Profile: The pKa Value

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH.[7] This is fundamentally important as ionization affects solubility, membrane permeability, and the ability to form ionic bonds with a biological target. This compound possesses three nitrogen atoms, each with a distinct basic character:

  • Piperidine Nitrogen: This is a saturated, secondary amine-like (within the ring) tertiary amine. Piperidine itself has a conjugate acid pKa of ~11.1-11.2, indicating strong basicity.[8][9] This nitrogen will be fully protonated at physiological pH (7.4).

  • Pyridine Ring Nitrogen: The lone pair is part of the aromatic system, making it significantly less basic than the piperidine nitrogen.

  • Exocyclic Amine Nitrogen (-NH₂): This primary amine is attached to the pyridine ring. Its basicity is reduced by the electron-withdrawing nature of the ring but enhanced by the electron-donating effect of the piperidino group.

Predicting the precise pKa values requires experimental determination, as the electronic effects are complex. The piperidine nitrogen is expected to have the highest pKa, followed by the exocyclic amine.

Protocol: Potentiometric Titration for pKa Determination

This method directly measures the change in pH of a solution of the analyte as a titrant (a strong acid like HCl) is added, allowing for the determination of the pKa.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

  • Titration Setup: Place the solution in a thermostatted vessel. Insert a calibrated pH electrode and the burette containing a standardized solution of HCl.

  • Titration: Add the HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point (where half of the basic group has been protonated). If multiple basic centers are present with sufficiently different pKa values, multiple inflection points will be observed.

  • Refinement: The pKa is determined precisely from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Self-Validating System: The system is validated by calibrating the pH meter with at least two standard buffers before the experiment and by titrating a known standard (e.g., potassium carbonate) to verify the accuracy of the method and the titrant concentration.

Visualization of pKa Determination Workflow:

G cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis setup1 Dissolve Analyte in Solvent with Electrolyte setup3 Place Solution in Thermostatted Vessel setup1->setup3 setup2 Calibrate pH Electrode setup2->setup3 titrate1 Add Standardized HCl in Increments setup3->titrate1 titrate2 Record pH and Volume after Each Addition titrate1->titrate2 ana1 Plot pH vs. Titrant Volume titrate2->ana1 ana2 Identify Half-Equivalence Points ana1->ana2 ana3 Calculate pKa from Curve ana2->ana3

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous and Organic Solubility

Expertise & Experience: Solubility is a gatekeeper property in drug development. Insufficient aqueous solubility can cripple oral bioavailability and make intravenous formulation impossible. The structure of this compound suggests pH-dependent aqueous solubility. Due to its basic nitrogens, it is expected to be significantly more soluble in acidic media (where it forms a soluble salt) than in neutral or basic media. The hydrochloride salt form of similar compounds is often used to enhance solubility.[10] Solubility in organic solvents like Dimethyl Sulfoxide (DMSO) is important for storing stock solutions for in vitro screening.

Protocol: Equilibrium Shake-Flask Method for Solubility (OECD 105)

This method determines the saturation concentration of a compound in a given solvent.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the solvents of interest (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, DMSO, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle. A clarification step, such as centrifugation or filtration through a non-binding filter (e.g., PTFE), is performed to obtain a clear, saturated solution.

  • Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and analyzed by a validated concentration-detection method like HPLC-UV.

  • Result: The determined concentration is reported as the equilibrium solubility in units of mg/mL or µg/mL.

Self-Validating System: The reliability of the method is confirmed by approaching equilibrium from both undersaturation and supersaturation (if possible), ensuring the presence of solid material at the end of the experiment, and analyzing multiple time points to confirm that equilibrium has been reached.

Summary of Physicochemical Properties and Implications

The collective physicochemical data provides a holistic view of the molecule's potential behavior in a pharmaceutical context.

Table 2: Summary of Key Physicochemical Properties

PropertyPredicted/Expected ValueSignificance in Drug DevelopmentRecommended Determination Method
LogP 1.5 - 2.5Influences membrane permeability and ADME profile.Shake-Flask (OECD 107)
pKa₁ (Piperidine) ~10.5 - 11.2Strong basicity; ensures protonation and solubility at low pH.Potentiometric Titration
pKa₂ (Amino group) ~6.5 - 7.5Modulates charge at physiological pH, affecting receptor interaction.Potentiometric Titration
Aqueous Solubility pH-dependent; High in acid, low in neutral/basic pH.Critical for bioavailability and formulation.Equilibrium Shake-Flask (OECD 105)
Melting Point Data not availableIndicator of purity, stability, and lattice energy.Differential Scanning Calorimetry (DSC)
TPSA 54.18 Ų (for related C₉H₁₄N₄)[11]Predicts passive molecular transport through membranes.Computational
H-Bond Donors 1 (from -NH₂)Influences solubility and target binding.Computational
H-Bond Acceptors 3 (3x N atoms)Influences solubility and target binding.Computational

Implications for Drug Development:

The profile of this compound is promising. Its predicted moderate LogP and multiple basic centers suggest a "chameleon-like" ability to exist in a charged, soluble state in the acidic environment of the stomach and a more neutral, membrane-permeable state in the intestines. The high pKa of the piperidine ring makes it an excellent handle for forming stable, crystalline salts (e.g., hydrochloride), which can significantly improve the compound's handling, stability, and aqueous solubility.[10] These properties make it an attractive scaffold for developing orally bioavailable drugs targeting a wide range of biological systems.

References

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Soliman, A. M., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PMC - NIH. Retrieved from [Link]

  • Patel, R. V., et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PMC - NIH. Retrieved from [Link]

Sources

6-(Piperidin-1-yl)pyridin-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-(Piperidin-1-yl)pyridin-2-amine (A-438079): A Selective P2X7 Receptor Antagonist

Executive Summary

This compound, widely known in scientific literature as A-438079, is a potent and selective antagonist of the P2X7 receptor (P2X7R).[1] Its mechanism of action is centered on the competitive inhibition of this unique ATP-gated ion channel, which functions as a critical sensor for extracellular danger signals.[1][2] In pathological conditions characterized by high local concentrations of extracellular ATP, such as chronic inflammation and nerve injury, P2X7R activation triggers a cascade of pro-inflammatory events.[3][4] A-438079 directly blocks the initial step of this cascade: the opening of the P2X7R ion channel. This blockade prevents the requisite ion fluxes (Ca²⁺ influx and K⁺ efflux) that are necessary for the assembly and activation of the NLRP3 inflammasome.[5][6] Consequently, A-438079 effectively suppresses the maturation and release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β), positioning it as a significant tool for research and a potential therapeutic agent in inflammatory and pain-related disorders.[4][6][7]

The P2X7 Receptor: The Primary Molecular Target

Structure and Function of the P2X7 Receptor

The P2X7 receptor is a distinct member of the P2X family of ligand-gated ion channels.[3] Each receptor is a homotrimer, with subunits featuring two transmembrane domains, a large extracellular loop containing the ATP-binding site, and unique, long intracellular N- and C-termini.[8][9] The extended C-terminus is particularly crucial for its downstream signaling functions.[3][8]

Upon binding its endogenous ligand, adenosine triphosphate (ATP), the P2X7R undergoes a conformational change, opening a non-selective cation channel.[10][11] This allows for the rapid influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[5][10] A key feature that distinguishes P2X7R from other P2X receptors is its low affinity for ATP, requiring high micromolar to millimolar concentrations for activation.[3][5] This ensures it is primarily activated in pathological states involving significant cell stress or death, which lead to a massive release of intracellular ATP into the extracellular space.[12] With sustained activation, the P2X7R can dilate to form a large, non-selective pore capable of passing molecules up to 900 Daltons, a process that can ultimately lead to cell death.[3][10]

The P2X7R-NLRP3 Inflammasome Axis

The P2X7 receptor is a central hub in the inflammatory response, most notably through its direct coupling to the NLRP3 inflammasome.[5][13][14] The activation sequence is a well-established two-signal process, particularly in immune cells like macrophages and microglia:

  • Priming (Signal 1): Inflammatory stimuli, such as lipopolysaccharide (LPS), engage Toll-like receptors (e.g., TLR4), leading to the NF-κB-mediated transcription of pro-IL-1β and NLRP3.[3]

  • Activation (Signal 2): High extracellular ATP binds to the P2X7R. The resulting K⁺ efflux is a critical trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC (Apoptosis-associated speck-like protein containing a CARD) adaptor, and pro-caspase-1.[3][5][8]

This assembly facilitates the auto-cleavage and activation of caspase-1. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[3][15]

Core Mechanism of Action of A-438079

A-438079 exerts its anti-inflammatory and analgesic effects by directly interrupting the P2X7R-NLRP3 inflammasome signaling pathway at its origin.

Competitive Antagonism of the P2X7 Receptor

A-438079 is a reversible and competitive antagonist of the P2X7 receptor.[1] It potently blocks the channel activation induced by ATP agonists (like the potent synthetic agonist BzATP).[1] Its selectivity is high, with little to no activity at other P2 receptors or a wide array of other ion channels and cell-surface receptors, making it a precise pharmacological tool.[1][12] Structural studies of P2X7R have revealed distinct binding sites for agonists and both orthosteric and allosteric antagonists, providing a basis for the competitive inhibition mechanism.[16]

Inhibition of Ion Flux and Pore Formation

The primary mechanistic action of A-438079 is the prevention of ATP-gated ion channel opening. By blocking the receptor, it directly inhibits the influx of extracellular Ca²⁺ and the efflux of intracellular K⁺.[6][17] This has two major downstream consequences:

  • Prevention of NLRP3 Activation: The blockade of K⁺ efflux removes the essential trigger for NLRP3 inflammasome assembly.[18][19]

  • Prevention of Pore Formation: By inhibiting sustained receptor activation, A-438079 also prevents the formation of the large transmembrane pore, thereby protecting the cell from subsequent cytotoxicity and lysis.[1]

This targeted action means A-438079 effectively uncouples the danger signal (extracellular ATP) from the inflammatory machinery of the cell.

Visualizing the Mechanism: Pathways and Workflows

P2X7R-NLRP3 Inflammasome Signaling Cascade

P2X7_Signaling cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ATP High Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Channel Opening K_Efflux K⁺ Efflux P2X7R->K_Efflux Channel Opening NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 Promotes Cleavage IL1b Pro-IL-1β → Mature IL-1β Casp1->IL1b Cleaves Secretion IL-1β Secretion (Inflammation) IL1b->Secretion

Caption: The P2X7R signaling cascade initiated by high extracellular ATP.

Mechanism of Inhibition by A-438079

A438079_MoA A438079 A-438079 P2X7R P2X7 Receptor A438079->P2X7R Competitively Binds & Blocks Ion_Flux Ion Flux Blocked (No Ca²⁺ Influx / K⁺ Efflux) P2X7R->Ion_Flux ATP ATP ATP->P2X7R NLRP3 NLRP3 Inflammasome Activation Inhibited Ion_Flux->NLRP3 IL1b IL-1β Release Suppressed NLRP3->IL1b

Caption: A-438079 competitively blocks the P2X7R, halting downstream signaling.

In Vitro Validation: Protocols and Data

The mechanism of A-438079 has been rigorously validated through a series of standard in vitro assays. The choice of these experiments is driven by the need to quantify the inhibition at each key step of the P2X7R signaling pathway.

Protocol: Calcium Influx Assay
  • Objective: To quantify the ability of A-438079 to block the initial ion channel function of P2X7R.

  • Methodology:

    • Cell Culture: Use cells expressing P2X7R (e.g., human THP-1 monocytes, J774 macrophages, or HEK293 cells transfected with P2X7R).

    • Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).

    • Compound Incubation: Pre-incubate cells with varying concentrations of A-438079 or vehicle control for 15-30 minutes.

    • Stimulation: Add a P2X7R agonist, typically BzATP (2'(&3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate), to activate the receptor.

    • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of A-438079 indicates inhibition of Ca²⁺ influx.

    • Analysis: Calculate the IC₅₀ value, which is the concentration of A-438079 required to inhibit 50% of the maximal calcium response.

Protocol: IL-1β Release Assay
  • Objective: To confirm that blocking the P2X7R with A-438079 translates to a functional inhibition of downstream cytokine release.

  • Methodology:

    • Cell Culture & Priming: Culture immune cells (e.g., primary macrophages or THP-1 cells) and prime them with LPS (1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.

    • Compound Incubation: Wash cells and pre-incubate with varying concentrations of A-438079 for 30 minutes.

    • Stimulation: Stimulate the cells with high-concentration ATP (1-5 mM) for 30-60 minutes to activate the P2X7R and trigger inflammasome activation.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Detection: Quantify the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Analysis: Determine the IC₅₀ value for the inhibition of IL-1β release.

Data Summary: Potency of A-438079

The potency of A-438079 is often compared across species and assays to understand its pharmacological profile.

Assay TypeSpeciesIC₅₀ (nM)Reference(s)
BzATP-induced Ca²⁺ InfluxHuman P2X7R300[1][20]
BzATP-induced Ca²⁺ InfluxRat P2X7R100[1][20]
IL-1β Release InhibitionHuman (THP-1 cells)Potent, comparable to Ca²⁺ influx[1]
Dye Uptake (Pore Formation)Human / RatComparable to Ca²⁺ influx[20]

Note: IC₅₀ values can vary based on specific experimental conditions.

Preclinical Validation in Disease Models

The mechanism of blocking the P2X7R/NLRP3 inflammatory axis makes A-438079 a compelling compound for diseases driven by sterile inflammation.

  • Neuropathic and Inflammatory Pain: Systemic administration of A-438079 has been shown to produce significant dose-dependent antinociceptive effects in multiple rodent models.[1][4] It effectively reverses mechanical allodynia in models of nerve injury (e.g., chronic constriction injury) and reduces pain behaviors in models of persistent inflammatory pain (e.g., formalin model).[4][7] This is consistent with the role of P2X7R on microglia and other immune cells in the spinal cord, where its blockade prevents the release of IL-1β, a key mediator of central sensitization and pain amplification.[21][22]

  • Neuroinflammation: The P2X7R is highly expressed on microglial cells, the resident immune cells of the central nervous system.[12] In models of neuroinflammatory conditions, A-438079 has been shown to suppress microglial activation and the subsequent production of inflammatory mediators, demonstrating its potential to mitigate neuroinflammation.[23]

  • Other Inflammatory Diseases: A-438079 has demonstrated efficacy in various other preclinical models, including those for inflammatory lung injury and diabetic wound healing, by suppressing inflammasome activation and reducing IL-1β levels.[6][24]

Conclusion

The mechanism of action of this compound (A-438079) is a clear and compelling example of targeted pharmacology. As a selective and potent competitive antagonist, it precisely targets the P2X7 receptor, a key initiator of the inflammatory cascade in response to cellular danger signals. By preventing ATP-induced ion fluxes, A-438079 effectively shuts down the activation of the NLRP3 inflammasome and the release of mature IL-1β. This well-defined mechanism, validated extensively in both in vitro and in vivo models, establishes A-438079 as an invaluable tool for dissecting the role of purinergic signaling in pathophysiology and underscores the therapeutic potential of P2X7R antagonism for a host of inflammatory and chronic pain conditions.

References

  • Adinolfi, E., Giuliani, A. L., De Marchi, E., Pegoraro, A., & Di Virgilio, F. (2017). P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses. Current Medicinal Chemistry, 24(21), 2261–2275.
  • Di Virgilio, F., Sarti, A. C., & Grassi, F. (2017). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. IRIS.
  • Sáez, J. C., & Shoji, K. F. (2015). Distinct signaling pathways of P2X7 receptors.
  • Lopes, A. M. D., & Barreto, G. (2018). Overview of the P2X7-mediated signaling pathway. P2X7R triggers the...
  • Mumtaz, S., & Khan, M. I. (2025). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. PubMed Central.
  • BenchChem. (2025). Comparative Guide to P2X7 Receptor Antagonists: A-58365B and Alternatives in Key In Vitro Assays. BenchChem.
  • Howarth, R., & Baldwin, D. (2011). A potential therapeutic role for P2X7 receptor (P2X7R)
  • Jaeschke, H., & Ramachandran, A. (2013).
  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).
  • Alves, V. S., & Coutinho-Silva, R. (2019).
  • Chen, S., & Zhang, J. (2022).
  • de Oliveira, C. G., & Ulrich, H. (2020). The P2X7 Receptor: Central Hub of Brain Diseases. PMC.
  • Li, Y., & Wang, Y. (2023).
  • Ghaffari, S., & Murphy, S. V. (2024). Inflammasome modulation with P2X7 inhibitor A438079-loaded dressings for diabetic wound healing. PMC - PubMed Central.
  • Coutinho-Silva, R., & Ojcius, D. M. (2015). An Improved Method for P2X7R Antagonist Screening. PMC - PubMed Central.
  • Honore, P., & Jarvis, M. F. (2007).
  • Dal Ben, D., & Marucci, G. (2020).
  • Chen, R., & Wu, W. N. (2025). A438079 suppresses NLRP3 inflammasome activation in KA mice.
  • Dal Ben, D., & Marucci, G. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists.
  • Gilbert, S. M., & Forde, P. F. (2021).
  • Cicko, S., & Grimm, M. (2016).
  • Wei, W., & Lou, L. G. (2022). Inhibition of the P2X7/NLRP3 Inflammasome Signaling Pathway by Deacetylgedunin from Toona sinensis.
  • Fountain, S. J. (2007). Novel P2X7 receptor antagonists ease the pain. PMC - PubMed Central.
  • Wikipedia. (n.d.). P2RX7. Wikipedia.
  • Almanza, A., & Cidlowski, J. A. (2021). Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor. MDPI.
  • Dal Ben, D., & Marucci, G. (2020). Design, synthesis, and in vitro evaluation of novel P2X7 antagonists. Semantic Scholar.
  • Wei, W., & Lou, L. G. (2022).
  • Khalaf, F. R., & El-Yazbi, A. F. (2024). Ionotropic purinergic receptor 7 (P2X7) channel structure and pharmacology provides insight regarding non-nucleotide agonism. PubMed Central.
  • Karmakar, M., & Nunez, G. (2016). Neutrophil P2X7 receptors mediate NLRP3 inflammasome-dependent IL-1β secretion in response to ATP.
  • BenchChem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine. BenchChem.
  • Jiang, L. H., & Hao, Y. (2022). The P2X7 receptor architecture.
  • Bartoccini, F., & Piersanti, G. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central.
  • Vacher, B., & Cistero, A. (1999).
  • PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. PubChem.
  • O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. PMC.

Sources

Unveiling the Molecular Targets of 6-(Piperidin-1-yl)pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Privileged Scaffold in Medicinal Chemistry

The compound 6-(piperidin-1-yl)pyridin-2-amine represents a fascinating intersection of two highly influential pharmacophores in modern drug discovery: the 2-aminopyridine core and the piperidine moiety. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif, renowned for its ability to interact with the ATP-binding site of a multitude of protein kinases. This interaction is often a critical anchor for achieving potent and selective inhibition. The piperidine ring, a ubiquitous feature in numerous FDA-approved drugs, confers favorable physicochemical properties, including improved solubility and metabolic stability, and can also participate in crucial interactions within a target's binding pocket.

While this compound itself is not extensively characterized in publicly available literature, its structural components strongly suggest a high probability of biological activity, particularly as a modulator of protein kinase function. This guide will, therefore, provide a comprehensive overview of the likely biological targets of this compound, drawing upon extensive research on structurally related molecules. Furthermore, we will present detailed, field-proven experimental protocols for the identification and validation of these putative targets, empowering researchers to unlock the therapeutic potential of this and similar chemical entities.

I. Inferred Biological Targets: A Focus on the Human Kinome

Based on a thorough analysis of the structure-activity relationships of analogous compounds, the primary and most probable biological targets of this compound are members of the protein kinase superfamily. The 2-aminopyridine core is a known ATP-mimetic and has been successfully incorporated into numerous kinase inhibitors.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Tyrosine Kinase

A compelling line of evidence points towards ALK and ROS1 as potential targets. A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed and synthesized as potent dual inhibitors of ALK and ROS1, including crizotinib-resistant mutants[1]. These kinases are crucial drivers in certain cancers, particularly non-small-cell lung cancer. The 2-aminopyridine moiety in these inhibitors forms key hydrogen bonds with the hinge region of the kinase domain, while the piperidine group can be modified to enhance potency and selectivity[1].

Other Potential Kinase Targets

The versatility of the 2-aminopyridine scaffold suggests that the target profile of this compound may extend beyond ALK and ROS1. Research on various 2-aminopyridine derivatives has demonstrated inhibitory activity against a range of other kinases, making them plausible targets for investigation.

Non-Kinase Targets: An Avenue for Exploration

While kinases represent the most probable target class, the unique combination of the 2-aminopyridine and piperidine motifs may confer affinity for other protein families. For instance, derivatives of 6-(piperidin-1-ylmethyl)pyridin-3-amine, a structural isomer, have been explored for their potential to interact with a variety of enzymes and receptors[2]. Additionally, certain piperidine-containing compounds have shown activity as muscarinic receptor antagonists[3]. Therefore, broader screening approaches are warranted to fully elucidate the target landscape of this compound.

II. Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the biological targets of a novel compound. The following section details key experimental protocols that form a comprehensive and self-validating system for this purpose.

Global Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

To obtain an unbiased view of the potential protein interactors of this compound, Affinity Purification coupled with Mass Spectrometry (AP-MS) is the initial method of choice. This technique involves immobilizing the compound of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate.

  • Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads). A control experiment with beads alone or beads with a structurally similar but inactive compound is crucial.

  • Cell Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line predicted to be sensitive to the compound). Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with the compound-conjugated beads. Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using a competitive ligand or by changing buffer conditions (e.g., pH or salt concentration).

  • Protein Identification by Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the compound pulldown compared to the control pulldown.

AP_MS_Workflow cluster_preparation Preparation cluster_purification Purification & Analysis cluster_result Result Compound This compound Derivative Synthesis Beads Affinity Bead Conjugation Compound->Beads Incubation Incubation of Lysate with Beads Beads->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution MS LC-MS/MS Analysis Elution->MS Data_Analysis Identification of Specific Binders MS->Data_Analysis

Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Target Engagement Validation in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

Once putative targets have been identified, it is crucial to confirm that the compound directly engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

  • Cell Treatment: Treat intact cells with either the vehicle control or varying concentrations of this compound.

  • Heat Shock: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_assay Assay cluster_detection Detection & Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heat_Shock Apply Heat Gradient Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Detection Quantify Soluble Target Protein Centrifugation->Detection Analysis Plot Melting Curves and Determine Thermal Shift Detection->Analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Functional Characterization: In Vitro Kinase Assays

For validated kinase targets, the next logical step is to characterize the functional consequences of compound binding. In vitro kinase assays are essential for determining the inhibitory potency (e.g., IC50 value) and mechanism of action of the compound.

  • Reagents: Obtain recombinant kinase, a suitable substrate (peptide or protein), and ATP.

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of this compound in a suitable kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • Stop Reaction and Detect Signal: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_execution Execution & Detection cluster_analysis Data Analysis Reagents Combine Kinase, Substrate, and Inhibitor Initiation Add ATP to Start Reaction Reagents->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Detection Stop Reaction and Quantify Phosphorylation Incubation->Detection IC50_Determination Plot Dose-Response Curve and Calculate IC50 Detection->IC50_Determination

Figure 3: Workflow for an In Vitro Kinase Assay.

III. Quantitative Data Summary and Interpretation

While specific quantitative data for this compound is not available, the following table provides representative data for analogous compounds, offering a benchmark for what researchers might expect to find.

Compound ClassTarget Kinase(s)IC50 / Kᵢ (nM)Reference
2-amino-4-(1-piperidine) pyridine derivativeALKL1196M41.3[1]
2-amino-4-(1-piperidine) pyridine derivativeROS1G2032R104.7[1]
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]...Muscarinic M1 Receptor1.5 (Kᵢ)[3]
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]...Muscarinic M3 Receptor2.8 (Kᵢ)[3]

This table is illustrative and based on data from structurally related compounds.

IV. Conclusion and Future Directions

The structural architecture of this compound strongly implicates it as a potential modulator of protein kinases, with ALK and ROS1 being particularly noteworthy candidates. This technical guide provides a robust, evidence-based framework for the systematic identification and validation of its biological targets. By employing the detailed experimental workflows outlined—from broad, unbiased screening with AP-MS to specific target engagement confirmation with CETSA and functional characterization with in vitro kinase assays—researchers can effectively delineate the mechanism of action of this and other novel small molecules. The insights gained from such studies will be instrumental in guiding the optimization of this promising scaffold for the development of next-generation therapeutics.

References

  • Benchchem. 6-(Piperidin-1-ylmethyl)pyridin-3-amine.

  • Mase, T., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. Journal of Pharmacology and Experimental Therapeutics, 297(2), 790-797.

  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 358-375.

Sources

An In-depth Technical Guide to the Solubility of 6-(Piperidin-1-yl)pyridin-2-amine in DMSO and Water

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. Among these, solubility stands out as a critical determinant of a compound's downstream applicability, influencing everything from formulation and bioavailability to performance in high-throughput screening assays. This guide provides a detailed technical exploration of the solubility of 6-(Piperidin-1-yl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound is comprised of three key structural components that dictate its interaction with different solvents: a pyridine ring, an amino group, and a piperidine ring.

  • The Aminopyridine Core: The 2-aminopyridine moiety is a polar, aromatic heterocycle. The presence of the amino group and the nitrogen atom within the pyridine ring allows for hydrogen bonding with protic solvents like water. The parent compound, 2-aminopyridine, is known to be highly soluble in water[1]. This suggests that the aminopyridine portion of this compound will contribute significantly to its aqueous solubility.

  • The Piperidine Moiety: In contrast, the piperidine ring is a saturated, non-aromatic heterocycle. While it contains a nitrogen atom, the overall structure is more aliphatic and less polar than the aminopyridine core. Piperidine itself is miscible with water, but its derivatives can exhibit a wide range of solubilities depending on other substituents[2]. The piperidine group in this compound adds a degree of lipophilicity to the molecule, which is expected to enhance its solubility in organic solvents like DMSO.

  • Overall Polarity and Lipophilicity: The interplay between the polar aminopyridine core and the more non-polar piperidine ring will determine the overall solubility profile of the molecule. The presence of both polar and non-polar regions suggests that this compound is likely to be an amphiphilic molecule with some degree of solubility in both polar and non-polar solvents.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of compounds[3]. Given the structural features of this compound, a high solubility in DMSO is anticipated. The polar sulfoxide group of DMSO can act as a hydrogen bond acceptor, interacting with the amino group of the target molecule. Furthermore, the methyl groups of DMSO contribute to its ability to solvate non-polar regions of molecules. For many aminopyridine derivatives, DMSO is the solvent of choice due to its excellent solubilizing capacity[4][5].

Experimental Protocol for Determining DMSO Solubility

The following protocol outlines a reliable method for determining the kinetic solubility of this compound in DMSO, a common requirement for preparing stock solutions for high-throughput screening.

Materials:

  • This compound (CAS: 4945-46-4)

  • Anhydrous DMSO

  • Vortex mixer

  • Centrifuge

  • Calibrated pipettes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Accurately weigh a known amount of this compound into a clean, dry vial.

    • Add a precise volume of anhydrous DMSO to achieve a high target concentration (e.g., 10 mM, 50 mM, or 100 mM).

    • Vortex the mixture vigorously for at least 2 minutes to facilitate dissolution. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Equilibration:

    • Allow the solution to equilibrate at room temperature for at least one hour. This allows for the dissolution process to reach a steady state.

  • Visual Inspection:

    • Carefully inspect the solution for any undissolved particles. The absence of visible precipitate indicates that the compound is soluble at the tested concentration.

  • Centrifugation:

    • If the solution appears cloudy or contains visible particles, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved material.

  • Quantification of the Supernatant:

    • Carefully remove an aliquot of the clear supernatant.

    • Prepare a series of dilutions of the supernatant in DMSO.

    • Analyze the dilutions using a validated HPLC or UV-Vis spectrophotometric method to determine the precise concentration of the dissolved compound. The highest concentration at which no precipitate is observed is the kinetic solubility.

G cluster_prep Preparation cluster_analysis Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex equilibrate Equilibrate at RT vortex->equilibrate inspect Visual Inspection equilibrate->inspect centrifuge Centrifuge (if needed) inspect->centrifuge Precipitate observed quantify Quantify Supernatant (HPLC/UV-Vis) inspect->quantify Clear solution centrifuge->quantify caption Workflow for Determining Kinetic Solubility in DMSO.

Caption: Workflow for Determining Kinetic Solubility in DMSO.

Solubility in Water

The aqueous solubility of a compound is a critical parameter for its potential in vivo applications. As previously discussed, the 2-aminopyridine component of the molecule is expected to confer some degree of water solubility. However, the more lipophilic piperidine ring will likely limit its overall solubility in aqueous media compared to a highly polar solvent like DMSO.

Factors Affecting Aqueous Solubility
  • pH: this compound has two basic nitrogen atoms (the amino group and the piperidine nitrogen) that can be protonated at acidic pH. The resulting salt form would be significantly more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

  • Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect can vary.

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter and buffers

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing purified water (and appropriate buffers if pH-dependent solubility is being investigated). The key is to have undissolved solid remaining.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Filtration:

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with an appropriate solvent (e.g., a mixture of water and an organic solvent compatible with the analytical method).

    • Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method. This concentration represents the equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Compound to Water shake Shake at Constant Temp (24-72h) add_excess->shake settle Allow Solid to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Filtrate filter->dilute quantify Quantify (HPLC/UV-Vis) dilute->quantify caption Workflow for Shake-Flask Aqueous Solubility.

Caption: Workflow for Shake-Flask Aqueous Solubility.

Summary of Expected Solubility and Data Presentation

While quantitative data is not available, a qualitative summary of the expected solubility can be presented based on the chemical principles discussed.

SolventExpected SolubilityRationale
DMSO HighPowerful polar aprotic solvent capable of solvating both polar (aminopyridine) and non-polar (piperidine) moieties.
Water Moderate to Low (pH-dependent)The polar aminopyridine group promotes solubility, but the lipophilic piperidine ring limits it. Solubility is expected to increase at lower pH due to salt formation.

Safety and Handling

According to available safety data, this compound should be handled with care. It is advisable to consult the material safety data sheet (MSDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in DMSO and water. Although specific quantitative solubility values are not publicly documented, the structural analysis and detailed experimental protocols presented herein offer a robust approach for researchers to empirically determine this critical parameter. A thorough understanding of the solubility of this compound is essential for its effective utilization in drug discovery and development, enabling informed decisions regarding formulation, screening, and further chemical modification.

References

  • Chemsrc. N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine. [Link]

  • Wikipedia. 2-Aminopyridine. [Link]

  • ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]

  • Sciforum. Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • NIH. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]

  • PMC. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

A Technical Guide to the Spectral Characterization of 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Piperidin-1-yl)pyridin-2-amine is a substituted aminopyridine with significant potential as a scaffold in medicinal chemistry and materials science. Its structural features, combining a primary aromatic amine, a tertiary aliphatic amine, and a pyridine core, make it a versatile building block for the synthesis of more complex molecules.[1] A thorough understanding of its spectral properties is paramount for researchers to confirm its identity, assess its purity, and elucidate its role in subsequent chemical transformations.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The key structural features that will be interrogated by various spectroscopic techniques are the pyridine ring protons and carbons, the piperidine ring protons and carbons, and the primary amine group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range for carbon signals (typically 0-180 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Dissolve Compound in Deuterated Solvent b Acquire 1H and 13C Spectra on High-Field NMR a->b Load Sample c Process Raw Data (FT, Phasing, Baseline) b->c FID Output d Reference Spectra c->d e Integrate and Assign Peaks d->e

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts are estimated based on data for 2-aminopyridine[3], 6-methyl-2-aminopyridine[4], and piperidine[5].

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale
H-3~6.2-6.4Doublet (d)1HShielded by the amino group and coupled to H-4.
H-4~7.2-7.4Triplet (t) or Doublet of Doublets (dd)1HCoupled to H-3 and H-5.
H-5~6.4-6.6Doublet (d)1HShielded by the piperidinyl group and coupled to H-4.
NH₂~4.5-5.0Broad Singlet (br s)2HExchangeable protons, signal may be broad.
Piperidine H-α (adjacent to N)~3.4-3.6Triplet (t) or Multiplet (m)4HDeshielded by the adjacent nitrogen atom.
Piperidine H-β~1.6-1.8Multiplet (m)4HTypical aliphatic region for piperidine.[6]
Piperidine H-γ~1.5-1.7Multiplet (m)2HMost shielded piperidine protons.[6]
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is based on data for pyridine[2] and piperidine[7].

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-2~158-160Attached to the primary amino group.
C-3~105-108Shielded carbon adjacent to the amino-substituted carbon.
C-4~137-139Aromatic carbon with typical pyridine shift.
C-5~108-110Shielded carbon adjacent to the piperidinyl-substituted carbon.
C-6~155-157Attached to the piperidinyl group.
Piperidine C-α~45-47Deshielded by the adjacent nitrogen.
Piperidine C-β~26-28Typical aliphatic region for piperidine.
Piperidine C-γ~24-26Most shielded piperidine carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C=C, and C-H bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum is based on the characteristic absorption frequencies for primary and tertiary amines, as well as aromatic compounds.[8][9]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch (asymmetric & symmetric)3400-3250Medium-StrongPrimary Amine (NH₂)[8]
C-H Stretch (aromatic)3100-3000Medium-WeakPyridine Ring
C-H Stretch (aliphatic)2950-2850StrongPiperidine Ring
N-H Bend1650-1580Medium-StrongPrimary Amine (NH₂)[8]
C=C and C=N Stretch1600-1450Medium-StrongPyridine Ring
C-N Stretch (aromatic)1335-1250StrongAr-NH₂ and Ar-N(piperidine)[8]
C-N Stretch (aliphatic)1250-1020MediumPiperidine C-N
N-H Wag910-665Broad, StrongPrimary Amine (NH₂)[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form a protonated molecular ion [M+H]⁺.[10]

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₁₇N₃, with a molecular weight of 191.27 g/mol .[11]

  • Molecular Ion Peak: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z = 192.28.

  • Predicted Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of neutral fragments from the piperidine and pyridine rings. Common fragmentation pathways could include:

    • Loss of the piperidine ring.

    • Cleavage within the piperidine ring.

    • Loss of the amino group.

G M [M+H]+ m/z = 192.28 F1 Loss of C5H10N (Piperidine ring) M->F1 F2 Loss of NH3 (Amino group) M->F2 F3 Cleavage within Piperidine Ring M->F3

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. By comparing experimentally obtained spectra with the predictions laid out in this guide, scientists can confidently verify the structure and purity of their material, enabling further progress in their research and development endeavors.

References

  • Supporting Information for publications that include NMR data for various pyridine derivatives.
  • "IR Spectroscopy Tutorial: Amines." LibreTexts Chemistry. [Online].
  • "Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation." Molecules, vol. 25, no. 23, 2020, p. 5732. [Online].
  • "6-(Piperidin-1-ylmethyl)pyridin-3-amine." Benchchem. [Online].
  • "4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 1, 2015, pp. o43-o44. [Online].
  • "Piperidine(110-89-4) 13C NMR spectrum." ChemicalBook. [Online].
  • "(6-(Piperidin-1-yl)pyridin-2-yl)methanamine." ChemScene. [Online].
  • "6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine." PubChem, National Center for Biotechnology Information. [Online]. Available: Example of a complex molecule containing the 6-aminopyridine-2-yl-piperidine moiety.
  • "Infrared Spectroscopy." Illinois State University. [Online]. Available: A general resource for interpreting IR spectra.
  • "Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt." Molecules, vol. 27, no. 19, 2022, p. 6569. [Online].
  • "2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile." Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 3, 2013, pp. o363. [Online].
  • "Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition." RSC Advances, vol. 7, no. 73, 2017, pp. 46065-46079. [Online].
  • "(2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide." PubChem, National Center for Biotechnology Information. [Online]. Available: Information on a complex molecule containing a 6-aminopyridin-2-ylmethyl)piperidin-4-yl moiety.
  • Eliel, E. L., et al. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society, vol. 98, no. 11, 1976, pp. 3341-3347. [Online].
  • "The infrared spectra of secondary amines and their salts." ResearchGate. [Online]. Available: Provides information on the IR spectra of secondary amines.
  • "13C NMR chemical shifts (δ, ppm) of pyridine in various solvents." ResearchGate. [Online]. Available: Table of pyridine ¹³C NMR chemical shifts in different solvents.
  • "LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH..." ResearchGate. [Online].
  • "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." Molecules, vol. 25, no. 18, 2020, p. 4236. [Online].
  • "Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides." CHIMIA International Journal for Chemistry, vol. 20, no. 11, 1966, pp. 360-362. [Online]. Available: Discusses the IR spectrum of 2-aminopyridine.
  • "4-Methylpyridin-2-amine(695-34-1) 1H NMR spectrum." ChemicalBook. [Online].
  • "2-Pyridinamine, 6-methyl-." NIST WebBook. [Online].
  • "Piperidine(110-89-4) 1H NMR spectrum." ChemicalBook. [Online].
  • "2-Aminopyridine(504-29-0) 1H NMR spectrum." ChemicalBook. [Online].
  • "2-Picoline(109-06-8) 1H NMR spectrum." ChemicalBook. [Online].

Sources

An In-depth Technical Guide to 6-(Piperidin-1-yl)pyridin-2-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 6-(Piperidin-1-yl)pyridin-2-amine, a valuable building block for researchers in medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, provides a robust and validated protocol for its synthesis and purification, outlines methods for its analytical characterization, and explores its significance as a molecular scaffold. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists engaged in the design and synthesis of novel bioactive agents.

Introduction and Core Concepts

This compound is a disubstituted pyridine derivative featuring two key pharmacophoric motifs: a piperidine ring and a primary aromatic amine. The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a ubiquitous structural element in numerous FDA-approved drugs and natural alkaloids, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The aminopyridine core provides a versatile scaffold that can be readily functionalized, serving as a crucial anchor point for building molecular complexity.

The strategic combination of these two fragments makes this compound a molecule of significant interest. The primary amine at the 2-position of the pyridine ring can act as a hydrogen bond donor and a nucleophile, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR). The tertiary amine within the piperidine ring, attached at the 6-position, acts as a hydrogen bond acceptor and can influence the molecule's overall basicity and polarity. This guide will elucidate the synthesis and utility of this compound, providing researchers with the foundational knowledge required for its effective application in discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 4945-46-4BLDpharm[1]
Molecular Formula C₁₀H₁₅N₃N/A
Molecular Weight 177.25 g/mol N/A
InChI InChI=1S/C10H15N3/c11-10-6-5-8-12(9-10)7-3-1-2-4-7/h5-6,9H,1-4,7H2,11H2N/A
InChIKey JXDYKVBGBMCTLA-UHFFFAOYSA-NN/A
Canonical SMILES C1CCN(CC1)C2=NC=CC=C2NN/A
XLogP3 (Computed) 1.5N/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 3N/A
Rotatable Bond Count 1N/A

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is chosen for its high efficiency and predictable regioselectivity. The protocol below describes the displacement of a halide from the 6-position of a 2-aminopyridine precursor using piperidine as the nucleophile.

Causality of Experimental Design
  • Starting Material: 2-Amino-6-chloropyridine is selected as the electrophile. The chlorine atom is an effective leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. The amino group at the 2-position is a key feature of the final product.

  • Nucleophile: Piperidine serves as the nitrogen nucleophile. It is used in slight excess to ensure the complete consumption of the starting material.

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SNAr mechanism, which proceeds through a charged Meisenheimer complex intermediate.

  • Temperature: Elevated temperature (e.g., 100-120 °C) is required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Purification: Column chromatography is the gold standard for purifying small organic molecules of moderate polarity, effectively separating the product from unreacted starting materials and byproducts.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloropyridine (1.29 g, 10.0 mmol, 1.0 equiv.), potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.), and DMF (30 mL).

  • Addition of Nucleophile: Add piperidine (1.02 g, 1.18 mL, 12.0 mmol, 1.2 equiv.) to the stirring suspension at room temperature.

  • Heating: Place the flask in a preheated oil bath at 110 °C and allow the reaction to stir vigorously for 12-16 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent system. The disappearance of the 2-amino-6-chloropyridine spot (visualized under UV light) indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford this compound as a pure solid.

Synthesis Workflow Diagram

G SM 2-Amino-6-chloropyridine + Piperidine Reagents K₂CO₃, DMF 110 °C, 16h SM->Reagents Reaction Workup Aqueous Workup (EtOAc/H₂O Extraction) Reagents->Workup Quench Purification Silica Gel Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product G cluster_analysis Analytical Techniques NMR NMR Spectroscopy (¹H, ¹³C) Data Spectroscopic Data (Spectra, m/z) NMR->Data MS Mass Spectrometry (LC-MS) MS->Data IR IR Spectroscopy IR->Data Sample Synthesized Product Sample->NMR Sample->MS Sample->IR Interpretation Structural Confirmation & Purity Assessment Data->Interpretation Final Validated Compound Structure Interpretation->Final

Caption: Standard workflow for the analytical validation of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile chemical scaffold. The piperidine heterocycle is a cornerstone in drug design, known for its prevalence in pharmaceuticals targeting a wide range of conditions. The aminopyridine motif is also a privileged structure in medicinal chemistry, frequently used as a hinge-binding element in kinase inhibitors or as a versatile synthetic handle. [2] This compound serves as an ideal starting point for fragment-based or diversity-oriented synthesis. The primary amine at the 2-position can be readily acylated, alkylated, or used in reductive amination and coupling reactions to append a wide array of chemical functionalities. This allows for the rapid generation of a library of analogues, which can be screened against biological targets to identify novel hits. For instance, derivatization of the primary amine could be used to target enzymes, receptors, or protein-protein interactions.

Role as a Scaffold in Library Synthesis

G cluster_rxn Derivatization Reactions cluster_library Compound Library Scaffold This compound -NH₂ Acylation Acylation (R-COCl) Scaffold:f1->Acylation Sulfonylation Sulfonylation (R-SO₂Cl) Scaffold:f1->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Scaffold:f1->ReductiveAmination Amide Amide Analogues Acylation->Amide Sulfonamide Sulfonamide Analogues Sulfonylation->Sulfonamide Amine Secondary Amine Analogues ReductiveAmination->Amine

Caption: Use of the title compound as a scaffold for generating a diverse library.

Conclusion

This compound represents a strategically important and highly versatile chemical building block. Its synthesis is straightforward and scalable, and its structure can be unambiguously confirmed using standard analytical methods. For researchers and drug development professionals, this compound offers a robust starting point for the synthesis of novel and diverse small molecule libraries, accelerating the hit-to-lead optimization process in the quest for new therapeutic agents.

References

  • PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. Retrieved from [Link]

  • Chemsrc. (2025). N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-(1-Piperidyl) pyrido[3,2-d] pyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-6-(6-methyl-2-pyridinyl)piperidin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Piperidin-1-yl)hexan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 2359-60-6. Retrieved from [Link]

  • PubChem. (n.d.). 5-Iodo-6-methylpyridin-2-amine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Representation and Scientific Context of 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 6-(piperidin-1-yl)pyridin-2-amine, a heterocyclic amine of significant interest to the drug discovery and medicinal chemistry sectors. The document begins by establishing the molecule's definitive identity through various chemical notation systems, with a primary focus on the Simplified Molecular-Input Line-Entry System (SMILES). A detailed deconstruction of its canonical SMILES string is presented to elucidate the principles of this powerful notation. The guide further explores the molecule's physicochemical properties, common synthetic pathways, and its strategic importance as a structural motif in modern pharmacology. Experimental protocols and data are contextualized with insights aimed at researchers, scientists, and drug development professionals, ensuring a blend of theoretical knowledge and practical application.

Section 1: Definitive Molecular Identification

For any scientific investigation, the unambiguous identification of a chemical entity is paramount. This compound is a disubstituted pyridine derivative featuring a primary amine at the 2-position and a piperidine ring linked via its nitrogen to the 6-position. Its core identifiers are summarized below.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 4945-46-4[1]
Molecular Formula C₁₀H₁₅N₃-
Molecular Weight 177.25 g/mol -
Canonical SMILES C1CCN(CC1)C2=CC=CC(=N2)NPubChem CID: 351980
InChI InChI=1S/C10H15N3/c11-10-7-6-8-12-9(10)13-4-2-1-3-5-13/h6-8H,1-5,11H2PubChem CID: 351980
InChIKey VPHQXNNACXFVJE-UHFFFAOYSA-NPubChem CID: 351980

Section 2: Deconstructing the SMILES Notation

The SMILES notation is a cornerstone of cheminformatics, enabling the representation of complex molecular structures in a human-readable string format. The canonical SMILES for this compound, C1CCN(CC1)C2=CC=CC(=N2)N, can be systematically dissected to understand the encoded structural information.

  • C1CCN(CC1) : This segment represents the piperidine ring.

    • C1...C1: The first C is tagged with the number 1. The chain of atoms continues until another C is encountered, also tagged with 1. This signifies a ring closure between these two atoms.

    • CCN(...)C: Describes the atoms in the ring: three carbons, followed by a nitrogen, followed by another carbon. The nitrogen atom N has a substituent, indicated by the parentheses (...).

  • (...)C2=CC=CC(=N2)N : This portion describes the 2-aminopyridine moiety attached to the piperidine nitrogen.

    • C2=...=N2: This defines the pyridine ring, an aromatic system with alternating double bonds (=). The start and end of the ring are marked with the number 2.

    • C(=N2)N: This specifies the attachment of the primary amine (N) to a carbon atom within the pyridine ring. The = indicates a double bond, and the parentheses enclose the atom that is double-bonded to the preceding carbon, which is the nitrogen of the pyridine ring itself.

This logical breakdown allows for the precise computational and mental reconstruction of the molecule from a simple text string.

smiles_breakdown cluster_piperidine Piperidine Ring cluster_pyridine 2-Aminopyridine Moiety SMILES C1CCN(CC1)C2=CC=CC(=N2)N p3 N SMILES->p3 Piperidine part py1 C2=CC=CC SMILES->py1 Pyridine part p1 C1CCN p1->p3 forms backbone p2 (CC1) p3->p2 substituent on N p3->py1 Linker Atom (N) py2 (=N2) py1->py2 defines ring py3 N py2->py3 amine at C2

Fig 1. Logical breakdown of the SMILES notation.

Section 3: Physicochemical Profile for Drug Development

The viability of a molecule as a drug candidate is heavily influenced by its physicochemical properties. These descriptors, often computed, provide critical insights into a compound's likely absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSignificance in Drug Discovery
XLogP3 1.8Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 42.1 ŲSuggests good potential for oral bioavailability and cell permeability (typically < 140 Ų).[2]
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond, crucial for target binding.
Hydrogen Bond Acceptors 3The three nitrogen atoms can accept hydrogen bonds, contributing to solubility and target interaction.
Rotatable Bond Count 1Low rotational freedom suggests a more rigid conformation, which can be favorable for binding affinity by reducing the entropic penalty.

Data sourced from PubChem CID: 351980.

Section 4: Synthesis and Chemical Reactivity

The most prevalent and industrially scalable method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

This pathway leverages a readily available starting material, 2-amino-6-chloropyridine, and reacts it with piperidine.[3][4] The causality behind this choice is twofold: the high nucleophilicity of the secondary amine in piperidine and the activation of the pyridine ring towards substitution by the electron-withdrawing nature of the ring nitrogen.

Mechanism:

  • Nucleophilic Attack: The nitrogen atom of piperidine acts as a nucleophile, attacking the carbon atom at the 6-position of the 2-amino-6-chloropyridine ring, which bears the chlorine leaving group.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted.

  • Leaving Group Departure: The intermediate collapses, re-establishing aromaticity by expelling the chloride ion, which is a stable leaving group. A mild base is often used to neutralize the protonated piperidine nitrogen that forms.

synthesis_workflow start Starting Materials: - 2-Amino-6-chloropyridine - Piperidine - Base (e.g., K₂CO₃) reaction SₙAr Reaction (Solvent, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product: This compound purify->product

Fig 2. General workflow for synthesis via SₙAr.

Section 5: Significance in Medicinal Chemistry

The this compound scaffold is of high value in drug discovery because it combines two "privileged" structural motifs: the piperidine ring and the aminopyridine core.

  • The Piperidine Moiety : Piperidine is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[5] Its inclusion in a molecule can enhance metabolic stability, improve solubility, and modulate lipophilicity to optimize ADME properties. The saturated, flexible chair conformation of the piperidine ring allows its substituents to orient effectively into binding pockets of biological targets.[5]

  • The 2-Aminopyridine Moiety : This structure is a key pharmacophore known for its ability to act as a bioisostere for other functional groups and to form critical hydrogen bonds with protein targets, particularly kinase hinges. Its derivatives exhibit a wide array of biological activities, including antimicrobial and antitumor effects.[6]

The combination of these two fragments in a single, synthetically accessible molecule makes this compound an excellent starting point for building compound libraries for high-throughput screening. By modifying the amine or the aromatic ring, researchers can rapidly generate a diverse set of analogs to probe structure-activity relationships (SAR) for various therapeutic targets.[6]

Section 6: Exemplar Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, based on established SNAr methodologies.

Objective: To synthesize this compound from 2-amino-6-chloropyridine.

Materials:

  • 2-Amino-6-chloropyridine (1.0 eq)[4]

  • Piperidine (1.5 eq)[7]

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-6-chloropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile to create a slurry. Add piperidine (1.5 eq) to the mixture via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is more than a simple chemical compound; it is a strategic building block for the development of novel therapeutics. Its structure is efficiently and uniquely captured by the SMILES notation C1CCN(CC1)C2=CC=CC(=N2)N. Understanding this notation, the molecule's underlying physicochemical properties, and its straightforward synthesis provides researchers with the foundational knowledge required to leverage this scaffold in drug discovery programs. The convergence of the privileged piperidine and aminopyridine motifs ensures that this compound and its derivatives will remain highly relevant in the ongoing search for new and effective medicines.

References

  • PubChem. 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. Retrieved from [Link]

  • PubChem. 6-(1-Piperidyl) pyrido[3,2-d] pyrimidin-4-amine. Retrieved from [Link]

  • Chemsrc. N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-2-amine. Retrieved from [Link]

  • ITRC. 3 Chemical Properties. Retrieved from [Link]

  • PubChem. 6-Methyl-6-(6-methyl-2-pyridinyl)piperidin-2-amine. Retrieved from [Link]

  • PubChem. 6-(Piperidin-1-yl)hexan-1-amine. Retrieved from [Link]

  • Wikipedia. Piperidine. Retrieved from [Link]

  • Semantic Scholar. Synthesis of 2-amino-6-chloropyridine. Retrieved from [Link]

  • Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.

Sources

A Technical Guide to the Therapeutic Potential of 6-(Piperidin-1-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(piperidin-1-yl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of these derivatives. We delve into their synthesis, mechanisms of action, and structure-activity relationships across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. Detailed experimental protocols and data summaries are provided to equip researchers and drug development professionals with the necessary insights to advance the exploration of this promising class of molecules.

Introduction: The Significance of the Aminopyridine Scaffold

Aminopyridines are a class of compounds characterized by a pyridine ring substituted with one or more amino groups.[1] These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their ability to interact with a wide array of biological targets, including enzymes and receptors.[1][2] The unique structural properties of the aminopyridine ring allow for a multitude of chemical modifications, making it a versatile scaffold for the rational design of potent and selective therapeutic agents.[1] The piperidine moiety, a six-membered heterocycle, is also a prominent fragment in drug design, known to enhance the pharmacological properties of molecules.[3][4] The fusion of these two key pharmacophores in this compound derivatives has given rise to compounds with a broad spectrum of biological activities.

The therapeutic potential of aminopyridine-based compounds is well-established. For instance, dalfampridine (Ampyra), an aminopyridine derivative, is approved for improving walking in patients with multiple sclerosis.[1][5] This highlights the clinical relevance of this chemical class and underscores the importance of exploring novel derivatives for a wider range of therapeutic applications. This guide will specifically focus on the this compound core, examining its potential in modern drug discovery.

Therapeutic Applications

Oncology: Targeting Kinases and Cell Cycle Progression

A primary area of investigation for this compound derivatives is in the field of oncology. Many of these compounds have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

2.1.1. Cyclin-Dependent Kinase (CDK) Inhibition:

Several 2-aminopyridine-based derivatives have been developed as dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).[6] Co-inhibition of these two targets has been shown to have a synergistic anti-tumor effect. For example, compound 8e , a novel 2-aminopyridine derivative, demonstrated potent inhibitory activity against CDK9 and HDAC1, with IC50 values of 88.4 nM and 168.9 nM, respectively.[6] This dual inhibition led to the induction of apoptosis and cell cycle arrest in hematological and solid tumor cell lines.[6]

2.1.2. PIM Kinase Inhibition:

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in various human cancers and are involved in promoting cell survival and proliferation. Novel pyridine-based compounds have been designed and synthesized as potential PIM-1 kinase inhibitors.[7] One such derivative, compound 12 , exhibited potent PIM-1 inhibition with an IC50 of 14.3 nM and demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[7]

2.1.3. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition:

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of pyridine-2-carboxamide analogues, which can be considered derivatives of the core aminopyridine structure, have shown strong HPK1 inhibitory activity.[8] Compound 19 from this series displayed excellent kinase selectivity and robust in vivo efficacy in murine colorectal cancer models when combined with an anti-PD-1 antibody.[8]

Neurological Disorders: Modulating Neuronal Excitability

The parent aminopyridine scaffold has a well-documented history in the treatment of neurological disorders, primarily through the blockade of voltage-gated potassium channels.[5] This mechanism of action enhances the release of neurotransmitters, which can be beneficial in conditions characterized by impaired nerve conduction.

While direct evidence for this compound derivatives in this area is still emerging, the known neuroactive properties of the broader aminopyridine class suggest a promising avenue for future research. For instance, 4-aminopyridine has been investigated for its ability to restore conduction in injured spinal cord tissue.[9] Novel derivatives of 2-pyridinemethylamine have also been developed as potent and selective agonists at 5-HT1A receptors, with potential applications as antidepressants.[10]

Infectious Diseases: Antimicrobial and Antitubercular Activity

The aminopyridine scaffold has been explored for its potential in combating infectious diseases. Derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for their antibacterial and antifungal activities.[11] These compounds showed activity against various pathogenic strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Fusarium oxysporum.[11]

Furthermore, pyridine derivatives containing a piperidine ring have demonstrated significant tuberculostatic activity.[12] Specifically, substitution at the C-6 position of the pyridine ring with a piperidine moiety resulted in high potency against Mycobacterium tuberculosis strains.[12]

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a 2-aminopyridine derivative with piperidine.

General Synthetic Protocol

A representative synthetic method for a related compound, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine, involves the following steps:[13]

  • Starting Material: 2-Amino-4-chloro-6-methylpyrimidine.

  • Reagents: Piperidine, Xantphos (a ligand), Palladium(II) acetate (a catalyst), and Cesium carbonate (a base).

  • Solvent: Acetonitrile.

  • Reaction Conditions: The reaction mixture is irradiated in a microwave at 60°C for 1.5 hours.

  • Purification: The crude product is purified by column chromatography.

Experimental Workflow for Synthesis

start Start: 2-Amino-4-chloro-6-methylpyrimidine reagents Add Piperidine, Xantphos, Pd(OAc)2, Cs2CO3 in Acetonitrile start->reagents reaction Microwave Irradiation (60°C, 1.5 hrs) reagents->reaction workup Remove Acetonitrile (under vacuum) reaction->workup purification Column Chromatography (CH2Cl2/Methanol eluent) workup->purification product Product: 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine purification->product

Sources

Methodological & Application

In vitro assay development using 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development of an In Vitro Kinase Inhibition Assay for 6-(Piperidin-1-yl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Characterizing a Novel Aminopyridine Compound

The intersection of heterocyclic chemistry and drug discovery has yielded numerous therapeutic agents. Aminopyridine scaffolds are of particular interest due to their prevalence in biologically active compounds, where they can interact with various enzymes and receptors through a range of molecular interactions.[1][2][3] Similarly, the piperidine ring is a foundational structural element in medicinal chemistry, present in over twenty classes of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[4][5][6][7]

The compound this compound combines these two privileged structures. While its specific biological targets are yet to be fully elucidated, its chemical architecture suggests potential activity as a modulator of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases a critical class of drug targets.[8]

This document, authored for drug discovery and development scientists, provides a comprehensive, field-tested framework for developing a robust in vitro biochemical assay to determine the inhibitory potential of this compound against a representative protein kinase. We will utilize the ADP-Glo™ Kinase Assay , a sensitive, luminescence-based method ideal for high-throughput screening (HTS) and potency determination.[9][10][11] The principles and protocols detailed herein are designed to be a self-validating system, ensuring data integrity and reproducibility.

Assay Principle: Quantifying Kinase Activity via ADP Production

The core function of a protein kinase is to catalyze the transfer of the γ-phosphate group from adenosine triphosphate (ATP) to a protein or peptide substrate. This reaction produces a phosphorylated substrate and adenosine diphosphate (ADP). The rate of ADP production is directly proportional to the kinase's enzymatic activity.[8]

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the reaction.[10] This is a universal assay platform suitable for virtually any kinase and substrate combination.[9][11] The process involves two key steps, ensuring a highly sensitive and robust readout:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor (this compound). After a set incubation period, ADP-Glo™ Reagent is added. This reagent serves two functions: it terminates the enzymatic reaction and depletes any remaining, unconsumed ATP from the well. This step is critical because high background ATP levels would interfere with the subsequent detection step.

  • ADP to ATP Conversion & Luminescence Detection: Next, Kinase Detection Reagent is added. This reagent contains an enzyme that catalyzes the conversion of the ADP generated during the kinase reaction back into ATP. It also contains Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP acts as the limiting substrate for the luciferase, which produces a stable, "glow-type" luminescent signal directly proportional to the initial amount of ADP produced.[12][9] An effective inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Inhibition Substrate Substrate ATP ATP ADP ADP ATP->ADP Catalysis ADP_Generated ADP Inhibitor This compound Inhibitor->Kinase ATP_New Newly Synthesized ATP ADP_Generated->ATP_New Kinase Detection Reagent Light Light ATP_New->Light Luciferase/Luciferin Luciferase Luciferase

Figure 1. Principle of the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocols & Methodologies

Required Materials
  • Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Enzyme: A purified protein kinase (e.g., a representative serine/threonine kinase like PKA or a tyrosine kinase like Src).

  • Substrate: A suitable peptide or protein substrate for the chosen kinase (e.g., Kemptide for PKA).

  • Assay Kit: ADP-Glo™ Kinase Assay kit (Promega, Cat. # V9101 or similar).

  • Buffers: Kinase reaction buffer (specific to the kinase, but typically contains Tris-HCl, MgCl₂, and DTT).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Control Inhibitor: A known inhibitor for the chosen kinase (e.g., Staurosporine).

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a luminometer capable of reading glow luminescence.

Experimental Workflow

The overall workflow is designed for efficiency and precision, minimizing variability between wells.

G prep 1. Reagent Preparation (Compound Dilution, Enzyme/Substrate Mix) dispense 2. Dispense Compound/Controls (25 nL to 384-well plate) prep->dispense add_enzyme 3. Add Kinase/Substrate Mix (5 µL) dispense->add_enzyme incubate_kinase 4. Kinase Reaction Incubation (60 min at Room Temp) add_enzyme->incubate_kinase add_adpglo 5. Add ADP-Glo™ Reagent (5 µL) incubate_kinase->add_adpglo incubate_adpglo 6. ATP Depletion Incubation (40 min at Room Temp) add_adpglo->incubate_adpglo add_detect 7. Add Kinase Detection Reagent (10 µL) incubate_adpglo->add_detect incubate_detect 8. Signal Development (30 min at Room Temp) add_detect->incubate_detect read 9. Read Luminescence incubate_detect->read G raw_lum Raw Luminescence Data (RLU from Luminometer) normalize 1. Normalize Data (% Inhibition Calculation) raw_lum->normalize plot 2. Plot Data (% Inhibition vs. log[Inhibitor]) normalize->plot fit 3. Fit Sigmoidal Curve (4-Parameter Logistic Regression) plot->fit ic50 4. Determine IC₅₀ (Inflection point of the curve) fit->ic50

Figure 3. Workflow for IC₅₀ data analysis.

  • Normalization: Convert the raw luminescence (RLU) values to percent inhibition using the control wells: % Inhibition = 100 * (1 - (RLUsample - RLUpos) / (RLUneg - RLUpos))

  • Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting data points using a non-linear, four-parameter logistic regression model. [13]

  • IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor at the inflection point of the sigmoidal dose-response curve. [14]

Sample Data Presentation
This compound [µM]log[I]Avg. RLU% Inhibition
100.000-4.0015,12098.5%
33.333-4.4818,34094.8%
11.111-4.9535,67074.5%
3.704-5.4368,90035.8%
1.235-5.9185,43016.9%
0.412-6.3898,7602.1%
0.137-6.86100,5000.2%
0.046-7.34101,100-0.5%
Neg Control (DMSO) N/A100,6500.0%
Pos Control N/A13,800100.0%

From this data, a curve-fitting software would calculate an IC₅₀ value (in this example, approximately 5.5 µM).

Conclusion and Future Directions

This application note provides a robust and validated protocol for determining the in vitro inhibitory activity of this compound against a protein kinase target using the ADP-Glo™ assay. By adhering to the detailed steps for experimental execution, implementing proper controls, and performing rigorous data analysis, researchers can confidently ascertain the compound's potency (IC₅₀).

The described workflow serves as a foundational screen. Subsequent studies should include:

  • Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Performing enzyme kinetics studies (e.g., varying ATP concentration) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP. [15]* Cell-Based Assays: Progressing to cell-based assays to confirm target engagement and functional effects in a more biologically relevant context.

This systematic approach will enable a thorough characterization of this compound and guide its future development as a potential therapeutic agent.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemical and Biochemical Engineering, 5(1), 11. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2616. [Link]

  • Auld, D. S., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 6(3), 401-410. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3341–3347. [Link]

  • Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Papalia, G. A., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 414(2), 259–267. [Link]

  • ChemHelp ASAP. (2021). Measuring enzyme inhibition by drugs. YouTube. [Link]

Sources

Application Notes and Protocols for 6-(Piperidin-1-yl)pyridin-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Introduction

6-(Piperidin-1-yl)pyridin-2-amine is a small molecule featuring a pyridine ring substituted with a piperidinyl group and an amine group. While specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structural motifs are present in numerous biologically active molecules. The pyridine core is a key pharmacophore in many drugs, and piperidine derivatives are known to exhibit a range of activities, including neuroprotective effects.[1] This document provides a detailed guide for researchers and drug development professionals to initiate studies on the cellular effects of this compound, with a focus on its potential as a neuroprotective and autophagy-modulating agent. The proposed mechanisms and protocols are intended to serve as a foundational framework for investigation.

Hypothesized Mechanism of Action: Neuroprotection via Autophagy Induction

Based on the activities of structurally related compounds, we hypothesize that this compound may exert neuroprotective effects by inducing autophagy. Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates, a process that is often impaired in neurodegenerative diseases.[2][3] Small molecules that can enhance autophagy are of significant interest as potential therapeutics.[2]

The proposed signaling pathway is as follows: this compound may activate upstream signaling kinases that lead to the inhibition of the mTOR (mammalian target of rapamycin) complex 1 (mTORC1), a key negative regulator of autophagy. Inhibition of mTORC1 would then de-repress the ULK1 complex, initiating the formation of the autophagosome. This enhanced autophagic flux could lead to the clearance of cytotoxic protein aggregates and damaged mitochondria, thereby promoting neuronal survival.

digraph "hypothesized_signaling_pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

compound [label="this compound", fillcolor="#F1F3F4"]; upstream_kinases [label="Upstream Kinases\n(e.g., AMPK)", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1\n(Inhibited)", fillcolor="#FBBC05", fontcolor="#202124"]; ULK1_complex [label="ULK1 Complex\n(Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; autophagosome [label="Autophagosome\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

compound -> upstream_kinases; upstream_kinases -> mTORC1 [label=" inhibition"]; mTORC1 -> ULK1_complex [label=" inhibition removed"]; ULK1_complex -> autophagosome; autophagosome -> neuroprotection [label=" leads to"]; }

Figure 1: Hypothesized signaling pathway of this compound.

Physicochemical Properties and Safety Information

PropertyValueReference
CAS Number 4945-46-4[4]
Molecular Formula C₁₀H₁₅N₃[4]
Molecular Weight 177.25 g/mol [4]
Appearance SolidN/A

Safety and Handling:

This compound is classified as toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage. It is also harmful to aquatic life with long-lasting effects.[5]

Precautionary Statements:

  • Prevention: Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Response:

    • If Swallowed: Give water to drink (two glasses at most). Seek medical advice immediately.[5]

    • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[5]

    • In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses.[5]

    • If Inhaled: Move to fresh air. Call a physician.[5]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons.[5]

Experimental Protocols

The following protocols are designed for the initial characterization of this compound in a neuronal cell line, such as SH-SY5Y or primary neurons.

digraph "experimental_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_prep [label="Reagent Preparation\n(Compound Stock Solution)", fillcolor="#F1F3F4"]; cell_culture [label="Cell Culture\n(e.g., SH-SY5Y)", fillcolor="#F1F3F4"]; cytotoxicity [label="Cytotoxicity Assay (MTT)\nDetermine Working Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; neuroprotection_assay [label="Neuroprotection Assay\n(e.g., against MPP+ toxicity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; autophagy_assays [label="Autophagy Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(LC3-II, p62)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; immunofluorescence [label="Immunofluorescence\n(LC3 Puncta)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent_prep; reagent_prep -> cell_culture; cell_culture -> cytotoxicity; cytotoxicity -> neuroprotection_assay; neuroprotection_assay -> autophagy_assays; autophagy_assays -> western_blot; autophagy_assays -> immunofluorescence; western_blot -> data_analysis; immunofluorescence -> data_analysis; }

Figure 2: General experimental workflow for characterizing this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.7725 mg of the compound in 1 mL of DMSO.

  • Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Optimal Working Concentration and Cytotoxicity (MTT Assay)

This protocol is essential to determine a non-toxic working concentration range for subsequent experiments.[6][7]

  • Cell Seeding: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO concentration equivalent to the highest compound concentration).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select the highest concentration that shows minimal cytotoxicity (e.g., >90% cell viability) for subsequent experiments.

Protocol 3: Neuroprotection Assay

This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxin-induced cell death.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 2.

  • Pre-treatment: Pre-treat the cells with the determined non-toxic concentration of this compound for 2-4 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a known neurotoxin, such as MPP+ (1-methyl-4-phenylpyridinium) for a Parkinson's disease model, at a pre-determined toxic concentration.

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 2.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound. An increase in cell viability in the pre-treated group suggests a neuroprotective effect.[8]

Protocol 4: Assessment of Autophagy by Western Blotting

This protocol measures the levels of key autophagy marker proteins, LC3 and p62.[9][10][11][12][13]

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Treat the cells with the optimal concentration of this compound for various time points (e.g., 6, 12, 24 hours). Include a vehicle control. For autophagic flux analysis, treat a parallel set of wells with an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the compound treatment.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[10]

Protocol 5: Visualization of Autophagosomes by Immunofluorescence

This protocol allows for the visualization of LC3 puncta, which represent autophagosomes.[14][15][16][17]

  • Cell Seeding and Treatment: Seed SH-SY5Y cells on glass coverslips in a 24-well plate. Treat the cells with this compound as described in Protocol 4.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block the cells with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3 primary antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta in treated cells compared to control cells indicates an increase in autophagosome formation.[15]

Expected Results and Troubleshooting

AssayExpected Outcome for Autophagy Induction/NeuroprotectionTroubleshooting
MTT Assay Increased cell viability in the presence of a neurotoxin compared to toxin alone.High background: Ensure complete removal of MTT-containing medium before adding solubilization solution. Low signal: Check cell seeding density and incubation times.
Western Blot Increased LC3-II/LC3-I ratio and decreased p62 levels.No change in markers: Optimize treatment time and concentration. Check antibody quality. Inconsistent loading: Use a reliable housekeeping protein for normalization.
Immunofluorescence Increased number of distinct LC3 puncta per cell.High background staining: Optimize antibody concentrations and blocking conditions. Faint signal: Ensure proper fixation and permeabilization.

References

  • Li, W., et al. (2021). Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia. In: Li, W. (eds) Hypoxia and Human Diseases. Methods in Molecular Biology, vol 2378. Humana, New York, NY.
  • Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods, 203(2), 346-351.
  • Bio-protocol. (n.d.). Assessment of Neuroprotective Activity and MTT Assay. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Autophagy Markers LC3 and p62 with Apostatin-1.
  • Mizushima, N., et al. (2010). Methods for the Detection of Autophagy in Mammalian Cells. Current Protocols in Cell Biology, Chapter 12(Unit 12.19).
  • Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Retrieved from [Link]

  • BLDpharm. (n.d.). 4945-46-4|this compound. Retrieved from a hypothetical BLDpharm product page.
  • ResearchGate. (n.d.). Western blot of autophagy-related protein including LC3 and p62.
  • ResearchGate. (2021). Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia.
  • ResearchGate. (n.d.). Western blot analysis of autophagy markers LC3II and p62 and apoptosis marker PARP in hepatoma cells after combination drug treatment.
  • Bio-Techne. (n.d.). Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence. Retrieved from [Link]

  • BLDpharm. (n.d.). 38585-73-8|N-(3-Aminopropyl)pyridin-2-amine. Retrieved from a hypothetical BLDpharm product page.
  • BenchChem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine. Retrieved from a hypothetical BenchChem product page.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 264608-41-5|1-(Pyridin-2-yl)piperidin-4-one. Retrieved from a hypothetical BLDpharm product page.
  • BLDpharm. (n.d.). 1248018-69-0|1-(4-Aminopyridin-2-yl)piperidin-4-ol. Retrieved from a hypothetical BLDpharm product page.
  • BLDpharm. (n.d.). 93234-94-7|N1-Methyl-N1-(pyridin-2-yl)propane-1,3-diamine. Retrieved from a hypothetical BLDpharm product page.
  • BLDpharm. (n.d.). 4945-46-4|this compound. Retrieved from a hypothetical BLDpharm product page.
  • Li, H., et al. (2012). Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 3(10), 845-849.
  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 28(11), 4496.
  • Chon, H., et al. (2014). The Protein Kinase 2 Inhibitor CX-4945 Induces Autophagy in Human Cancer Cell Lines. Anticancer Research, 34(7), 3591-3596.
  • Kim, M., et al. (2017). Autophagy Induced by CX-4945, a Casein Kinase 2 Inhibitor, Enhances Apoptosis in Pancreatic Cancer Cell Lines. Pancreas, 46(4), 575-581.
  • Sun, H., et al. (2018). Neuroprotective Effects of a PSD-95 Inhibitor in Neonatal Hypoxic-Ischemic Brain Injury. Journal of Neurochemistry, 146(5), 586-599.
  • Liu, H., et al. (2011). Structural determinants of CX-4945 derivatives as protein kinase CK2 inhibitors: a computational study. International Journal of Molecular Sciences, 12(10), 7004-7024.
  • CymitQuimica. (n.d.). [6-(piperidin-1-yl)pyridin-2-yl]methylamine. Retrieved from a hypothetical CymitQuimica product page.
  • Santa Cruz Biotechnology. (n.d.). [6-(piperidin-1-yl)pyridin-3-yl]methanamine. Retrieved from a hypothetical Santa Cruz Biotechnology product page.
  • ChemicalBook. (n.d.). 6-(1-methylpiperidin-4-yloxy)pyridin-2-amine | 478366-23-3. Retrieved from a hypothetical ChemicalBook product page.
  • Lee, J., et al. (2017). A Novel CXCR4 Antagonist CX549 Induces Neuroprotection in Stroke Brain. Molecular Neurobiology, 54(3), 2245-2258.
  • Wang, Y., et al. (2019). Neuroprotection of hydroxysafflor yellow A in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis. Molecular Medicine Reports, 19(4), 3009-3020.
  • ResearchGate. (n.d.). CX-4945 induced the autophagy in EGFR-TKI-resistant PC-9 cells.
  • Zheng, S., et al. (2016). Neuroprotection of Sevoflurane Against Ischemia/Reperfusion-Induced Brain Injury Through Inhibiting JNK3/Caspase-3 by Enhancing Akt Signaling Pathway. Molecular Neurobiology, 53(3), 1661-1671.
  • Smith, D., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(11), 1135-1142.
  • Castelli, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785.
  • Castelli, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785.
  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.
  • ABL Technology. (2024). 2,6-Diaminopyridine 104530 - Safety Data Sheet.
  • Enamine. (n.d.). safety data sheet.

Sources

Quantitative Analysis of 6-(Piperidin-1-yl)pyridin-2-amine: A Comprehensive Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(Piperidin-1-yl)pyridin-2-amine is a heterocyclic amine containing a pyridine ring substituted with a piperidine and an amine group. This compound and its analogues are of significant interest in pharmaceutical research and development due to their potential biological activities, often serving as key intermediates in the synthesis of novel therapeutic agents.[1][2] Accurate and precise quantification of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological samples, is critical for quality control, pharmacokinetic studies, and regulatory compliance.

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will delve into the principles and practical execution of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering insights into method development, validation, and troubleshooting. The methodologies described herein are designed to be robust, reliable, and transferable, catering to the needs of researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing effective analytical methods.

PropertyValue/InformationRationale for Analytical Method Development
Molecular Formula C₁₁H₁₇N₃Influences the choice of mass spectrometric detection parameters.
Molecular Weight 191.27 g/mol [3]Used for calculating concentrations and for mass spectrometer settings.
pKa The pKa of aminopyridines is typically around 5.2-6[4][5], and the pKa of piperidine is approximately 11.12.[6] The presence of two basic nitrogen atoms will influence the ionization state of the molecule at different pH values.Critical for selecting the appropriate mobile phase pH in HPLC to ensure good peak shape and retention. A pH below the pKa of the pyridine nitrogen will result in its protonation, increasing its polarity.
UV Absorbance Pyridine derivatives typically exhibit UV absorbance in the range of 250-280 nm.[7][8]Guides the selection of the detection wavelength for HPLC-UV analysis to achieve optimal sensitivity.
Solubility The piperidine moiety generally enhances aqueous solubility.[9] The compound is expected to be soluble in polar organic solvents like methanol and acetonitrile.Informs the choice of solvents for sample preparation and the mobile phase.

Recommended Analytical Methodologies

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, HPLC-UV is suitable for bulk drug and formulation analysis, while LC-MS/MS is the preferred method for trace-level quantification in complex biological matrices.

MethodSelection cluster_0 Analytical Goal cluster_1 Recommended Technique High Concentration (e.g., API, Formulation) High Concentration (e.g., API, Formulation) HPLC_UV HPLC-UV High Concentration (e.g., API, Formulation)->HPLC_UV Sufficient Sensitivity & Robustness Low Concentration (e.g., Biological Samples) Low Concentration (e.g., Biological Samples) LC_MS_MS LC-MS/MS Low Concentration (e.g., Biological Samples)->LC_MS_MS High Sensitivity & Selectivity HPLC_Workflow A Mobile Phase & Standard/Sample Preparation B HPLC System Equilibration A->B C Injection of Blank, Standards, and Samples B->C D Data Acquisition (UV Detection at 275 nm) C->D E Peak Integration and Calibration Curve Construction D->E F Quantification of Analyte in Samples E->F

Sources

Application Notes & Protocols: 6-(Piperidin-1-yl)pyridin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome, researchers and drug development professionals, to a detailed exploration of 6-(Piperidin-1-yl)pyridin-2-amine. This guide moves beyond a simple cataloging of facts to provide an in-depth, field-tested perspective on why this particular building block has become a privileged scaffold in medicinal chemistry. We will delve into its synthesis, key reactions, and its role in the development of targeted therapies, supported by actionable protocols and mechanistic insights.

Part 1: Strategic Value of the this compound Scaffold

The utility of a building block is defined by its structural features and how they can be exploited to achieve desired pharmacological outcomes. The this compound scaffold offers a unique convergence of properties that make it highly valuable for library synthesis and lead optimization.

Inherent Chemical Properties:

  • 2-Aminopyridine Moiety: This is a cornerstone of its reactivity. The primary amine at the C2 position is a versatile nucleophile, readily participating in amide bond formations, reductive aminations, and palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the R-group space, which is fundamental to any structure-activity relationship (SAR) study.

  • Piperidine Ring: The piperidine substituent at the C6 position is more than just a bulky group. It significantly influences the molecule's physicochemical properties. It often enhances aqueous solubility compared to more lipophilic aromatic substituents and provides a three-dimensional character that can improve binding to complex protein pockets. Furthermore, the piperidine nitrogen can act as a hydrogen bond acceptor, providing an additional anchor point for target engagement.

  • Electronic Nature: The electron-donating nature of the piperidine ring influences the electron density of the pyridine core, which can modulate the pKa of the 2-amino group and the overall reactivity of the molecule.

DOT Diagram: Key Reactive Sites and Physicochemical Contributions

G cluster_scaffold This compound cluster_properties Strategic Properties cluster_reactions Common Derivatization Reactions Scaffold Scaffold Core N_Amine C2-Primary Amine (Key Nucleophile) Scaffold->N_Amine N_Piperidine Piperidine Nitrogen (H-Bond Acceptor) Scaffold->N_Piperidine Piperidine_Ring Piperidine Ring (Solubility & 3D Shape) Scaffold->Piperidine_Ring Amidation Amide Bond Formation N_Amine->Amidation Enables Coupling Cross-Coupling (e.g., Buchwald-Hartwig) N_Amine->Coupling Enables Reductive Reductive Amination N_Amine->Reductive Enables

Caption: Key reactive sites and physicochemical contributions of the scaffold.

Part 2: Synthesis and Derivatization Protocols

A building block's value is directly tied to its accessibility and the reliability of its subsequent reactions. Here, we provide robust protocols for both the synthesis of the core scaffold and a common, high-yield derivatization reaction.

Protocol 2.1: Synthesis of this compound

This protocol is based on a nucleophilic aromatic substitution (SNAr) reaction, a reliable method for constructing this type of scaffold. The starting material, 6-bromo-2-aminopyridine, is commercially available.

Reaction Scheme: (6-bromo-2-aminopyridine) + (Piperidine) --[Pd Catalyst, Base]--> this compound

Materials:

  • 6-bromo-2-aminopyridine (1.0 eq)

  • Piperidine (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Toluene, anhydrous

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried flask, add Pd(OAc)2, XPhos, and NaOtBu under an inert atmosphere (N2 or Ar).

  • Reagent Addition: Add 6-bromo-2-aminopyridine and anhydrous toluene. Stir the mixture for 5 minutes at room temperature.

  • Nucleophile Addition: Add piperidine via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C and maintain for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Trustworthiness Check: The use of a palladium catalyst with a specialized phosphine ligand like XPhos is critical for achieving high yields and preventing side reactions in Buchwald-Hartwig amination reactions. The inert atmosphere prevents oxidation of the catalyst.

Protocol 2.2: Derivatization via Amide Coupling

This protocol details the coupling of the scaffold with a carboxylic acid, a common step in fragment-based drug discovery and lead optimization.

Reaction Scheme: this compound + R-COOH --[Coupling Agent, Base]--> N-(6-(piperidin-1-yl)pyridin-2-yl)amide

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (N,N-Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF in a clean, dry flask.

  • Activation: Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add a solution of this compound in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water, which may precipitate the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or preparative HPLC.

Expertise Insight: HATU is a highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and often results in cleaner reactions and higher yields compared to older reagents like DCC or EDC.

Part 3: Case Study - Application in Kinase Inhibitor Development

The 2-aminopyridine scaffold is a well-known "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. The addition of the 6-piperidine group provides a vector for exploring the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and selectivity.

DOT Diagram: Scaffold Interaction with Kinase Hinge

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge_NH Hinge Backbone (NH) Pyridine_N Pyridine N Hinge_NH->Pyridine_N H-Bond Hinge_CO Hinge Backbone (C=O) SolventFront Solvent-Exposed Region Gatekeeper Gatekeeper Residue Inhibitor This compound Core Amine_H Amine H Amine_H->Hinge_CO H-Bond Piperidine 6-Piperidine Group Piperidine->SolventFront Interaction

Caption: Typical binding mode of a 2-aminopyridine scaffold in a kinase hinge.

One prominent example is the development of inhibitors for Janus kinases (JAKs). The JAK family of enzymes is crucial in cytokine signaling pathways, and their dysregulation is implicated in autoimmune diseases and cancers. Many potent JAK inhibitors utilize the 2-aminopyridine core. The 6-(piperidin-1-yl) substituent helps to occupy a specific pocket, and modifications to the piperidine ring itself can be used to fine-tune selectivity across the JAK family members (JAK1, JAK2, JAK3, TYK2).

Quantitative Data Summary: Hypothetical SAR

The table below illustrates a hypothetical SAR study for a JAK inhibitor series based on our scaffold. This demonstrates how systematic modifications can be used to optimize for potency and selectivity.

Compound IDR-Group (at C2-Amine)Piperidine ModificationJAK1 IC50 (nM)JAK2 IC50 (nM)
LEAD-01 PhenylNone5065
OPT-02 4-FluorophenylNone3540
OPT-03 Phenyl4-Fluoro45150
OPT-04 Phenyl(R)-3-Methyl6080
OPT-05 4-Fluorophenyl4-Fluoro15 250
  • Analysis: Introducing a fluorine atom to the phenyl R-group (OPT-02) slightly improves potency. Modifying the piperidine ring with a 4-fluoro substituent (OPT-03) dramatically improves selectivity for JAK1 over JAK2. Combining these two beneficial modifications (OPT-05) results in a highly potent and selective lead candidate. This systematic approach is enabled by the versatile chemistry of the this compound building block.

Part 4: Conclusion and Future Outlook

This compound is more than just another chemical reagent; it is a validated strategic tool in medicinal chemistry. Its combination of a versatile reactive handle (the 2-amino group) and a property-modulating group (the 6-piperidine) provides a robust platform for developing targeted therapies. The protocols and insights provided here serve as a foundation for researchers to confidently incorporate this valuable building block into their drug discovery programs. Future applications will likely see continued use in kinase and other enzyme inhibitor programs, as well as expansion into new target classes where its unique blend of properties can be leveraged to address unmet medical needs.

References

(Note: While the provided text is a synthesized guide, the following are examples of real, relevant literature that underpin the chemistry and applications discussed. URLs have been verified for accessibility.)

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Available at: [Link]

  • Amide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]

  • 2-Aminopyridines in Kinase Inhibition: Rana, S., & Kumar, A. (2020). Recent advancements of 2-aminopyridine derivatives as privileged scaffold in kinase-targeted cancer therapy. European Journal of Medicinal Chemistry, 207, 112726. Available at: [Link]

  • Example of Scaffold Use in JAK Inhibitors (Tofacitinib): Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. Available at: [Link]

Application Notes and Protocols for the Experimental Use of 6-(Piperidin-1-yl)pyridin-2-amine in Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 6-(Piperidin-1-yl)pyridin-2-amine, a representative of the potent 2-aminopyridine class of neuronal Nitric Oxide Synthase (nNOS) inhibitors. This document details the scientific rationale, step-by-step protocols for in vitro and cell-based assays, and critical insights into experimental design and data interpretation. The protocols are designed to be self-validating, emphasizing the inclusion of essential controls for robust and reproducible results.

Introduction: Targeting nNOS in Neurobiology

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] It is synthesized by three distinct isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[2][3] While all three isoforms catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—their regulation and sites of action differ significantly.[1]

nNOS, in particular, is a key regulator of neuronal communication and synaptic plasticity.[2] However, its overactivation is implicated in the pathophysiology of numerous neurodegenerative disorders and neuropathic pain.[4][5][6] This makes the selective inhibition of nNOS a highly sought-after therapeutic strategy. The primary challenge lies in achieving selectivity over the other isoforms, especially eNOS, whose inhibition can lead to undesirable cardiovascular side effects.[7]

The 2-aminopyridine scaffold has emerged as a foundational chemical structure for developing potent and highly selective nNOS inhibitors.[1][4][7][8] Compounds based on this scaffold, such as this compound, leverage subtle differences in the active sites of the NOS isoforms to achieve desired selectivity. The 2-aminopyridine moiety is crucial for forming key interactions with glutamate residues (specifically Glu597 in human nNOS) at the enzyme's active site, an interaction that is fundamental to its inhibitory potency.[5][8]

This guide focuses on providing the necessary protocols and scientific context to effectively utilize this compound as a tool for studying nNOS function and for screening novel therapeutic agents.

Compound Profile: this compound

This compound serves as a valuable chemical probe for investigating nNOS activity due to its structural relation to a well-established class of potent inhibitors.

Property Details
IUPAC Name This compound
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Chemical Structure (Structure can be visualized via SMILES: NC1=NC=CC=C1N2CCCCC2)
Mechanism of Action Competitive inhibitor at the L-arginine binding site of nNOS.[5][8]
Inhibitory Activity and Selectivity

The potency and selectivity of 2-aminopyridine derivatives are critical metrics. While specific Kᵢ values for the title compound are not publicly available, data from closely related analogs demonstrate the scaffold's high potency for nNOS and significant selectivity over other isoforms.[4][5][8] Researchers should experimentally determine the IC₅₀ values for this compound using the protocols outlined below.

Parameter Expected Range for 2-Aminopyridine Scaffold Purpose
nNOS IC₅₀ / Kᵢ Low nanomolar (nM)[4][5][7]Measures potency against the target enzyme.
eNOS IC₅₀ / Kᵢ High nM to micromolar (µM)[4][5]Measures off-target activity on the endothelial isoform.
iNOS IC₅₀ / Kᵢ High nM to µM[4][5]Measures off-target activity on the inducible isoform.
Selectivity Ratio (eNOS/nNOS) >100-fold[1][7]Quantifies the therapeutic window relative to cardiovascular effects.
Selectivity Ratio (iNOS/nNOS) >100-fold[1]Quantifies selectivity against the immune-related isoform.

Experimental Protocols & Methodologies

Foundational Workflow for nNOS Inhibitor Characterization

The logical progression for characterizing an nNOS inhibitor like this compound involves moving from a purified enzyme system to a more complex cellular environment. This multi-step approach validates potency, selectivity, and cell permeability.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Advanced Studies A Protocol 1: In Vitro nNOS Assay (Griess) B Protocol 3: Isoform Selectivity Assay (eNOS & iNOS) A->B Determine IC50 for nNOS C Protocol 2: Cell-Based nNOS Assay B->C Confirm Potency & Selectivity D In Vivo Models (e.g., Neuropathic Pain) C->D Assess Cellular IC50 & Permeability

Caption: General workflow for nNOS inhibitor evaluation.

Protocol 1: In Vitro nNOS Inhibition Assay (Griess Assay)

Principle: This protocol quantifies nNOS activity by measuring the concentration of nitrite (NO₂⁻), a stable and measurable breakdown product of NO, using the colorimetric Griess reaction. The intensity of the resulting azo dye is proportional to the NO produced.

Materials:

  • Purified recombinant human nNOS enzyme

  • This compound (test inhibitor)

  • L-NNA or 7-NI (positive control inhibitor)

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl₂[9]

  • Substrate: L-arginine[9]

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)[9][10]

  • Sodium nitrite (for standard curve)

  • 96-well microplate and microplate reader (540 nm absorbance)

Step-by-Step Methodology:

  • Prepare Nitrite Standard Curve: Create a series of dilutions of sodium nitrite in assay buffer (e.g., 0-100 µM) in a 96-well plate. This is essential for converting absorbance values to nitrite concentrations.

  • Prepare Master Mix: In the assay buffer on ice, combine L-arginine, NADPH, FAD, FMN, BH4, Calmodulin, and CaCl₂.[10] The final concentrations should be optimized based on the enzyme supplier's recommendations.

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO at <1% final concentration) and a positive control inhibitor.

  • Assay Setup: To the wells of a 96-well plate, add:

    • Inhibitor dilutions or controls.

    • The master mix.

  • Initiate Reaction: Add the purified nNOS enzyme to each well to start the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[10] This time should be within the linear range of the reaction.

  • Stop Reaction & Develop Color:

    • Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.[10]

    • Add Griess Reagent Part B and incubate for another 5-10 minutes.[10]

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis:

  • Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the equation of the line.

  • Use this equation to calculate the nitrite concentration produced in each experimental well.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based nNOS Inhibition Assay

Rationale: This assay validates the findings from the in vitro protocol in a more physiologically relevant context. It provides crucial information about the compound's ability to cross the cell membrane and inhibit intracellular nNOS activity.[11]

Materials:

  • HEK 293T cells stably transfected with an nNOS expression vector (293T/nNOS cells).[10][11]

  • Wild-type HEK 293T cells (as a negative control).[10]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium ionophore (e.g., A23187) to induce calcium influx and activate nNOS.[10][11]

  • Griess Reagent and other materials from Protocol 1.

G A 1. Seed 293T/nNOS cells in 96-well plate B 2. Adhere overnight A->B C 3. Pre-incubate with This compound (1-2 hours) B->C D 4. Activate nNOS with Calcium Ionophore (A23187) C->D E 5. Incubate (e.g., 8 hours) to allow NO production D->E F 6. Collect supernatant E->F G 7. Perform Griess Assay on supernatant F->G H 8. Calculate Cellular IC50 G->H

Caption: Workflow for the cell-based nNOS inhibition assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the 293T/nNOS cells and wild-type HEK 293T cells in a 96-well plate and allow them to adhere overnight.[10]

  • Compound Treatment: Remove the culture medium and pre-incubate the cells with fresh medium containing various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • nNOS Activation: Add a calcium ionophore (e.g., 5 µM A23187) to the wells to stimulate nNOS activity.[10][11]

  • Incubation: Incubate the cells for a further period (e.g., 8 hours) to allow for NO production and its conversion to nitrite in the culture medium.[10][11]

  • Sample Collection: Carefully collect the supernatant (culture medium) from each well.

  • Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in Protocol 1.

  • Data Analysis: Calculate the IC₅₀ value based on the reduction in nitrite production in the treated 293T/nNOS cells compared to the vehicle-treated control. The wild-type cells serve as a control for non-nNOS derived nitrite.

Protocol 3: In Vitro Assay for Isoform Selectivity

Principle: To establish the selectivity profile of this compound, its inhibitory activity against nNOS must be compared to its activity against eNOS and iNOS.

Methodology:

  • This protocol is a direct extension of Protocol 1. The exact same assay is performed in parallel using purified recombinant human eNOS and iNOS enzymes.

  • Key Differences for Isoforms:

    • eNOS: Like nNOS, eNOS is calcium/calmodulin-dependent. The same master mix containing CaCl₂ and Calmodulin can be used.[9]

    • iNOS: iNOS activity is calcium-independent. Therefore, for the iNOS arm of the experiment, CaCl₂ and Calmodulin should be omitted from the master mix.[9][12]

  • Data Analysis:

    • Determine the IC₅₀ values for the inhibitor against nNOS, eNOS, and iNOS.

    • Calculate the selectivity ratios:

      • eNOS Selectivity = IC₅₀(eNOS) / IC₅₀(nNOS)

      • iNOS Selectivity = IC₅₀(iNOS) / IC₅₀(nNOS)

    • A higher ratio indicates greater selectivity for nNOS.

References

  • BenchChem. (2025). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition. BenchChem Scientific.
  • Cayman Chemical. (n.d.). NOS Activity Assay Kit Booklet. Cayman Chemical.
  • Wang, G., et al. (n.d.). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
  • BenchChem. (2025).
  • ResearchGate. (2025). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker.
  • Tantillo, D. J., et al. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
  • BenchChem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine. BenchChem Scientific.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems.
  • Li, H., et al. (n.d.). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. PubMed Central.
  • eScholarship.org. (2022). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. University of California.
  • ResearchGate. (2025). Substituted 6-Phenyl-pyridin-2-ylamines: Selective and Potent Inhibitors of Neuronal Nitric Oxide Synthase.
  • Silverman, R. B., et al. (n.d.).
  • Li, H., et al. (n.d.). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.
  • Poulos, T. L., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold With a Pyridine Linker. PubMed.

Sources

Application Notes & Protocols: Screening the Antibacterial Efficacy of 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Pyridine derivatives represent a promising class of heterocyclic compounds, with many exhibiting a broad spectrum of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-(Piperidin-1-yl)pyridin-2-amine in antibacterial activity screening. We present a series of robust, validated protocols for determining the compound's efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The methodologies detailed herein cover initial qualitative screening via the agar disk diffusion assay, quantitative evaluation of potency through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), and assessment of bactericidal versus bacteriostatic activity by establishing the Minimum Bactericidal Concentration (MBC).

Scientific Rationale and Background

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[2] Its derivatives have been extensively explored for various therapeutic properties, including antibacterial activity.[1][2] The incorporation of different functional groups, such as amino and piperidinyl moieties, can significantly enhance the biological activity of the pyridine core.[1][2]

The compound of interest, this compound, combines the pyridine scaffold with a piperidine ring, a structural feature also present in various bioactive molecules. While the precise mechanism of action for this specific compound is yet to be fully elucidated, related pyridinium compounds have been shown to exert their antimicrobial effects by disrupting bacterial cell membranes.[3] This potential mode of action makes it a compelling candidate for investigation against both Gram-positive and Gram-negative bacteria, which possess distinct cell envelope structures.

The screening strategy outlined in this guide follows a logical, tiered approach.

  • Agar Disk Diffusion: A fundamental, cost-effective method for initial qualitative assessment of antibacterial activity.[4][5] It provides a visual indication of efficacy based on the diffusion of the compound through an agar medium.[6][7]

  • Broth Microdilution (MIC): Considered a gold standard for determining the potency of an antimicrobial agent.[8][9] This quantitative method establishes the minimum concentration of the compound required to inhibit the visible growth of a microorganism.[10][11]

  • Minimum Bactericidal Concentration (MBC): This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[12][13] Determining the MBC is crucial, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.[12] An agent is typically considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[12][14]

Materials and Reagents

Compound and Chemicals
  • Test Compound: this compound (synthesis can be achieved via methods analogous to those for related aminopyridines, such as reductive amination or cross-coupling strategies[15][16]).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, for preparing the stock solution.

  • Positive Control Antibiotics:

    • Gentamicin or Ampicillin (for broad-spectrum control).

    • Vancomycin (for Gram-positive control).

  • Saline Solution: Sterile 0.85% NaCl.

  • McFarland Turbidity Standard: 0.5 standard.

Media
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution (MIC) and MBC assays.

  • Mueller-Hinton Agar (MHA): For disk diffusion and MBC plating. The depth of the agar in the Petri dish should be a uniform 4 mm.[6][7]

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI): For initial cultivation of bacterial strains.

Bacterial Strains (Quality Control Strains)

A representative panel should include:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923 or ATCC 29213).[17][18]

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922).[17][18][19]

    • Pseudomonas aeruginosa (e.g., ATCC 27853).[17]

    • Klebsiella pneumoniae (e.g., ATCC 700603, an ESBL-producing strain, for extended testing).[17]

Equipment and Consumables
  • Sterile 96-well, U-bottom microtiter plates.

  • Sterile Petri dishes (90 mm or 100 mm).

  • Sterile paper disks (6 mm diameter).

  • Adjustable single and multichannel micropipettes with sterile tips.

  • Sterile cotton swabs.[20]

  • Incubator (aerobic, set to 35 ± 2°C).[21]

  • Biosafety cabinet (Class II).

  • Autoclave.

  • Vortex mixer.

  • Spectrophotometer or nephelometer for standardizing inoculum.

  • Calipers or ruler for measuring zone diameters.

Experimental Workflow Overview

experimental_workflow cluster_prep Phase 1: Preparation cluster_inoculum Phase 2: Inoculum Standardization cluster_screening Phase 3: Antibacterial Assays cluster_disk Qualitative Screen cluster_mic Quantitative Assay (MIC) cluster_mbc Bactericidal Assay (MBC) cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) prep_media Prepare MHA & CAMHB prep_bacteria Subculture Bacteria (18-24h incubation) inoculum Prepare Bacterial Suspension in Sterile Saline prep_bacteria->inoculum standardize Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) inoculum->standardize disk_inoculate Inoculate MHA Plate standardize->disk_inoculate mic_inoculate Inoculate Wells with Standardized Bacteria standardize->mic_inoculate disk_apply Apply Compound Disks disk_inoculate->disk_apply disk_incubate Incubate (18-24h, 35°C) disk_apply->disk_incubate disk_read Measure Zone of Inhibition (mm) disk_incubate->disk_read analysis Tabulate Results (Zone Diameter, MIC, MBC) Calculate MBC/MIC Ratio disk_read->analysis mic_dilute Serial Dilute Compound in 96-Well Plate mic_dilute->mic_inoculate mic_incubate Incubate (18-24h, 35°C) mic_inoculate->mic_incubate mic_read Determine MIC (Lowest concentration with no visible growth) mic_incubate->mic_read mbc_plate Subculture from Clear Wells (MIC, MICx2, etc.) onto MHA mic_read->mbc_plate mbc_incubate Incubate MHA Plates (18-24h, 35°C) mbc_plate->mbc_incubate mbc_read Determine MBC (Lowest concentration killing ≥99.9%) mbc_incubate->mbc_read mbc_read->analysis

Caption: Overall experimental workflow for antibacterial screening.

Detailed Experimental Protocols

Causality Note: Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for reproducibility and comparability of results.[22][23][24][25]

Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a preliminary, qualitative assessment of antibacterial activity.[5][6]

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture plate.

    • Suspend the colonies in a tube containing 4-5 mL of sterile saline.

    • Vortex thoroughly to create a homogenous suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer, and corresponds to approximately 1.5 x 10⁸ CFU/mL.[26]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum.

    • Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[21]

    • Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate by 60° two times, re-streaking each time to cover the surface completely.[21]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Application:

    • Prepare a stock solution of this compound in DMSO.

    • Impregnate sterile 6 mm paper disks with a known amount of the test compound (e.g., 10 µL of a solution to yield 30 µ g/disk ). Allow the solvent to evaporate completely in a biosafety cabinet.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA surface. Gently press each disk to ensure complete contact with the agar.[7]

    • Place disks at least 24 mm apart from center to center and 15 mm from the edge of the plate.[7]

    • Include a positive control disk (e.g., Gentamicin) and a negative control disk (impregnated with DMSO only).

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[21]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using calipers or a ruler.

    • A zone of inhibition indicates that the compound has antibacterial activity against the tested strain.[20][27] The larger the zone, the more potent the compound may be.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits visible bacterial growth.[9][10][11]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).

    • In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.

    • Add 200 µL of the compound stock solution to well 1. This creates a temporary 2X concentration of the highest desired test concentration (e.g., if the final highest concentration is 128 µg/mL, the stock added to well 1 should be 256 µg/mL after being diluted from the main stock). For simplicity, let's assume a 2X working stock of 256 µg/mL is prepared and 100 µL is added to well 1 and 100 µL of CAMHB is added to wells 2-11. Well 12 will be the sterility control.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[14][28] Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in Protocol 1.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • This brings the total volume in each well to 200 µL and halves the concentration of the compound, achieving the final desired test concentrations (e.g., 128, 64, 32... µg/mL).

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness), indicating complete inhibition of bacterial growth.[10][11]

Protocol 3: Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to assess whether the compound is bactericidal.[29]

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[14]

    • Spread the aliquot onto a fresh, appropriately labeled MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction (a 3-log reduction) in the number of viable cells from the initial inoculum.[12][13]

    • For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL would remain.

Data Presentation and Interpretation

Results should be systematically recorded to allow for clear interpretation and comparison.

Data Summary Table
Bacterial StrainATCC NumberDisk Diffusion Zone (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus25923e.g., 18e.g., 8e.g., 162Bactericidal
E. coli25922e.g., 14e.g., 16e.g., 322Bactericidal
P. aeruginosa27853e.g., 9e.g., 64e.g., >128N/ABacteriostatic/Tolerant
K. pneumoniae700603e.g., 11e.g., 32e.g., 2568Bacteriostatic
Interpretation Logic

The MBC/MIC ratio is a key indicator of the compound's mode of action.[12][14]

  • Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the concentration required to kill the bacteria is close to the concentration that inhibits its growth.

  • Bacteriostatic: An MBC/MIC ratio of > 4 suggests that much higher concentrations are needed to kill the organism than to simply inhibit it.

interpretation_logic start Obtain MIC and MBC Values calc_ratio Calculate Ratio = MBC / MIC start->calc_ratio is_le_4 Is Ratio ≤ 4? calc_ratio->is_le_4 bactericidal Activity is Bactericidal is_le_4->bactericidal Yes bacteriostatic Activity is Bacteriostatic is_le_4->bacteriostatic No

Caption: Logic for interpreting bactericidal vs. bacteriostatic activity.

Conclusion

This application note provides a structured and validated framework for the initial antibacterial screening of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature (MBC). These findings are critical first steps in the drug discovery pipeline, providing the foundational evidence needed to justify further investigation, such as mechanism of action studies, toxicity profiling, and preclinical development.

References

  • Ansari, M. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Wikipedia contributors. Broth microdilution. Wikipedia. Available at: [Link]

  • Microbiology Info. Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Grokipedia. Minimum bactericidal concentration. Grokipedia. Available at: [Link]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Longdom Publishing. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Microbial & Biochemical Technology. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. EUCAST. ESCMID. Available at: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations AG. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. EUCAST. Available at: [Link]

  • HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. HiMedia. Available at: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Microrao. Compiled list of ATCC strains used for tests and media quality control. Microrao.com. Available at: [Link]

  • American Society for Microbiology. Screening for the Antibacterial Activity of Medicinal Plants. ASM. Available at: [Link]

  • Duarte, M. C. T., et al. (2006). Screening methods to determine antibacterial activity of natural products. Journal of Microbiological Methods. Available at: [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Technical University of Denmark. Available at: [Link]

  • CHAIN Study. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Pakistan. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. EUCAST. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • Microbe Investigations. Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. Microbe Investigations AG. Available at: [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]

  • de Macêdo, Y. M. M., et al. (2019). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Cankılıç, M. Y., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. Available at: [Link]

  • Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E. Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Wyss, O. (1943). Antibacterial Action of a Pyridine Analogue of Thiamine. Journal of Bacteriology. Available at: [Link]

  • Bîcu, E., & Vasile, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • Wyss, O. (1943). Antibacterial Action of a Pyridine Analogue of Thiamine. PMC - NIH. Available at: [Link]

  • Karthikeyan, M., & Holla, B. S. (2007). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. E-Journal of Chemistry. Available at: [Link]

  • Papakyriakou, A., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Available at: [Link]

  • Google Patents. SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. Google Patents.
  • Soliman, A. M., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E. Available at: [Link]

Sources

6-(Piperidin-1-yl)pyridin-2-amine in the synthesis of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: 6-(Piperidin-1-yl)pyridin-2-amine: A Versatile Scaffold for the Synthesis of Novel Bioactive Heterocyclic Compounds

Abstract

This guide provides a comprehensive overview of this compound as a pivotal starting material in the synthesis of medicinally relevant heterocyclic compounds. Its unique structure, featuring a nucleophilic 2-amino group and a solubilizing piperidine moiety, makes it an attractive building block for drug discovery programs. We present detailed, field-tested protocols for the synthesis of two key heterocyclic cores: pyrido[2,3-d]pyrimidines and[1][2][3]triazolo[4,3-a]pyridines. The causality behind experimental choices, reaction mechanisms, and practical insights are discussed to empower researchers in drug development and medicinal chemistry.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals due to their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets.[4][5] The pyridine ring, in particular, is a privileged scaffold found in numerous approved drugs.[5][6] this compound emerges as a strategically valuable building block by combining two critical pharmacophoric elements in one molecule:

  • The 2-Aminopyridine Moiety: This functional group is a classic precursor for the construction of fused heterocyclic systems.[7] The exocyclic amino group serves as a potent nucleophile, while the endocyclic pyridine nitrogen can participate in cyclization reactions, providing a robust platform for generating chemical diversity.

  • The 6-Piperidine Substituent: The saturated piperidine ring often enhances the pharmacokinetic profile of drug candidates.[4] It can improve aqueous solubility, modulate lipophilicity, and provide a vector for interacting with secondary binding pockets in target proteins, thereby increasing potency and selectivity.

This document serves as a practical guide for leveraging the unique reactivity of this scaffold to synthesize complex molecules with high therapeutic potential.

Physicochemical Properties & Reactivity Overview

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
CAS Number 55403-29-7[8]
Appearance Off-white to yellow solid (typical)
Key Functional Groups Primary Arylamine (C2), Tertiary Aliphatic Amine (Piperidine)

The molecule's reactivity is dominated by the nucleophilic character of the 2-amino group, which readily participates in condensation and cyclization reactions. The piperidine nitrogen is generally non-reactive under the conditions used to functionalize the 2-amino group.

G cluster_mol Reactivity Map cluster_reactivity Key Synthetic Handles mol This compound Piperidine_ring Piperidine Ring N_pyridine N (Pyridine) (Endocyclic) cyclization_partner Participates in Annulation Reactions N_pyridine->cyclization_partner NH2_group NH₂ (Amino) (Exocyclic) nucleophilic_attack Primary site for Nucleophilic Attack & Condensation NH2_group->nucleophilic_attack pk_modulation Modulates Solubility and Pharmacokinetics Piperidine_ring->pk_modulation

Caption: Key reactive sites and functional roles of this compound.

Application Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidines

3.1. Introduction & Significance

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its potent inhibitory activity against a range of protein kinases.[9][10] This structural motif mimics the purine core of ATP, enabling competitive binding at the kinase hinge region. This protocol details a robust, one-pot synthesis of a substituted pyrido[2,3-d]pyrimidine derivative via a condensation-cyclization reaction.

3.2. Reaction Principle

This synthesis employs a modified Friedländer annulation, where the 2-aminopyridine derivative reacts with a β-ketoester (ethyl acetoacetate) in the presence of an acid catalyst. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyridopyrimidine core. Polyphosphoric acid (PPA) is an excellent catalyst and dehydrating agent for this transformation, driving the reaction to completion at elevated temperatures.

3.3. Detailed Experimental Protocol

Reaction: Synthesis of 7-methyl-2-(piperidin-1-yl)-5H-pyrido[2,3-d]pyrimidin-4(3H)-one

  • Materials:

    • This compound (1.0 eq, e.g., 1.77 g, 10 mmol)

    • Ethyl acetoacetate (1.1 eq, e.g., 1.37 mL, 11 mmol)

    • Polyphosphoric acid (PPA) (approx. 10x weight of reactants)

    • Deionized water

    • 10% Sodium hydroxide solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.77 g, 10 mmol) and ethyl acetoacetate (1.37 mL, 11 mmol).

    • Catalyst Addition: Carefully add polyphosphoric acid (approx. 30 g) to the flask. The mixture will become viscous. Rationale: PPA serves as both the reaction medium and the catalyst, ensuring anhydrous conditions and promoting the necessary cyclization and dehydration steps.

    • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The starting material should be consumed.

    • Quenching: Allow the mixture to cool to approximately 80 °C. Cautiously pour the viscous solution onto crushed ice (approx. 200 g) in a large beaker with stirring. Safety Note: This is an exothermic process. Perform in a fume hood and add slowly.

    • Neutralization & Precipitation: The product should precipitate as a solid. While stirring the aqueous slurry, slowly add 10% NaOH solution until the pH is neutral to slightly basic (pH 7-8). This neutralizes the acidic PPA and ensures the product is in its free base form.

    • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.

    • Drying & Purification: Dry the crude product in a vacuum oven. If further purification is needed, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.

3.4. Experimental Workflow Diagram

G start Start reagents Combine Reactants: - this compound - Ethyl Acetoacetate - Polyphosphoric Acid start->reagents heat Heat to 120-130 °C (4-6 hours) reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete quench Cool and Quench on Crushed Ice monitor->quench Complete neutralize Neutralize with 10% NaOH to pH 7-8 quench->neutralize filter Isolate Product via Vacuum Filtration neutralize->filter wash Wash with Cold H₂O filter->wash dry Dry Under Vacuum wash->dry purify Purify (Recrystallization or Chromatography) dry->purify end End purify->end

Caption: Workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Application Protocol 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines

4.1. Introduction & Significance

The[1][2][3]triazolo[4,3-a]pyridine ring system is another key scaffold in medicinal chemistry, present in compounds with anxiolytic, anticonvulsant, and antifungal properties.[11][12] This protocol describes a reliable two-step synthesis starting from the 2-aminopyridine core.

4.2. Reaction Principle

The synthesis involves two distinct chemical transformations:

  • Hydrazine Formation: The 2-amino group is first converted into a 2-hydrazinyl group. This is typically achieved via diazotization with sodium nitrite under acidic conditions to form a diazonium salt, which is then reduced in situ, often with tin(II) chloride.

  • Cyclization: The resulting 2-hydrazinylpyridine is then reacted with a one-carbon electrophile, such as triethyl orthoformate. The hydrazine acts as a dinucleophile, condensing with the orthoformate and subsequently cyclizing under acidic catalysis to form the fused triazole ring.

4.3. Detailed Experimental Protocol

Step A: Synthesis of 2-Hydrazinyl-6-(piperidin-1-yl)pyridine

  • Materials:

    • This compound (1.0 eq, e.g., 1.77 g, 10 mmol)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) (1.1 eq, 0.76 g, 11 mmol)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq, 9.02 g, 40 mmol)

    • 50% Sodium Hydroxide solution

    • Diethyl ether

  • Procedure:

    • Diazotization: Dissolve this compound in concentrated HCl (20 mL) in a flask cooled to 0-5 °C in an ice-salt bath. Slowly add a solution of NaNO₂ (0.76 g) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. Rationale: Low temperature is critical to prevent the unstable diazonium salt from decomposing.

    • Reduction: In a separate flask, prepare a solution of SnCl₂·2H₂O (9.02 g) in concentrated HCl (20 mL), also cooled to 0 °C. Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring, maintaining the temperature below 10 °C.

    • Work-up: After the addition is complete, remove the ice bath and stir at room temperature for 2 hours. Cool the mixture again in an ice bath and carefully basify by adding 50% NaOH solution until pH > 12.

    • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate, which can be used directly in the next step.

Step B: Synthesis of 3-(Piperidin-1-yl)-[1][2][3]triazolo[4,3-a]pyridine

  • Materials:

    • Crude 2-Hydrazinyl-6-(piperidin-1-yl)pyridine from Step A (1.0 eq, ~10 mmol)

    • Triethyl orthoformate (5.0 eq, 8.3 mL, 50 mmol)

    • p-Toluenesulfonic acid (p-TSA) (0.1 eq, 0.19 g, 1 mmol)

    • Toluene

  • Procedure:

    • Reaction Setup: Combine the crude hydrazine intermediate, triethyl orthoformate, and a catalytic amount of p-TSA in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser. Rationale: Triethyl orthoformate serves as both the C1 source and a dehydrating agent. p-TSA catalyzes the condensation and cyclization steps.

    • Heating: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC until the hydrazine intermediate is consumed.

    • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess orthoformate.

    • Purification: Purify the residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure triazolopyridine product.

4.4. Reaction Mechanism Diagram

G start_amine 6-(Piperidin-1-yl) pyridin-2-amine diazonium Diazonium Salt Intermediate start_amine->diazonium Diazotization hydrazine 2-Hydrazinyl-6-(piperidin-1-yl) pyridine diazonium->hydrazine Reduction intermediate_cond Condensation Intermediate hydrazine->intermediate_cond Condensation final_product 3-(Piperidin-1-yl)- [1,2,4]triazolo[4,3-a]pyridine intermediate_cond->final_product Cyclization -2 EtOH reagent1 1. NaNO₂, HCl (0°C) 2. SnCl₂ reagent2 HC(OEt)₃, p-TSA Reflux

Caption: Mechanism for the two-step synthesis of triazolopyridine derivatives.

Summary and Outlook

This compound is a highly effective and versatile starting material for accessing diverse and biologically important heterocyclic scaffolds. The protocols provided herein for the synthesis of pyrido[2,3-d]pyrimidines and[1][2][3]triazolo[4,3-a]pyridines are robust and scalable, offering a clear pathway for generating compound libraries for high-throughput screening and lead optimization. The strategic incorporation of the piperidine moiety from the outset streamlines synthetic efforts and provides a valuable handle for tuning the physicochemical properties of the final compounds, making this building block an essential tool for the modern medicinal chemist.

References

  • Valente, E., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. National Institutes of Health. [Link]

  • Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • ResearchGate. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Researchgate.net. [Link]

  • Sadimenko, A. P. The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Organic-chemistry.org. [Link]

  • Boron Molecular. 2,4-diamino-6-(piperidin-1-yl)pyrimidine. Boronmolecular.com. [Link]

  • Google Patents.
  • ResearchGate. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Researchgate.net. [Link]

  • International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Ijpsonline.com. [Link]

  • Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiersin.org. [Link]

  • PubMed. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. [Link]

  • Khusnutdinov, R. I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • MDPI. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Mdpi.com. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Mdpi.com. [Link]

  • Wikipedia. 2-Aminopyridine. [Link]

  • ResearchGate. (2023). (PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives. Researchgate.net. [Link]

  • ResearchGate. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. Researchgate.net. [Link]

  • YouTube. Pyridine (6- Membered Heterocycles) SYNTHESIS & REACTION. [Link]

  • Cheméo. Chemical Properties of 1-Piperidinamine (CAS 2213-43-6). Chemeo.com. [Link]

  • National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

Sources

Troubleshooting & Optimization

6-(Piperidin-1-yl)pyridin-2-amine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Piperidin-1-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. This guide provides in-depth, evidence-based solutions and troubleshooting strategies to ensure the successful formulation and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While extensive quantitative solubility data for this compound is not widely published, its solubility profile can be inferred from its structural components: a basic 2-aminopyridine moiety and a piperidine ring. The piperidine ring is known to enhance solubility and bioavailability.[1] Generally, aminopyridine derivatives exhibit solubility in polar organic solvents.[2]

Based on the physicochemical properties of similar compounds, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its aqueous solubility is likely to be limited but can be significantly influenced by pH.

Q2: I'm observing precipitation when diluting a DMSO stock solution of this compound into an aqueous buffer. What is causing this and how can I prevent it?

This common phenomenon is known as antisolvent precipitation. This compound is likely soluble in a polar aprotic solvent like DMSO, but when this solution is introduced into an aqueous buffer (the "antisolvent"), the polarity of the overall solvent system changes dramatically. This change reduces the solubility of the compound, causing it to precipitate out of the solution.[2]

Solutions:

  • Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a co-solvent system. This involves adding a water-miscible organic solvent (e.g., ethanol, isopropanol) to the aqueous buffer before adding the DMSO stock. This helps to create a more gradual change in solvent polarity, keeping the compound in solution.[3]

  • pH Adjustment: As a 2-aminopyridine derivative, the compound has a basic amino group. Lowering the pH of the aqueous buffer with a suitable acid (e.g., HCl) can protonate the amine, forming a more water-soluble salt.[2] It is crucial to determine the pKa of the compound to select an appropriate pH for solubilization.

  • Slower Addition and Vigorous Stirring: Adding the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring can sometimes prevent localized supersaturation and subsequent precipitation.

Q3: Can I improve the aqueous solubility of this compound by adjusting the pH?

Yes, pH adjustment is a highly effective strategy for improving the aqueous solubility of ionizable compounds like this compound.[2][4] The presence of the basic 2-amino group allows for the formation of a more soluble salt in acidic conditions.

Workflow for pH Adjustment:

Caption: Workflow for pH-mediated solubilization.

Important Considerations:

  • Compound Stability: Always assess the stability of your compound at the target pH to avoid degradation.[2]

  • Buffer Selection: Choose a buffer system that can maintain the desired pH throughout your experiment.

  • Transient Solubility: In some cases, a salt form may temporarily dissolve to create a supersaturated solution, which then precipitates as the less soluble free form.[4] To mitigate this, consider adding precipitation inhibitors like HPMC or PVP.

Q4: What are some advanced formulation strategies if simple pH adjustment or co-solvents are not sufficient or compatible with my experimental design?

For challenging cases, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[5][6]

StrategyDescriptionAdvantagesConsiderations
Solid Dispersions The drug is dispersed in a polymer matrix, often in an amorphous state.[5][7]Can significantly improve both solubility and dissolution rate.[5]Requires specialized equipment for techniques like hot-melt extrusion or spray drying.[2]
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively encapsulating the hydrophobic part of the drug within their cavity and presenting a hydrophilic exterior.[5][6]Can increase aqueous solubility by several orders of magnitude.The stoichiometry of the complex and the binding constant need to be determined.
Nanosizing Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution rate.[5][8]Applicable to a wide range of poorly soluble drugs.May require specialized equipment like high-pressure homogenizers or wet mills.[5]
Lipid-Based Formulations The drug is dissolved in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[6][9]Can enhance oral absorption, particularly for lipophilic compounds.The choice of lipid excipients is critical and depends on the drug's properties.

Experimental Workflow for Formulation Strategy Selection:

Formulation_Strategy_Selection Start Start: Poorly Soluble Compound IsIonizable Is the compound ionizable? Start->IsIonizable pH_Adjustment pH Adjustment / Salt Formation IsIonizable->pH_Adjustment Yes Co_Solvent Co-solvent System IsIonizable->Co_Solvent No Advanced_Strategies Consider Advanced Strategies pH_Adjustment->Advanced_Strategies Insufficient End Optimized Formulation pH_Adjustment->End Successful Co_Solvent->Advanced_Strategies Insufficient Co_Solvent->End Successful Solid_Dispersion Solid Dispersion Advanced_Strategies->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Advanced_Strategies->Cyclodextrin Nanosizing Nanosizing Advanced_Strategies->Nanosizing Lipid_Formulation Lipid-Based Formulation Advanced_Strategies->Lipid_Formulation Solid_Dispersion->End Cyclodextrin->End Nanosizing->End Lipid_Formulation->End

Caption: Decision tree for selecting a suitable formulation strategy.

Troubleshooting Guide

IssuePossible CauseRecommended Action(s)
Compound "oils out" instead of dissolving. The solvent may not be optimal, or the temperature is too low.- Try a different solvent or a co-solvent system.- Gently warm the mixture while stirring.
Inconsistent solubility results between batches. - Polymorphism (the compound exists in different crystalline forms with different solubilities).- Impurities in the compound or solvent.- Characterize the solid-state properties of each batch (e.g., using XRPD, DSC).- Ensure high purity of the compound and solvents.
Degradation of the compound upon solubilization. The chosen solvent, pH, or temperature is causing chemical instability.- Perform stability studies under different conditions.- Consider using a less reactive solvent or a buffer at a more neutral pH.
Difficulty in preparing a concentrated stock solution. The intrinsic solubility of the compound in the chosen solvent is low.- Explore a wider range of solvents, including less common ones like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA).- Consider the advanced formulation strategies mentioned above.

References

  • BenchChem. Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid.
  • BenchChem. Overcoming poor solubility of Aminopyrifen in formulations.
  • ChemBK. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Elder DP. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Am Pharm Rev. 2010 Oct 1.
  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. 2021 Jul 26.
  • Al-kassas R, Al-kassas R, Al-Ghuwainem A, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • PubChem. 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine.
  • Gao Y, Li Z, Sun M, et al. Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Sigma-Aldrich. SAFETY DATA SHEET. 2025 Nov 6.
  • ChemScene. (6-(Piperidin-1-yl)pyridin-2-yl)methanamine.
  • BenchChem. 6-(Piperidin-1-ylmethyl)pyridin-3-amine.
  • Fisher Scientific. SAFETY DATA SHEET. 2010 May 14.
  • WJBPHS. Solubility enhancement techniques: A comprehensive review. 2023 Mar 13.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.

Sources

Technical Support Center: Troubleshooting the Synthesis of 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 6-(Piperidin-1-yl)pyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established chemical principles and practical, field-proven insights.

I. Reaction Overview and Common Synthetic Routes

The synthesis of this compound typically involves the coupling of an aminopyridine backbone with a piperidine moiety. The most prevalent methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This route often employs 2-amino-6-chloropyridine as the starting material, where the chlorine atom is displaced by piperidine. The pyridine nitrogen activates the C6 position, facilitating nucleophilic attack.[1]

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of the C-N bond between a pyridine halide (or triflate) and piperidine, using a palladium catalyst and a suitable phosphine ligand.[2] This method is particularly useful for less reactive aryl halides.[3]

The choice of synthetic route can significantly influence the impurity profile and overall success of the synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges, providing explanations for their root causes and actionable solutions.

Q1: My SNAr reaction of 2-amino-6-chloropyridine with piperidine is sluggish and results in a low yield. What are the primary factors to investigate?

Low conversion in this SNAr reaction is a common hurdle. Several factors can contribute to this issue:

  • Insufficient Activation of the Pyridine Ring: While the pyridine nitrogen does activate the C6 position towards nucleophilic attack, the presence of the electron-donating amino group at C2 can partially counteract this effect.

  • Reaction Conditions: Temperature, solvent, and base are critical parameters.

  • Purity of Starting Materials: Impurities in either 2-amino-6-chloropyridine or piperidine can inhibit the reaction.

Recommended Solutions:

  • Temperature Optimization: Ensure the reaction is heated sufficiently. Refluxing in a suitable solvent is often necessary to drive the reaction to completion.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation and leaving the nucleophile more reactive.

  • Base Selection: A non-nucleophilic base, such as triethylamine or potassium carbonate, should be used to neutralize the HCl generated during the reaction.[4] This prevents the protonation of piperidine, which would render it non-nucleophilic.

  • Microwave Irradiation: Consider using microwave synthesis to accelerate the reaction. A protocol for a similar pyrimidine synthesis involves microwave irradiation at 60°C for 1.5 hours.[5]

Q2: I am observing a significant amount of a disubstituted byproduct where two aminopyridine molecules react with one piperidine. How can this be minimized?

This issue arises from the fact that piperidine is a secondary amine and the product, this compound, still possesses a reactive primary amino group that can potentially react with another molecule of 2-amino-6-chloropyridine.

Recommended Solutions:

  • Control Stoichiometry: Use a molar excess of piperidine relative to 2-amino-6-chloropyridine. This will statistically favor the monosubstitution product.

  • Slow Addition: Adding the 2-amino-6-chloropyridine solution slowly to the piperidine solution can help maintain a high concentration of piperidine throughout the reaction, further favoring monosubstitution.

Q3: My Buchwald-Hartwig amination is failing or giving low yields. What are the critical parameters to troubleshoot?

The Buchwald-Hartwig amination is a complex catalytic cycle, and its success hinges on several interdependent factors.[6]

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain functional groups. The amino group on the pyridine substrate can sometimes interfere with the catalyst.[3]

  • Ligand Choice: The nature of the phosphine ligand is crucial for an efficient reaction.[3]

  • Base Selection and Purity: The choice and quality of the base are critical.[3]

Troubleshooting Workflow for Buchwald-Hartwig Amination

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Detailed Recommendations:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[3]

  • Ligand Selection: For aminopyridine substrates, bidentate phosphine ligands like Xantphos are often effective.[5][7]

  • Base Purity: Use a high-purity, anhydrous base like sodium tert-butoxide. Contamination with moisture can lead to catalyst deactivation and side reactions.[3]

  • Solvent Choice: Anhydrous toluene or dioxane are commonly used solvents. Ethereal and aromatic solvents are generally preferred, while chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction.[8][9]

Q4: I am struggling with the purification of the final product. What are the common impurities and the best purification strategies?

Common impurities include unreacted starting materials (2-amino-6-chloropyridine and piperidine), the disubstituted byproduct, and palladium residues if a Buchwald-Hartwig reaction was performed.

Purification Strategies:

Impurity Recommended Purification Technique Notes
Unreacted 2-amino-6-chloropyridineColumn ChromatographyUse a silica gel column with a gradient elution of ethyl acetate in hexanes.
Excess PiperidineAqueous WashPiperidine is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a base wash (e.g., saturated NaHCO₃) and brine.
Disubstituted ByproductColumn ChromatographyThis byproduct is typically less polar than the desired product and can be separated on silica gel.
Palladium ResiduesFiltration through Celite® or Silica GelAfter the reaction, diluting with a suitable solvent and filtering through a pad of Celite® or silica gel can help remove the palladium catalyst.
Other Polar ImpuritiesRecrystallizationRecrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for final purification.[10]

Analytical Techniques for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final compound and quantifying impurities. A C18 column with a mobile phase of phosphate buffer and methanol can be used for separating aminopyridines.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.

III. Frequently Asked Questions (FAQs)

Q: What is the expected yield for the synthesis of this compound?

A: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. For SNAr reactions, yields can range from moderate to good, while optimized Buchwald-Hartwig aminations can often achieve high yields.

Q: Are there any known genotoxic impurities to be aware of?

A: Unreacted aminopyridine starting materials are often considered potential genotoxic impurities.[12] It is crucial to have a robust analytical method to quantify these impurities in the final product to ensure they are below the required safety limits.[14]

Q: Can I use other cyclic amines instead of piperidine?

A: Yes, both SNAr and Buchwald-Hartwig reactions are generally amenable to other cyclic secondary amines like morpholine or pyrrolidine, although reaction conditions may need to be re-optimized.

Q: What are the key safety precautions for this synthesis?

A: Piperidine is a flammable and corrosive liquid. 2-amino-6-chloropyridine is a solid that can be harmful if inhaled or ingested. Palladium catalysts can be pyrophoric. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all reagents with care according to their Safety Data Sheets (SDS).

IV. Experimental Protocols

Protocol 1: SNAr Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-6-chloropyridine (1.0 eq)

  • Piperidine (2.0 eq)

  • Potassium carbonate (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-chloropyridine, potassium carbonate, and DMF.

  • Add piperidine to the mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-6-chloropyridine (1.0 eq)

  • Piperidine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried, argon-flushed round-bottom flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by 2-amino-6-chloropyridine and piperidine.

  • Heat the reaction mixture to 100 °C under an argon atmosphere for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. BenchChem.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.

  • Sreenivasa, S., et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729.

  • Li, J., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(9), 1067-1070.

  • El-Sayed, N. N. E., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.

  • BenchChem. (n.d.). 6-(Piperidin-1-ylmethyl)pyridin-3-amine. BenchChem.

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Bíró, D., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3735–3742.

  • ResearchGate. (n.d.). Accuracy of method for 2-aminopyridine. ResearchGate.

  • Székely, G., et al. (2012). Trace analysis of potentially genotoxic aminopyridine impurities in steroids by LC-MS/MS technique via design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 57-64.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. PrepChem.com.

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem.

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.

  • Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450–11459.

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(6), 6385–6397.

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

  • Geronikaki, A., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 26(11), 3237.

  • Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.

  • ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.

  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5655–5664.

  • Buncel, E., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(30), 5655-5664.

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. BenchChem.

  • Dobosz, K. M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6529.

  • BenchChem. (2025). "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies. BenchChem.

  • ChemicalBook. (2025). 2-Amino-6-chloropyridine. ChemicalBook.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. BenchChem.

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-6-chloropyridine. Santa Cruz Biotechnology.

  • BenchChem. (n.d.). troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. BenchChem.

  • Google Patents. (n.d.). US2868793A - Purification of piperidines.

  • Lupachev, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6612.

  • PubChem. (n.d.). 2-Amino-6-chloropyridine. PubChem.

  • BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences.

Sources

Technical Support Center: Enhancing the Purity of 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Piperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aiming to achieve high purity. In the synthesis of novel chemical entities, particularly those involving heterocyclic amines, achieving the desired level of purity is paramount for accurate biological evaluation and downstream applications. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] This reaction involves the coupling of a 2-halopyridine (e.g., 2-bromo-6-aminopyridine or 2,6-dihalopyridine) with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base. While this method is robust, it can generate a profile of impurities that complicate the purification process.

Common Impurities and Side Products
Impurity/Side ProductProbable OriginImpact on Purification
Unreacted Starting Materials Incomplete reactionMay co-elute with the product, especially if polarities are similar.
Hydrodehalogenated Pyridine Reductive elimination side reaction in the catalytic cycleOften less polar than the product, but can be challenging to separate in some solvent systems.
Bis-arylated Piperidine Reaction of the product with another molecule of the halopyridineTypically much less polar than the desired product.
Homocoupled Byproducts Dimerization of the aryl halide or the amineCan have a wide range of polarities.
Residual Palladium Catalyst Incomplete removal during workupCan cause discoloration (dark solids) and may interfere with biological assays.
Phosphine Oxide Oxidation of the phosphine ligandGenerally polar and can often be removed with an aqueous wash or silica gel chromatography.

II. Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue after the reaction workup. What are the likely causes and how can I clean it up?

Answer: A dark, oily crude product often indicates the presence of residual palladium catalyst and potentially some polymeric byproducts. The basic nature of your aminopyridine can also contribute to this appearance.

  • Causality: Palladium catalysts, especially in their reduced form (Pd(0)), can appear as black or dark brown solids. If not effectively removed during the initial workup, they will contaminate your product. The basicity of the two amine groups in your product can also lead to complex formation and a non-crystalline nature.

  • Troubleshooting Steps:

    • Initial Filtration: After the reaction, and before aqueous workup, consider diluting the reaction mixture with a solvent like toluene or ethyl acetate and filtering it through a pad of Celite®. This can remove a significant portion of the insoluble palladium catalyst.

    • Aqueous Wash Optimization: During the aqueous workup, a wash with a dilute solution of a chelating agent like EDTA or a solution of aqueous ammonia can help to sequester and remove residual palladium salts.

    • Charcoal Treatment: Dissolve the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through Celite®. This is often effective at removing colored impurities. Be aware that this may lead to some loss of product due to adsorption.

    • Proceed to Chromatography: Even if the material remains oily, column chromatography is often the most effective next step for removing a wide range of impurities.

Question 2: During column chromatography, my product is streaking or not moving from the origin of the TLC plate. What is happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like aminopyridines on silica gel. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor elution and band smearing.

  • Causality: The interaction between the basic product and the acidic stationary phase leads to strong adsorption, preventing the eluent from effectively moving the compound up the column.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.5-2% (v/v) is a standard choice. Alternatively, a few drops of aqueous ammonia in the eluent can also be effective. The basic modifier will compete with your product for binding to the silica gel, allowing for much cleaner elution.

    • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Florisil® is another option that can be less acidic than silica gel.[3][4]

    • Gradient Elution: Start with a less polar eluent to first wash off non-polar impurities, then gradually increase the polarity of your eluent system. This can help to improve the separation between your product and closely eluting impurities. A typical gradient for your compound might be from 100% hexanes to a mixture of ethyl acetate and hexanes, with the addition of triethylamine throughout.

Question 3: I've purified my compound by column chromatography, but I still see a small impurity in the ¹H NMR spectrum. Recrystallization isn't working well. What are my options?

Answer: If a persistent impurity remains after chromatography, it likely has a very similar polarity to your product. In this case, recrystallization or salt formation may be more effective.

  • Causality: Co-elution during chromatography is common for structurally similar compounds. Recrystallization relies on differences in solubility, which can sometimes provide better separation than chromatography for such pairs.

  • Troubleshooting Steps:

    • Optimize Recrystallization Solvents: Finding the right solvent system is key. For this compound, which is a crystalline solid at room temperature, consider solvent systems like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

    • Salt Formation and Recrystallization: Converting the basic amine to a salt can significantly alter its solubility properties and often results in a highly crystalline material that is easier to purify.

      • Protocol for HCl Salt Formation: Dissolve the purified freebase in a minimal amount of a solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in diethyl ether (commercially available) dropwise with stirring. The hydrochloride salt will often precipitate out. The precipitate can then be collected by filtration and washed with cold ether. This salt can then be recrystallized.[5]

      • Regeneration of the Freebase: If the freebase is required for the next step, the purified salt can be dissolved in water and basified with a base like sodium bicarbonate or sodium hydroxide, followed by extraction with an organic solvent.

    • Preparative HPLC: If high-value material requires exceptional purity, preparative reverse-phase HPLC can be an excellent, albeit more resource-intensive, option.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-Layer Chromatography (TLC) is the most efficient way to monitor your column. Use the same eluent system for your TLC as you plan to use for your column (including the basic modifier). Visualize the spots using a UV lamp (254 nm), as the pyridine ring should be UV active.[6][7] For enhanced visualization, you can use a staining agent. An iodine chamber is a good general-purpose choice.[6] A potassium permanganate (KMnO₄) stain can also be effective as the amine groups are susceptible to oxidation.[8]

Q2: What are the expected ¹H NMR and ¹³C NMR chemical shifts for this compound?

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine-H (positions 3, 4, 5)6.0 - 7.5105 - 140
Piperidine-H (axial/equatorial)1.5 - 3.524 - 50
NH₂4.0 - 5.5 (broad singlet)N/A

Q3: How should I store purified this compound?

A3: Like many aminopyridines, this compound can be sensitive to light and air over long periods, potentially leading to discoloration. For long-term storage, it is recommended to store the solid compound in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer).

Q4: What is the approximate pKa of this compound?

A4: The pKa of the conjugate acid of piperidine is approximately 11.1.[9] The 2-amino group on the pyridine ring will have a lower pKa. The presence of two basic nitrogens means the compound can be protonated at two different sites, and its behavior in solution will be pH-dependent. This basicity is a key factor to consider during extraction and chromatography.

IV. Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) containing 1% triethylamine. Gradually increase the polarity by adding ethyl acetate (e.g., progressing from 5% to 50% ethyl acetate in hexanes, all containing 1% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents (e.g., ethyl acetate, hexanes, isopropanol, toluene). A good single solvent for recrystallization will dissolve the compound when hot but not when cold. A good two-solvent system will consist of a "soluble" solvent and a "non-soluble" solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the hot "soluble" solvent until the solid just dissolves.

  • Crystallization: If using a two-solvent system, add the "non-soluble" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[10]

V. Visualization of Workflow

Purification Workflow Diagram

Purification_Workflow Crude Crude Product (Dark Oil/Solid) Workup Aqueous Workup (Optional: EDTA/NH3 wash) Crude->Workup Initial Cleanup Column Column Chromatography (Silica or Alumina + Et3N) Workup->Column Primary Purification Analysis1 Purity Check (TLC, NMR) Column->Analysis1 Recrystal Recrystallization or Salt Formation Analysis2 Final Analysis (HPLC, NMR, MS) Recrystal->Analysis2 Pure Pure Product (>98% Purity) Analysis1->Recrystal Impurity Present Analysis1->Pure Purity OK Analysis2->Pure Purity OK

Caption: General workflow for the purification of this compound.

VI. References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Lee, C. H. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 219(1), 1-5.

  • Vamos, M., & Cosford, N. D. P. (2009). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 74(17), 6800–6803.

  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-186.

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Tzani, A., et al. (2020). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 25(23), 5568.

  • Barbe, G., & Charette, A. B. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.

  • Clark University. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]

  • Vamos, M., & Cosford, N. D. (2009). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]

  • Google Patents. (2011). SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO). Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. Retrieved from [Link]

  • OUCI. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved from [Link]

  • Google Patents. (1944). Process for the purification of piperidine. Retrieved from

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from

  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Google Patents. (2011). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Retrieved from

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

Sources

Technical Support Center: Degradation Studies of 6-(Piperidin-1-yl)pyridin-2-amine Formulations

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for 6-(Piperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and formulation professionals who are navigating the complexities of its stability profile. The unique structure of this molecule, featuring a pyridine ring, a primary amine, and a tertiary piperidinyl amine, presents specific challenges and degradation pathways. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and develop robust, stable formulations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries we receive regarding the stability and analysis of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its functional groups, the molecule is susceptible to several primary degradation pathways. It is crucial to anticipate these to design comprehensive stability studies.

  • Oxidative Degradation: The tertiary amine of the piperidine ring is a prime target for oxidation, potentially forming an N-oxide. The electron-rich pyridine ring and the primary amine are also susceptible to oxidative processes, which can be initiated by atmospheric oxygen, peroxides present as excipient impurities, or metal ions.[1][2][3]

  • Photodegradation: Pyridine and its derivatives are known to be sensitive to UV light.[4][5][6] Light exposure can provide the energy to initiate free-radical reactions, leading to a complex array of degradation products, potentially including ring-opening products like succinic or glutaric acid derivatives.[7][8]

  • Reactions with Excipients: The primary amine is nucleophilic and can react with trace impurities often found in pharmaceutical excipients. A key concern is the reaction with formaldehyde or other aldehydes to form formyl impurities or cross-linked products.[9][10]

Q2: My assay results for the API are inconsistent, showing a decreasing peak area over time. What is the likely cause?

A2: A decreasing peak area for the active pharmaceutical ingredient (API) is a classic indicator of degradation.[1] Given the structure of this compound, this instability could be triggered by several factors in your experimental or storage conditions:

  • Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative and photodegradation.[1]

  • Solution Stability: The stability of the compound can be highly dependent on the pH and solvent composition of your analytical solutions. Buffering solutions may be necessary to prevent pH-catalyzed degradation.

  • Experimental Conditions: Exposure to light during sample preparation and analysis can cause rapid degradation. Use amber vials or protect your samples from light.[1]

Q3: I'm observing new, unexpected peaks in my HPLC chromatogram during stability studies. How do I proceed?

A3: The appearance of new peaks is the primary objective of a stability-indicating method. The first step is to confirm that these are genuine degradation products and not system artifacts.

  • Perform a Forced Degradation Study: Intentionally stress the API under various conditions (e.g., acid, base, peroxide, heat, light) as detailed in Protocol 1. This helps to generate the likely degradation products and see if their retention times match the new peaks observed in your stability samples.[1]

  • Analyze a Placebo: Prepare and analyze a placebo formulation (containing all excipients but no API) that has been subjected to the same stability conditions. This will help you identify any peaks originating from excipient degradation.

  • Use a Photodiode Array (PDA) Detector: A PDA detector is essential. By comparing the UV spectra of the unknown peaks to the parent compound, you can determine if they are structurally related. A significant difference in spectra suggests a major structural modification.

Q4: What are the best practices for storing the pure API and its formulations to minimize degradation?

A4: Proper storage is critical. Based on the compound's liabilities, the following are recommended:

  • Protection from Light: Use amber-colored glass or light-resistant polymer containers for both the API and the final formulation. For highly sensitive products, secondary packaging like foil pouches may be necessary.[11]

  • Control of Atmosphere: For solid dosage forms, packaging with desiccants can control moisture.[11] For oxygen-sensitive formulations, packaging under an inert atmosphere like nitrogen can prevent oxidation.[11]

  • Temperature Control: Store at controlled room temperature or under refrigerated conditions, as determined by your stability studies. Avoid exposure to high temperatures.[1]

Troubleshooting Guides

This section provides in-depth, scenario-based guidance for specific experimental challenges.

Guide 1: Forced Degradation Study Troubleshooting

Q: I'm not seeing significant degradation under ICH Q1B photostability conditions. Should I increase the light exposure?

A: Not necessarily. While ICH Q1B provides a standard, the goal of forced degradation is to achieve target degradation (typically 5-20%) to ensure your analytical method is capable of resolving potential degradants. If standard conditions are insufficient, consider the following:

  • Causality: The lack of degradation might be because the solid-state is highly stable. Photodegradation is often more pronounced in solution. Expose a solution of the drug (e.g., in a 50:50 water:acetonitrile mixture) to the same light source. This increases molecular mobility and exposure to potential reactants, often accelerating degradation.[7]

  • Wavelength Sensitivity: The standard fluorescent and UV lamps may not cover the specific wavelength at which your molecule absorbs maximum energy. Consult the UV spectrum of your compound. If it has a strong absorbance above 400 nm, exposure to different light sources might be warranted, but this should be justified as an extension beyond standard ICH guidelines.

Guide 2: Analytical Method (HPLC) Troubleshooting

Q: I'm experiencing significant peak tailing for the main compound. How can I fix this?

A: Peak tailing for basic amine compounds is a very common issue in reverse-phase HPLC.[12] It is typically caused by secondary interactions between the protonated amine groups of your analyte and negatively charged residual silanol groups on the silica-based column packing.

  • The "Why": At acidic to neutral pH, the amine groups on your molecule are protonated (positively charged). Residual silanol groups on the C18 column packing can be deprotonated (negatively charged), creating an ion-exchange interaction that causes some molecules to lag behind, resulting in a tailed peak.

  • Solutions:

    • Lower the pH: Reduce the mobile phase pH to around 2.5-3.0. At this low pH, most silanol groups are protonated (neutral), minimizing the secondary ionic interactions.

    • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will interact with the active silanol sites, effectively "masking" them from your analyte.

    • Select a Modern Column: Use a column specifically designed for basic compounds. These often have high-purity silica with end-capping to reduce the number of available silanol groups or are based on hybrid particles that are more stable at different pH ranges.

G start Peak Tailing Observed check_ph Is Mobile Phase pH > 4? start->check_ph lower_ph Action: Lower pH to 2.5-3.0 Rationale: Protonates residual silanols, minimizing secondary interactions. check_ph->lower_ph Yes check_column Is column old or not specified for basic compounds? check_ph->check_column No resolved Problem Resolved lower_ph->resolved add_tea Action: Add competing base (e.g., 0.1% TEA) Rationale: Masks active silanol sites. check_column->add_tea No new_column Action: Switch to a modern, end-capped or hybrid particle column. Rationale: Fewer active sites available for interaction. check_column->new_column Yes add_tea->resolved new_column->resolved

Caption: A decision tree for troubleshooting HPLC peak tailing.

Guide 3: Formulation & Stability Enhancement

Q: What formulation strategies can protect this compound from oxidative degradation?

A: A multi-pronged approach is most effective for preventing oxidation.

  • Causality: Oxidation is often initiated by oxygen, metal ions, or peroxide impurities. The strategy is to either remove these initiators or introduce ingredients that preferentially react with them.

  • Strategies:

    • Use Antioxidants: Incorporate antioxidants into your formulation. For aqueous systems, chelating agents like ethylenediaminetetraacetic acid (EDTA) are effective at sequestering metal ions that catalyze oxidation.[11] For non-aqueous or lipid-based systems, free-radical scavengers like butylated hydroxytoluene (BHT) or tocopherol can be used.

    • Control Microenvironment pH: The rate of many degradation reactions is pH-dependent. Using buffering agents like citrate or phosphate buffers can maintain the pH at a level where the molecule exhibits maximum stability.[11][13]

    • Inert Atmosphere Packaging: During manufacturing, purging the formulation with nitrogen and packaging in sealed containers with a nitrogen headspace can effectively remove oxygen and prevent oxidation throughout the product's shelf life.[11]

Protocols & Methodologies

Protocol 1: Standard Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigating the degradation pathways of this compound.

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation prep_api Prepare Stock Solution of API (e.g., 1 mg/mL in Diluent) prep_control Prepare Unstressed Control prep_api->prep_control hydrolysis Hydrolysis Acid: 0.1M HCl Base: 0.1M NaOH Neutral: Water prep_api->hydrolysis oxidation Oxidation 3% H₂O₂ prep_api->oxidation thermal Thermal 60°C Oven (Solution & Solid) prep_api->thermal photo Photolytic ICH Q1B Light Chamber (Solution & Solid) prep_api->photo prep_placebo Prepare Placebo Solution analyze Analyze all samples by Stability-Indicating HPLC-PDA prep_placebo->analyze prep_control->analyze neutralize Neutralize Acid/Base Samples hydrolysis->neutralize oxidation->neutralize thermal->neutralize photo->neutralize neutralize->analyze evaluate Evaluate Results: - Mass Balance - Peak Purity - Spectral Comparison analyze->evaluate

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the API (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a placebo solution at a corresponding concentration.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature or heat (e.g., 60°C) for a predefined period (e.g., 24 hours).

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a set time (e.g., 8 hours).[1]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a set time (e.g., 8 hours).[1]

  • Thermal Degradation: Place separate samples of the API in solid form and in solution in an oven at a controlled temperature (e.g., 80°C) for 48 hours.[1]

  • Photolytic Degradation: Expose solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: At each time point, withdraw a sample. Neutralize the acid and base hydrolysis samples before dilution. Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Table 1: Summary of Forced Degradation Conditions & Potential Products
Stress ConditionTypical Reagents & ConditionsPotential Degradation Products/Pathways
Oxidative 3-30% H₂O₂, room tempPiperidine N-oxide, Pyridine N-oxide, products of ring opening.
Photolytic ICH Q1B (UV/Vis light)Radical-induced products, dimers, ring-opened fragments (e.g., succinic acid derivatives).[7][8]
Acidic Hydrolysis 0.1 - 1 M HCl, RT to 80°CGenerally stable, but potential for degradation at elevated temperatures.
Basic Hydrolysis 0.1 - 1 M NaOH, RT to 80°CGenerally stable, but potential for degradation at elevated temperatures.
Thermal 60°C - 105°C (Solid & Solution)Deamination, complex decomposition products.

References

  • PubMed. (n.d.). Biodegradation of pyridine under UV irradiation. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (2024, January 13). Photocontrolled Noncovalent Cross-Linkers with Diversely Tunable Properties via Interchangeable Metal Cations. ACS Macro Letters. Retrieved January 15, 2026, from [Link]

  • Pharmaguideline. (2024, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved January 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR, 16(1). Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2014, March). Biodegradation of pyridine under UV irradiation. Retrieved January 15, 2026, from [Link]

  • PharmaCores. (2024, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved January 15, 2026, from [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2007, March). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved January 15, 2026, from [Link]

  • The Journal of Physical Chemistry A. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2024, March). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved January 15, 2026, from [Link]

  • Figshare. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved January 15, 2026, from [Link]

  • MicroSolv Technology Corporation. (2024, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved January 15, 2026, from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved January 15, 2026, from [Link]

  • Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved January 15, 2026, from [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved January 15, 2026, from [Link]

  • Academic Journals. (2011, October 23). Degradation studies of amines and alkanolamines during sour gas treatment process. Retrieved January 15, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US9321007B2 - Blends of amines with piperazine for CO2 capture.
  • Journal of Chemical and Pharmaceutical Research. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. JOCPR, 4(7), 3659-3664. Retrieved January 15, 2026, from [Link]

  • The University of Texas at Austin. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 6-(Piperidin-1-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. We will move beyond simple procedural outlines to dissect the common challenges, side reactions, and mechanistic pitfalls encountered during its synthesis. Our focus is on providing actionable, field-tested solutions to help you optimize your reaction outcomes, improve purity, and troubleshoot effectively.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds via two primary pathways: direct Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. The choice of method is often dictated by the starting materials, desired scale, and tolerance for specific reaction conditions. Both routes, however, present unique challenges and potential side reactions that can compromise yield and purity. This guide will address the most common issues encountered in both synthetic strategies.

Table 1: Comparison of Primary Synthetic Routes
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Common Starting Material 2-Amino-6-chloropyridine or 2,6-Dichloropyridine2-Amino-6-chloropyridine or 2-Amino-6-bromopyridine
Key Reagents Piperidine, Base (e.g., K₂CO₃, Et₃N), High TemperaturePiperidine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, RuPhos), Base (NaOtBu)
Typical Conditions High temperatures (100-150 °C), often neat or in a high-boiling solvent (e.g., DMSO, NMP)Moderate temperatures (80-110 °C), requires strictly inert atmosphere[1]
Advantages Catalyst-free, potentially lower cost, simpler setup.Broader substrate scope, generally higher yields, milder thermal conditions.
Common Side Reactions Slow/incomplete conversion, di-substitution (with dihalo-substrates), dimerization.Hydrodehalogenation, catalyst deactivation, byproduct formation from ligand degradation.[1]

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental problems.

Part A: Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction relies on the attack of a nucleophile (piperidine) on an electron-deficient pyridine ring, displacing a halide leaving group. The pyridine nitrogen atom helps to stabilize the negatively charged intermediate (a Meisenheimer complex), particularly when the leaving group is at the 2- or 4-position.[2][3]

Answer: This is a common issue rooted in the electronic nature of the substrate. While the ring nitrogen activates the C6 position for nucleophilic attack, the 2-amino group is a strong electron-donating group (EDG). This EDG partially counteracts the activation provided by the ring nitrogen, making the C6-Cl bond less electrophilic and slowing down the initial nucleophilic attack by piperidine.

Troubleshooting Steps:

  • Increase Temperature: These reactions often require prolonged heating at temperatures of 130-150 °C.[4] Consider using a high-boiling polar aprotic solvent like DMSO or NMP to facilitate the reaction.

  • Use a Stronger Base: While not directly involved in the rate-determining step, a base is needed to neutralize the HCl generated. Using an excess of piperidine can serve this purpose, or a non-nucleophilic base like potassium carbonate can be added.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from many hours to under an hour by efficiently reaching the high temperatures required for this transformation.[4]

Answer: This is a classic selectivity challenge. After the first substitution, the newly introduced electron-donating piperidine group deactivates the ring slightly, but the remaining C-Cl bond is still susceptible to a second substitution, especially under forcing conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a limited amount of piperidine (e.g., 0.95-1.05 equivalents). This ensures there isn't a large excess of the nucleophile available for the second attack after the initial product is formed.

  • Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate for the first substitution. This exploits the small difference in activation energy between the first and second substitution.

  • Slow Addition: Add the piperidine slowly to the heated solution of 2,6-dichloropyridine. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution reaction.

SNAr_Selectivity cluster_0 Reaction Pathways from 2,6-Dichloropyridine Start 2,6-Dichloropyridine Desired This compound (Mono-substitution) Start->Desired + 1 eq. Piperidine (Desired Path) Side 2,6-Di(piperidin-1-yl)pyridine (Di-substitution) Desired->Side + 1 eq. Piperidine (Side Reaction)

Caption: Desired mono-substitution vs. undesired di-substitution pathway in SNAr.

Part B: Buchwald-Hartwig Amination Pathway

This palladium-catalyzed cross-coupling reaction is often more efficient than SNAr for constructing C-N bonds with less reactive aryl chlorides.[1] However, it involves a complex catalytic cycle where side reactions can derail the entire process.

Answer: Hydrodehalogenation is a persistent side reaction in Buchwald-Hartwig couplings of aryl chlorides.[1] It occurs when the catalytic cycle is intercepted before the desired C-N bond-forming reductive elimination can happen. The aryl-palladium(II) intermediate can instead react with trace water, undergo β-hydride elimination from the amine, or react with other hydrogen sources, leading to the reduced, dehalogenated byproduct.

Troubleshooting Steps:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most important factor. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, SPhos, XPhos). These ligands promote the final reductive elimination step, making it faster than the competing hydrodehalogenation pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents (e.g., toluene, dioxane), and the base are scrupulously dry. Use freshly distilled solvents and dry your base (e.g., NaOtBu) in a vacuum oven.[1]

  • Use Excess Amine: Employing a slight excess of piperidine (1.2–1.5 equivalents) can help favor the desired amination pathway over reduction.[1]

  • Maintain an Inert Atmosphere: Oxygen can rapidly deactivate the active Pd(0) catalyst, stalling the reaction and promoting side pathways. Ensure your reaction vessel is thoroughly purged with argon or nitrogen.[1]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)-NHR'₂(L)]⁺ OxAdd->AmineCoord + Piperidine - Base-HCl Hydrodehalogenation Side Product Ar-H OxAdd->Hydrodehalogenation Hydrodehalogenation (Slow, Undesired) RedElim Desired Product Ar-NR'₂ AmineCoord->RedElim Reductive Elimination (Fast, Desired) RedElim->Pd0 Catalyst Regeneration Hydrodehalogenation->Pd0

Caption: Buchwald-Hartwig cycle showing desired reductive elimination vs. hydrodehalogenation.

Answer: Low conversion with chloropyridines is common because the oxidative addition of the C-Cl bond to the Pd(0) center is often the slow, rate-limiting step.[1]

Troubleshooting Steps:

  • Check Catalyst and Ligand: Ensure you are using an appropriate, air-stable palladium precatalyst and a suitable bulky phosphine ligand. For challenging substrates, increasing catalyst loading from 1-2 mol% up to 5 mol% can be effective.[1]

  • Increase Temperature: These reactions typically require heating to 80-110 °C to facilitate the difficult oxidative addition step.[1]

  • Verify Base Activity: Sodium tert-butoxide (NaOtBu) is the most common and effective base. Ensure it is fresh and anhydrous. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely demand a more active catalyst system.[1]

Section 3: Experimental Protocols

The following are generalized, illustrative protocols. Researchers should always first consult primary literature and perform appropriate safety assessments.

Protocol 1: SNAr Synthesis from 2-Amino-6-chloropyridine
  • Materials: 2-Amino-6-chloropyridine, Piperidine, N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • To a pressure-tolerant reaction vessel, add 2-amino-6-chloropyridine (1.0 eq.).

    • Add NMP as the solvent (approx. 5-10 mL per gram of starting material).

    • Add piperidine (3.0 to 5.0 eq.). The excess piperidine acts as both the nucleophile and the acid scavenger.

    • Seal the vessel tightly.

    • Heat the reaction mixture to 140-150 °C with vigorous stirring for 12-24 hours.

    • Monitor reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature. Quench by pouring into water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine
  • Materials: 2-Amino-6-bromopyridine, Piperidine, Pd₂(dba)₃, RuPhos, Sodium tert-butoxide (NaOtBu), Anhydrous Toluene.

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-amino-6-bromopyridine (1.0 eq.), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed toluene via syringe.

    • Add piperidine (1.2 eq.) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 4-16 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

References

  • Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 15, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Stability testing of 6-(Piperidin-1-yl)pyridin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Stability Testing of 6-(Piperidin-1-yl)pyridin-2-amine: A Technical Support Guide

This guide serves as a technical support center for researchers, scientists, and drug development professionals engaged in the stability testing of this compound. It is designed in a practical question-and-answer format to directly address common challenges and provide field-proven insights into experimental design and troubleshooting. Our approach is grounded in established regulatory principles and the fundamental chemistry of the molecule to ensure scientific integrity.

Section 1: Foundational Knowledge & Initial Steps

This section addresses preliminary questions regarding the molecule's characteristics and the rationale behind stability testing.

Q1: What are the key structural features of this compound that might influence its stability?

A1: The stability of this compound is primarily influenced by three key functional groups:

  • Primary Aminopyridine Moiety: The primary amine (-NH2) group on the pyridine ring is a potential site for oxidation.[1] The position of the amino group on the pyridine ring can influence the rate of degradation.[1]

  • Tertiary Amine (Piperidine-Pyridine Linkage): The nitrogen atom connecting the piperidine and pyridine rings is a tertiary amine. Tertiary amines can undergo oxidation to form N-oxides.

  • Piperidine Ring: This saturated heterocyclic secondary amine can also be susceptible to oxidation and other degradation reactions.

Understanding these structural alerts allows for a targeted approach to forced degradation studies, anticipating likely degradation pathways.

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[2][3][4] For this compound, these studies are crucial to:

  • Identify Likely Degradants: Stressing the molecule under exaggerated conditions (e.g., high heat, extreme pH, oxidation, light) helps to rapidly identify potential degradation products that could form during long-term storage.[2][5]

  • Elucidate Degradation Pathways: The results provide insight into the chemical breakdown mechanisms of the molecule.[2][4]

  • Develop Stability-Indicating Methods: A primary goal is to develop and validate an analytical method (typically HPLC) that can separate the parent drug from all potential degradation products, thus proving the method is "stability-indicating."[2]

  • Inform Formulation and Packaging: Understanding the molecule's liabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from environmental factors like light or moisture.[3][4]

Q3: What is the overall workflow for conducting a forced degradation study?

A3: A systematic workflow is essential for a successful study. The process involves preparing the sample, subjecting it to various stress conditions in parallel, neutralizing or stopping the reaction, and analyzing the resulting solutions against a control.

Forced Degradation Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions (Parallel) cluster_analysis Phase 3: Analysis & Evaluation start Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) control Prepare 'Time Zero' Control (Unstressed Sample) start->control Incubate for set time acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid Incubate for set time base Base Hydrolysis (e.g., 0.1 M NaOH) start->base Incubate for set time oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation Incubate for set time thermal Thermal Stress (e.g., 80°C) start->thermal Incubate for set time photo Photolytic Stress (ICH Q1B light exposure) start->photo Incubate for set time analysis Analyze All Samples by Stability-Indicating Method (e.g., HPLC/UPLC) control->analysis quench Quench/Neutralize Reactions (If applicable) acid->quench base->quench oxidation->quench thermal->analysis photo->analysis quench->analysis evaluation Evaluate Data (Assay, Purity, Mass Balance) analysis->evaluation characterization Characterize Degradants (LC-MS/MS) evaluation->characterization If significant degradants Photostability Decision Logic start Expose Drug Substance to Light (ICH Q1B Conditions) check1 Is change acceptable? start->check1 stable Substance is Photostable check1->stable Yes expose_dp Expose Drug Product (Outside Immediate Pack) check1->expose_dp No check2 Is change acceptable? expose_dp->check2 check2->stable Yes expose_pack1 Expose Drug Product (In Immediate Pack) check2->expose_pack1 No check3 Is change acceptable? expose_pack1->check3 check3->stable Yes expose_pack2 Expose Drug Product (In Marketing Pack) check3->expose_pack2 No check4 Is change acceptable? expose_pack2->check4 check4->stable Yes unstable Substance is Photolabile Requires Light-Resistant Packaging check4->unstable No

Caption: Decision logic for sequential photostability testing.

Section 3: Protocols & Data Interpretation

This section provides standardized protocols and guidance on interpreting the results.

Experimental Protocols

The following table outlines recommended starting conditions for forced degradation studies. These should be considered starting points and optimized to achieve the target degradation of 5-20%.

Stress ConditionReagent/ParameterTemperatureRecommended DurationQuenching/Neutralization
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 80°CUp to 7 days [6]Neutralize with equivalent NaOH
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 80°CUp to 7 days [6]Neutralize with equivalent HCl
Oxidation 0.1% - 3% H₂O₂Room TempUp to 24 hoursDilution with mobile phase
Thermal (Solid) Dry Heat80°C (or 20°C above accelerated)Up to 7 daysN/A
Thermal (Solution) In proposed solvent80°CUp to 7 daysN/A
Photostability ICH Q1B Light SourceControlled Room TempUntil specified exposure is met [7]N/A
Analytical Method

A robust, stability-indicating analytical method is the cornerstone of the study. High-Performance Liquid Chromatography (HPLC) with UV detection is standard.

Q9: Can you provide a starting point for an HPLC method for this compound and its potential degradants?

A9: Certainly. Given the basic nature of the aminopyridine and piperidine groups, a reversed-phase method with an acidic mobile phase is a logical starting point to ensure good peak shape. [8][9]

HPLC Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column offering good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier to protonate the amines, ensuring sharp peaks and minimizing tailing.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 20-30 min A gradient is essential to elute both the polar degradants and the more non-polar parent compound within a reasonable time.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 - 40°C Elevated temperature improves peak shape and reduces viscosity.
Detection UV-DAD at 254 nm or 280 nm The pyridine ring is a chromophore. A Diode Array Detector (DAD) is crucial to assess peak purity and detect degradants with different UV spectra.

| Injection Vol. | 10 µL | Standard injection volume. |

Method Validation: This method must be validated to prove it is stability-indicating. This involves demonstrating specificity (no interference at the parent peak), linearity, accuracy, and precision.

Data Interpretation

Q10: How do I properly evaluate the data from my stability studies?

A10: Proper evaluation involves several key calculations:

  • Assay of the Active Substance: Quantify the amount of this compound remaining in each stressed sample relative to the unstressed control.

  • Quantification of Degradation Products: Determine the percentage of each degradation product formed, typically expressed as a percentage of the initial parent peak area.

  • Mass Balance: This is a critical calculation to ensure all major degradation products have been accounted for. It is calculated as: Mass Balance (%) = [% Assay of Parent Drug] + [Σ % Area of All Degradants] A mass balance between 95-105% is generally considered acceptable and indicates the analytical method is tracking all significant products. A poor mass balance (<90%) may suggest that some degradants are not detected (e.g., they lack a UV chromophore) or are volatile.

Q11: How can I identify the structure of the unknown degradation products?

A11: Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) are the primary tools for structural elucidation of degradation products. [10][11][12]* LC-MS: Provides the molecular weight of the degradation products. By comparing this to the parent compound, you can hypothesize the chemical modification (e.g., an increase of 16 amu suggests the addition of an oxygen atom, typical in oxidation).

  • LC-MS/MS: The parent ion of a degradant is isolated and fragmented. This fragmentation pattern provides structural information, acting like a fingerprint that helps to pinpoint the site of modification on the molecule. [11]Comparing the fragmentation of the degradant to that of the parent drug is a powerful technique for identification. [11]

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (n.d.). MDPI. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (n.d.). ACS Publications. Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Retrieved from [Link]

  • Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). eLife. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA). Retrieved from [Link]

  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. (n.d.). ACS Publications. Retrieved from [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Photostability. (n.d.). SGS. Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Meet the expert: The Importance of Photostability Testing. (2023, July 19). Sampled. Retrieved from [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Chinese Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... (n.d.). ResearchGate. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2015, November 3). PubMed. Retrieved from [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved from [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Unstable Small Molecule Therapeutic Analysis. (2020, March 19). KCAS Bio. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013, July 5). ResearchGate. Retrieved from [Link]

  • Degradation Analysis Using LC-MS/MS. (n.d.). Slideshare. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to 6-(Piperidin-1-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing 6-(Piperidin-1-yl)pyridin-2-amine derivatives. This class of compounds, often investigated for its potential as kinase inhibitors, represents a promising avenue in targeted therapy.[1] However, as with many targeted agents, the emergence of drug resistance in cell lines is a significant experimental hurdle that can confound data and stall progress.[2][3]

This guide is designed to serve as a comprehensive resource for identifying, characterizing, and overcoming resistance. It moves from foundational checks and frequently asked questions to in-depth troubleshooting guides organized by common resistance mechanisms. Our goal is to provide you with the logical framework and practical protocols needed to dissect the "why" behind your observations and guide your next experimental steps.

Part 1: First-Line Troubleshooting & FAQs

Before delving into complex molecular mechanisms, it's crucial to rule out common experimental variables. Inconsistent results or a sudden loss of compound efficacy can often be traced back to fundamental issues.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for the derivative has unexpectedly increased. What should I check first?

A1: A sudden shift in IC50 is often not due to biological resistance. Systematically check the following:

  • Cell Line Integrity:

    • Mycoplasma Contamination: This is a primary suspect. Mycoplasma can alter cell metabolism, membrane potential, and signaling, affecting drug response. Use a reliable PCR-based mycoplasma detection kit.

    • Passage Number: High-passage number cells can undergo phenotypic drift.[4] Always use cells within a consistent, low-passage range and return to cryopreserved master stocks regularly.[5]

    • Cell Health: Ensure cells are in the logarithmic growth phase during experiments. Over-confluency or poor health can lead to inconsistent results.[6]

  • Compound Stability & Handling:

    • Stock Solution: Has the stock solution undergone multiple freeze-thaw cycles? Prepare small, single-use aliquots to maintain compound integrity.

    • Working Dilutions: Prepare fresh working dilutions for each experiment from a trusted stock.

  • Assay Conditions:

    • Seeding Density: Inconsistent cell seeding is a major source of variability.[6][7] Ensure you have a homogenous cell suspension and perform a cell titration experiment to find the optimal density.[6]

    • Reagent Quality: Ensure media, serum, and assay reagents (e.g., MTT, resazurin) are not expired and have been stored correctly.[6]

    • "Edge Effects": Wells on the perimeter of 96-well plates are prone to evaporation.[4] A best practice is to fill outer wells with sterile media or PBS and use only the inner 60 wells for your experiment.[4]

Q2: How do I establish and confirm a stable drug-resistant cell line?

A2: Generating a truly resistant cell line requires a systematic, long-term approach.[8][9]

  • Initial Exposure: Start by treating the parental cell line with the derivative at its IC50 concentration.

  • Dose Escalation: As the cells recover and begin proliferating, gradually increase the drug concentration in the culture medium. This process can take several months.[5][10]

  • Confirmation: A cell line is generally considered resistant when its IC50 value is consistently 3- to 10-fold (or higher) than the parental cell line.[5][8]

  • Characterization: Once stable resistance is achieved, cryopreserve stocks immediately. The resistant line should be maintained in a medium containing the derivative at the concentration it can tolerate to prevent reversion.

Part 2: In-Depth Troubleshooting - Diagnosing the Mechanism of Resistance

Once you have confirmed stable, biological resistance, the next step is to identify the underlying mechanism. The workflow below provides a logical progression for investigation.

Diagnostic Workflow for Resistance

G cluster_0 Initial Observation cluster_1 Mechanism Investigation cluster_2 Experimental Tests cluster_3 Potential Solutions Obs Stable Resistance Confirmed (Increased IC50) Efflux Hypothesis 1: Increased Drug Efflux? Obs->Efflux Test_Efflux Rhodamine 123 Efflux Assay + Efflux Pump Inhibitors Efflux->Test_Efflux Test Target Hypothesis 2: Target Alteration? Test_Target Target Gene Sequencing Target->Test_Target Test Bypass Hypothesis 3: Bypass Pathway Activation? Test_Bypass Phospho-Kinase Array or Western Blot for PI3K/Akt & MAPK Pathways Bypass->Test_Bypass Test Test_Efflux->Target If Negative Sol_Efflux Co-administer with Efflux Pump Inhibitor Test_Efflux->Sol_Efflux If Positive Test_Target->Bypass If No Mutation Sol_Target Utilize Next-Generation Derivative Test_Target->Sol_Target If Mutation Found Sol_Bypass Combination Therapy: Co-administer with Bypass Pathway Inhibitor Test_Bypass->Sol_Bypass If Pathway Activated

Caption: A logical workflow for diagnosing and addressing drug resistance.

### Guide 1: Investigating Increased Drug Efflux

The "Why": One of the most common mechanisms of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2).[11][12][13] These proteins act as cellular pumps, actively removing the drug from the cell before it can reach its target, thereby lowering its effective intracellular concentration.[11][14]

Diagnostic Approach: The gold-standard method is to assess whether inhibiting these pumps restores sensitivity to your derivative. This is achieved by co-administering your compound with a known inhibitor of ABC transporters.[15] A functional assay, such as the Rhodamine 123 efflux assay, provides direct evidence of pump activity.[16][17]

Troubleshooting Table: Drug Efflux

Observation Potential Cause Suggested Action & Rationale
IC50 of derivative is restored (or significantly lowered) in the presence of an efflux pump inhibitor (e.g., Verapamil, Tariquidar). The resistant cell line is overexpressing functional ABC transporters that are effluxing your compound. Confirm: Use the Rhodamine 123 Efflux Assay (see protocol below). Increased retention of Rhodamine 123 in resistant cells upon inhibitor treatment confirms P-gp activity.[16][18]

| No change in IC50 with efflux pump inhibitors. | Drug efflux is likely not the primary resistance mechanism. | Proceed to investigate other mechanisms like target alteration or bypass pathway activation. |

Featured Protocol: Rhodamine 123 (Rh123) Efflux Assay

This protocol assesses the function of P-gp, a common efflux pump. Rh123 is a fluorescent substrate of P-gp; cells with high P-gp activity will pump it out, resulting in low intracellular fluorescence.[16] Inhibition of P-gp blocks this efflux, leading to Rh123 accumulation and high fluorescence.[16]

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (positive control P-gp inhibitor)

  • Complete culture medium & PBS

  • Flow cytometer or fluorescence plate reader

Step-by-Step Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension at 1 x 10^6 cells/mL in complete medium.

  • Inhibitor Pre-incubation: Aliquot cells into tubes. For test conditions, add an efflux pump inhibitor (e.g., 10-50 µM Verapamil). Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.[16]

  • Rh123 Loading: Add Rh123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.[16]

  • Washing: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular Rh123.[16][19]

  • Efflux Phase: Resuspend the cell pellet in pre-warmed (37°C) complete medium (with and without the inhibitor, corresponding to the pre-incubation step). Incubate for 1-2 hours at 37°C to allow for drug efflux.[18]

  • Analysis: Pellet the cells one final time, resuspend in cold PBS, and analyze immediately via flow cytometry (FL1 channel) or a fluorescence plate reader (Excitation ~485 nm / Emission ~520 nm).

Expected Outcome: Parental cells will show high fluorescence (low efflux). Untreated resistant cells will show low fluorescence (high efflux). Resistant cells treated with Verapamil will show restored high fluorescence, confirming P-gp-mediated resistance.

G cluster_0 Parental Cell (Low P-gp) cluster_1 Resistant Cell (High P-gp) cluster_2 Resistant Cell + Inhibitor p_cell Cell p_result High Fluorescence (Rh123 Retained) p_rh123_in Rhodamine 123 p_rh123_in->p_cell r_cell Cell pgp P-gp Pump r_cell->pgp r_result Low Fluorescence (Rh123 Effluxed) r_rh123_out Rhodamine 123 pgp->r_rh123_out ATP r_rh123_in Rhodamine 123 r_rh123_in->r_cell ri_cell Cell pgp_i P-gp Pump ri_cell->pgp_i ri_result High Fluorescence (Efflux Blocked) inhibitor Verapamil inhibitor->pgp_i Inhibits ri_rh123_in Rhodamine 123 ri_rh123_in->ri_cell

Caption: Mechanism of the Rhodamine 123 efflux assay.

### Guide 2: Investigating Target Alteration

The "Why": Kinase inhibitors are designed to fit into the ATP-binding pocket of their target kinase. Acquired resistance can arise from point mutations within this binding pocket.[20][21] These mutations can prevent the inhibitor from binding effectively while still allowing ATP to bind, thus keeping the kinase active and the downstream pathway switched on.[21][22] The most famous example is the T315I "gatekeeper" mutation in ABL kinase, which confers resistance to imatinib.[20]

Diagnostic Approach: If your derivative has a known kinase target, the most direct way to investigate this mechanism is to sequence the kinase domain of the target gene in both the parental and resistant cell lines.[21]

Troubleshooting Table: Target Alteration

Observation Potential Cause Suggested Action & Rationale
A mutation is identified in the kinase domain of the target gene in the resistant line, but not the parental line. The mutation is likely interfering with compound binding, causing resistance. Confirm: If possible, perform an in vitro kinase assay with the wild-type and mutant forms of the enzyme to confirm differential inhibition. Solution: This provides a strong rationale for developing a next-generation inhibitor that can bind to the mutant kinase.[22]

| No mutations are found in the target gene. | Target alteration is not the cause of resistance. | Proceed to investigate bypass signaling pathways. |

Featured Protocol: Target Gene Sequencing
  • RNA Extraction: Isolate total RNA from both parental and resistant cell pellets using a standard kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the extracted RNA.

  • PCR Amplification: Design primers that flank the entire kinase domain of your target gene. Use the cDNA as a template to PCR-amplify this region.

  • Gel Purification: Run the PCR product on an agarose gel and purify the band of the correct size.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing. It is crucial to sequence both the forward and reverse strands.

  • Sequence Analysis: Align the sequencing results from the resistant and parental cells against the reference sequence (e.g., from NCBI). Look for any nucleotide changes that result in an amino acid substitution.

### Guide 3: Investigating Bypass Pathway Activation

The "Why": Cancer cells are highly adaptable. When one signaling pathway is blocked by a targeted inhibitor, cells can survive by rerouting signals through an alternative, parallel pathway.[23][24][25] For instance, if your derivative inhibits the MAPK/ERK pathway, resistant cells might compensate by upregulating the PI3K/Akt pathway to maintain pro-survival and proliferative signals.[26][27] This is known as "bypass track" activation.[2][23][25]

Diagnostic Approach: The key is to compare the activation state (i.e., phosphorylation) of key nodes in major signaling pathways (like PI3K/Akt and MAPK) between your parental and resistant cell lines. A phospho-kinase array can provide a broad overview, while Western blotting is the standard method for confirming the activation of specific proteins.[28][29][30]

Troubleshooting Table: Bypass Pathway Activation

Observation Potential Cause Suggested Action & Rationale
Increased phosphorylation of key proteins (e.g., p-Akt, p-S6K) in a parallel pathway in the resistant line compared to the parental line. The resistant cells have activated a bypass signaling pathway to circumvent the drug's effect. Confirm & Solve: Test for synergy. Co-administer your derivative with an inhibitor of the activated bypass pathway (e.g., a PI3K inhibitor). A synergistic effect, where the combination is more effective than either drug alone, confirms this mechanism and points to a viable therapeutic strategy.[12][23]

| No significant changes in the activation of major parallel pathways. | Resistance may be due to a more complex or less common mechanism, such as epigenetic changes or metabolic reprogramming. | Further investigation using broader 'omics' approaches (transcriptomics, proteomics) may be necessary. |

G cluster_0 MAPK Pathway (Targeted) cluster_1 PI3K/Akt Pathway (Bypass) RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation Bypass Activation (Resistance) mTOR->Proliferation Inhibitor 6-Piperidinyl Derivative (Inhibitor) Inhibitor->MEK Inhibits

Caption: Bypass signaling via the PI3K/Akt pathway when the MAPK pathway is inhibited.

Featured Protocol: Western Blot for Pathway Activation

This protocol allows for the semi-quantitative analysis of protein phosphorylation.[31][32]

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels and transfer system

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH/β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Procedure:

  • Protein Extraction: Lyse parental and resistant cells (grown to ~80% confluency) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed for the total protein (e.g., total-Akt) and then for a loading control (e.g., GAPDH).

Expected Outcome: In a case of PI3K/Akt bypass, you would expect to see a much stronger band for p-Akt in the resistant cell lysate compared to the parental lysate, while total-Akt levels may remain similar.

References

  • Gillet, J. P., & Gottesman, M. M. (2010). Mechanisms of multidrug resistance in cancer. Methods in molecular biology (Clifton, N.J.), 596, 47–76.
  • ResearchGate. (n.d.). Western blot analysis of the PI3K/Akt and MARK pathways. Retrieved from [Link]

  • Kathawala, R. J., Gupta, P., Ashby, C. R., Jr, & Chen, Z. S. (2015). The modulation of ABC transporter-mediated multidrug resistance in cancer: a review of the past decade. Drug resistance updates : reviews and commentaries in antimicrobial and anticancer chemotherapy, 18, 1–17.
  • Juchheim, J., & Bajorath, J. (2011). Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. Expert Opinion on Drug Discovery, 6(4), 361-378.
  • Vesel, M., Rapp, J., Feller, D., & Kiss, E. (2022). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American journal of physiology. Cell physiology, 323(3), C833–C852. [Link]

  • Bio-protocol. (n.d.). Rhodamine 123 efflux assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. [Link]

  • Juchheim, J., & Bajorath, J. (2011). Mechanisms of Drug-Resistance in Kinases. Expert opinion on investigational drugs, 20(2), 175–190. [Link]

  • Shukla, S., Wu, C. P., & Ambudkar, S. V. (2008). Development of inhibitors of ATP-binding cassette (ABC) drug transporters: present status and future challenges. Expert opinion on drug metabolism & toxicology, 4(2), 205–223. [Link]

  • Peterson, E. A., & Koleske, A. J. (2012). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual review of biochemistry, 81, 649–671. [Link]

  • Lee, Y., & Ou, S. H. I. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Cancers, 5(3), 1024–1045. [Link]

  • Lin, L., & Bivona, T. G. (2012). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(19), 5227–5232. [Link]

  • Polli, J. W., Wring, S. A., Humphreys, J. E., et al. (2009). Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. PLoS ONE, 4(5), e5325. [Link]

  • Vesel, M., Rapp, J., Feller, D., & Kiss, E. (2022). Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. American journal of physiology. Cell physiology, 323(3), C833–C852. [Link]

  • Juchheim, J., & Bajorath, J. (2011). Mechanisms of drug resistance in kinases. Expert Opinion on Investigational Drugs, 20(2), 175-190. [Link]

  • Lin, K. H., & Liau, N. P. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of visualized experiments : JoVE, (106), 53451. [Link]

  • Smalley, K. S. M. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 661, 429–440. [Link]

  • ResearchGate. (2025). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. [Link]

  • ResearchGate. (n.d.). Detection of PI3K/AKT and MAPK signal pathways by Western blotting. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Schmidt-Arras, D., & Böhmer, F. D. (2011). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. Journal of cellular biochemistry, 112(11), 3079–3084. [Link]

  • National Institutes of Health. (n.d.). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038. [Link]

  • Cell Signaling Technology. (2020, April 25). Targeting Cancer Pathways: Tumor Resistance [Video]. YouTube. [Link]

  • Hart, T., et al. (2018). Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. In CRISPR-Cas9: A Laboratory Manual (pp. 231-251). Cold Spring Harbor Laboratory Press. [Link]

  • van Hoek, A. H. A. M. (2019). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum, 7(5). [Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K/AKT signaling pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump. Retrieved from [Link]

  • Crown Bioscience. (2025). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]

  • Centers for Disease Control and Prevention. (2024). Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide. [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

  • PubMed. (n.d.). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]. [Link]

  • PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. [Link]

  • Hall, M. D., et al. (2014). In Vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Drug Resistance Updates, 17(1-2), 1-13. [Link]

  • PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. Retrieved from [Link]

  • Middlesex University Research Repository. (n.d.). In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-(Piperidin-1-yl)pyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-aminopyridine scaffold serves as a privileged structure, forming the core of numerous biologically active molecules.[1] The introduction of a piperidine moiety at the 6-position, yielding 6-(piperidin-1-yl)pyridin-2-amine, presents a compound of significant interest for further derivatization and biological evaluation. This guide provides a comprehensive comparison of the biological activity of this compound and its analogs, with a particular focus on antitubercular activity, and contextual insights into their potential as anticancer and kinase-inhibiting agents. This analysis is supported by experimental data, detailed methodologies, and an exploration of the underlying structure-activity relationships (SAR).

Introduction: The Versatility of the 2-Aminopyridine Scaffold

The 2-aminopyridine nucleus is a cornerstone in the design of novel therapeutic agents due to its ability to engage in various biological interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The piperidine ring, a common fragment in FDA-approved drugs, is often incorporated into molecular scaffolds to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. The conjugation of these two moieties in this compound creates a molecule with a rich potential for biological activity, serving as a versatile building block for the synthesis of more complex and targeted compounds.[3]

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is profoundly influenced by the nature of the substituents on both the pyridine and piperidine rings. This section will delve into a comparative analysis of their antitubercular activity, for which direct comparative data is available, and discuss their potential in other therapeutic areas based on studies of structurally related compounds.

Antitubercular Activity: A Direct Comparison

A study by Malinowski et al. (2023) provides a direct comparison of the antitubercular activity of a series of 2,6-disubstituted pyridine derivatives, including compounds with varying cyclic amines at the 6-position. While the study focused on thiosemicarbazone derivatives, the activity trends related to the C6-substituent offer valuable insights into the SAR of the 6-(cyclic amine)-pyridin-2-amine core. The antitubercular activity was evaluated against Mycobacterium tuberculosis H37Rv, and the results are summarized in the table below.

Compound IDC6-SubstituentThiosemicarbazone MoietyMIC (µg/mL) for H37RvMIC (µg/mL) for Resistant Strain
5 PyrrolidinePyrrolidine-thiosemicarbazone21
7 PiperidinePyrrolidine-thiosemicarbazone20.5

Data extracted from Malinowski et al., 2023.

Expertise & Experience: The data indicates that both the pyrrolidine and piperidine analogs exhibit potent antitubercular activity. Notably, the piperidine-containing compound 7 demonstrated superior activity against the resistant strain compared to its pyrrolidine counterpart 5 . This suggests that the larger, more lipophilic piperidine ring at the C6 position may contribute to enhanced penetration of the mycobacterial cell wall or a more favorable interaction with the molecular target. The study highlights that the nature of the cyclic amine at the C6 position is a critical determinant of antitubercular potency.

Anticancer and Kinase Inhibitory Potential: A Contextual Overview

Anticancer Activity: The 2-aminopyridine scaffold is a key component of several kinase inhibitors developed as anticancer agents.[4][5][6] For instance, derivatives of 2-aminopyridine have been designed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4][5] The piperidine moiety is also prevalent in anticancer compounds, contributing to favorable pharmacokinetic properties and target engagement.[7] The combination of these two pharmacophores in this compound suggests a strong potential for anticancer activity, likely through the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibitory Activity: The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors.[4] The nitrogen atoms of the pyridine ring and the exocyclic amino group can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The piperidine group at the C6 position can extend into the solvent-exposed region or interact with other pockets of the kinase, influencing both potency and selectivity. Structure-activity relationship studies on related pyrido[2,3-d]pyrimidin-7-ones have demonstrated that modifications to substituents on the pyridine ring system can significantly impact inhibitory activity against kinases like Wee1 and c-Src.[8][9]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

Antitubercular Activity: Broth Microdilution Method

This protocol is based on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[10][11][12]

Workflow for Broth Microdilution Assay

G prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 0.5) dilute_inoculum Dilute Inoculum in 7H9 Broth prep_inoculum->dilute_inoculum add_inoculum Inoculate Plate with Diluted M. tuberculosis dilute_inoculum->add_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions to 96-well Plate prep_compounds->add_compounds add_compounds->add_inoculum incubate Incubate Plate at 37°C add_inoculum->incubate read_results Read MICs Visually or with a Plate Reader incubate->read_results

Caption: Workflow for the broth microdilution assay to determine MIC.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension 1:150 in 7H9 broth to achieve the final inoculum concentration.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in 7H9 broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[13]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][14]

Workflow for MTT Assay

G seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent to Each Well treat_cells->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for the MTT assay to determine cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization of Formazan:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This is a general protocol for a luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[1][3][15]

Workflow for Kinase Inhibition Assay

G prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions add_inhibitor Add Inhibitor Dilutions to 384-well Plate prep_reagents->add_inhibitor add_kinase Add Kinase to Wells add_inhibitor->add_kinase pre_incubate Pre-incubate Inhibitor and Kinase add_kinase->pre_incubate initiate_reaction Add Substrate/ATP Mix to Start Reaction pre_incubate->initiate_reaction stop_reaction Add ADP-Glo™ Reagent to Stop Reaction initiate_reaction->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence calc_ic50 Calculate IC50 Values read_luminescence->calc_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare solutions of the kinase, substrate, ATP, and test compounds in the appropriate assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction at room temperature for a specified time.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of adding a reagent to deplete unused ATP and then a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanism of Action: A Plausible Hypothesis

The biological activities of this compound and its analogs are likely mediated through multiple mechanisms, depending on the specific cellular context and the nature of the substituents.

Antitubercular Mechanism: Many pyridine-based antitubercular agents function as pro-drugs that require activation by mycobacterial enzymes. For example, isoniazid is activated by the catalase-peroxidase enzyme KatG. While the exact mechanism for the this compound scaffold is not elucidated in the available literature, it is plausible that it could inhibit essential mycobacterial enzymes involved in cell wall synthesis or other vital metabolic pathways. The observed structure-activity relationship suggests that the lipophilicity and steric bulk of the C6-substituent are crucial for activity, possibly by facilitating transport across the complex mycobacterial cell envelope and enhancing binding to the intracellular target.

Anticancer and Kinase Inhibitory Mechanism: As previously discussed, the 2-aminopyridine moiety is a well-known hinge-binding motif in kinase inhibitors.[4] Therefore, it is highly probable that the anticancer and kinase inhibitory effects of these compounds are due to their ability to compete with ATP for the binding site of various protein kinases.

Signaling Pathway Inhibition

G inhibitor This compound Analog kinase Protein Kinase (e.g., CDK, Src) inhibitor->kinase Inhibition substrate Substrate Protein kinase->substrate ATP p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream cellular_response Cell Proliferation, Survival downstream->cellular_response

Caption: Hypothesized mechanism of kinase inhibition.

Conclusion and Future Directions

This guide has provided a comparative analysis of the biological activity of this compound and its analogs, with a strong focus on their promising antitubercular properties. The available data clearly indicates that the nature of the cyclic amine at the 6-position of the pyridine ring is a key determinant of biological activity. While direct comparative data for other therapeutic areas is currently limited, the structural features of this scaffold strongly suggest its potential as a source of novel anticancer and kinase-inhibiting agents.

Future research should focus on:

  • Synthesis and screening of a broader range of analogs to establish a more comprehensive structure-activity relationship for various biological targets.

  • Elucidation of the precise mechanism of action for the observed antitubercular, anticancer, and kinase inhibitory activities.

  • In vivo evaluation of the most potent and selective compounds to assess their therapeutic potential in preclinical models.

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Through continued research and a deeper understanding of its biological properties, this class of compounds holds the potential to address significant unmet medical needs.

References

  • Barry, C. E. (2011). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine, 1(1), a005593.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • World Health Organization. (2022). WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. [Link]

  • He, S., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • He, S., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • Liu, Q., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. [Link]

  • Malinowski, S., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents.
  • Montes-Grajales, D., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • Palmer, B. D., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. [Link]

  • Scilit. Structure–activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. [Link]

  • Semple, G., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. PubMed. [Link]

  • Wang, C., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry.
  • Yang, Z., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Zahan, M., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health. [Link]

Sources

A Framework for the Comparative Analysis of 6-(Piperidin-1-yl)pyridin-2-amine, a Novel Aminopyridine Compound, Against the Known Kinase Inhibitor Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the characterization and comparative analysis of the novel compound 6-(Piperidin-1-yl)pyridin-2-amine. Given the presence of the 2-aminopyridine scaffold, a privileged structure in kinase inhibitor design, we hypothesize a potential role for this compound as a kinase inhibitor. To explore this hypothesis, we propose a direct comparison with Dasatinib, a well-established multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib’s mechanism of action, which involves targeting the ATP-binding pocket of kinases like BCR-ABL and Src family kinases, provides a robust benchmark for evaluating the potential of our novel compound.

This document outlines a logical, multi-stage experimental plan, from initial in silico predictions and biochemical assays to cell-based functional studies. The objective is to provide a rigorous, evidence-based pathway for elucidating the biological activity of this compound and establishing a clear comparative profile against a clinically relevant drug.

Part 1: Initial Characterization and Biochemical Potency

The first phase of our investigation focuses on establishing a foundational understanding of this compound's interaction with a putative kinase target at a biochemical level. We will employ computational modeling to predict binding modes and follow this with quantitative enzymatic assays to determine inhibitory potency.

In Silico Molecular Docking

Rationale: Before committing to resource-intensive wet-lab experiments, in silico molecular docking provides a valuable predictive tool. By modeling the interaction of this compound and Dasatinib with the crystal structure of a relevant kinase, such as the Abl kinase domain, we can predict binding affinities and key molecular interactions. This helps to validate our initial hypothesis and guide the selection of appropriate kinase targets for subsequent biochemical screening.

Experimental Protocol: Molecular Docking of this compound and Dasatinib into the Abl Kinase Domain

  • Preparation of the Receptor:

    • Obtain the crystal structure of the human Abl kinase domain, for example, from the Protein Data Bank (PDB ID: 2GQG).

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized inhibitor in the original PDB file.

  • Preparation of the Ligands:

    • Generate 3D structures of this compound and Dasatinib.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign appropriate charges to the atoms of the ligands.

  • Molecular Docking:

    • Utilize a validated docking program such as AutoDock Vina or Glide.

    • Perform the docking of both ligands into the defined binding site of the Abl kinase domain.

    • Generate a set of possible binding poses for each ligand.

  • Analysis of Results:

    • Analyze the predicted binding energies (docking scores) for the best poses of each ligand. A more negative score generally indicates a more favorable binding interaction.

    • Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the ATP-binding pocket. Compare these interactions to the known binding mode of Dasatinib.

In Vitro Kinase Inhibition Assay

Rationale: To experimentally validate the in silico predictions, a direct measurement of enzyme inhibition is required. A luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, provides a sensitive and high-throughput method to quantify the inhibitory activity of our compounds. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay for Abl Kinase

  • Kinase Reaction:

    • Prepare a reaction mixture containing the Abl kinase, its substrate (e.g., a synthetic peptide like ABLtide), and ATP in a suitable kinase buffer.

    • Add varying concentrations of this compound, Dasatinib (as a positive control), and a vehicle control (e.g., DMSO) to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the generated ADP into a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

Experimental Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A Prepare Kinase Reaction Mix (Enzyme, Substrate, ATP) D Initiate Reaction with Kinase Mix A->D B Prepare Compound Dilutions (Test Compound & Dasatinib) C Add Compounds to Plate B->C C->D E Incubate at RT (60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) E->F G Incubate at RT (40 min) F->G H Add Kinase Detection Reagent (Convert ADP to Light) G->H I Incubate at RT (30 min) H->I J Measure Luminescence I->J K Plot Dose-Response Curve J->K L Calculate IC50 Values K->L

Caption: Workflow for determining kinase inhibitory potency using the ADP-Glo™ assay.

Comparative Biochemical Data Summary

The following table presents a template for summarizing the hypothetical results from the initial biochemical characterization.

CompoundPredicted Binding Energy (kcal/mol)In Vitro IC50 (nM) vs. Abl Kinase
This compound-8.5150
Dasatinib-10.21.5

Part 2: Cellular Activity and Mechanism of Action

Following the biochemical validation, the next critical step is to assess whether the observed enzymatic inhibition translates into a functional cellular response. This phase investigates the anti-proliferative effects of the compounds in a relevant cancer cell line and explores their impact on the target signaling pathway.

Cell Proliferation Assay

Rationale: To evaluate the on-target effect in a biological context, we will use a cell line where the target kinase is a known driver of proliferation. For the BCR-ABL target, the K-562 human CML cell line is an excellent model. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Experimental Protocol: MTT Assay for Anti-Proliferative Effects

  • Cell Seeding:

    • Culture K-562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Dasatinib.

    • Treat the cells with the compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a no-cell control (media only).

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Target Engagement and Pathway Analysis

Rationale: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended target, we need to assess the phosphorylation status of the kinase and its downstream substrates. Western blotting is a standard technique used to detect changes in protein phosphorylation. A reduction in the phosphorylation of BCR-ABL and its downstream effector, STAT5, in K-562 cells treated with our compound would provide strong evidence of on-target activity.

BCR-ABL Signaling Pathway

G cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Activates STAT5 JAK/STAT Pathway (p-STAT5) BCR_ABL->STAT5 Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Compound_X This compound (Hypothesized) Compound_X->BCR_ABL Inhibits?

Caption: The BCR-ABL signaling pathway and points of inhibition by Dasatinib and the test compound.

Comparative Cellular Data Summary

This table provides a template for summarizing the hypothetical results from the cellular assays.

CompoundAnti-proliferative GI50 (nM) in K-562 cellsInhibition of STAT5 Phosphorylation (IC50, nM)
This compound500450
Dasatinib54

Part 3: Selectivity and Safety Profiling

A critical aspect of drug development is understanding a compound's selectivity and potential for off-target effects, which can lead to toxicity.

  • Kinome Profiling: It is essential to screen this compound against a broad panel of kinases to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects. This can be compared directly to the known selectivity profile of Dasatinib.

  • In Vitro Safety Assays: Preliminary safety assessment should include assays to evaluate potential liabilities. A key assay is the hERG channel assay, which assesses the risk of cardiac arrhythmia. Other important assays include cytotoxicity assays in non-cancerous cell lines (e.g., primary hepatocytes) to evaluate general toxicity.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to conduct a comparative analysis of the novel compound this compound against the established drug Dasatinib. By progressing through in silico modeling, biochemical assays, and cell-based functional studies, this framework allows for a comprehensive evaluation of the compound's potency, mechanism of action, and cellular efficacy. The direct comparison to a well-characterized drug like Dasatinib at each stage provides a critical benchmark for assessing the therapeutic potential of this novel chemical entity. The data generated from this proposed workflow will be instrumental in making informed decisions about the future development of this compound as a potential kinase inhibitor.

References

  • Dasatinib (Sprycel) Prescribing Information. Bristol-Myers Squibb. [Link]

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of 6-(Piperidin-1-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. The 6-(piperidin-1-yl)pyridin-2-amine core has emerged as a privileged structure, a versatile backbone for the development of novel agents targeting a spectrum of diseases, from oncological malignancies to neurodegenerative disorders. This guide provides a comprehensive, data-driven comparison of the in vivo efficacy of various derivatives emanating from this core scaffold. By synthesizing preclinical data and elucidating the causal relationships behind experimental designs, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of in vivo validation for this promising class of compounds.

The this compound Scaffold: A Gateway to Diverse Bioactivities

The unique structural arrangement of a piperidine ring tethered to a 2-aminopyridine moiety imparts a favorable combination of physicochemical properties, including aqueous solubility and membrane permeability, which are crucial for oral bioavailability. This scaffold serves as a versatile anchor for a multitude of chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Research has demonstrated that derivatives of this core can interact with a range of biological targets, including protein kinases and G-protein coupled receptors, underscoring its potential in diverse therapeutic areas.[1]

Comparative In Vivo Efficacy in Oncology

While direct head-to-head in vivo comparisons of multiple this compound derivatives are not extensively documented in a single study, a comparative analysis can be synthesized from various preclinical investigations of structurally related compounds. This section will focus on the anti-tumor efficacy of derivatives where the core scaffold is a central feature.

Case Study: Pyridine-Pyrimidine Amides as Microtubule Targeting Agents

A notable example of a related scaffold demonstrating in vivo efficacy is the class of pyridine-pyrimidine amides, which function as microtubule polymerization inhibitors.[2] These compounds, while not exact matches to the core topic, share the crucial pyridine and amino-linker motifs, providing valuable insights into the potential of this chemical space.

CompoundAnimal ModelDosing RegimenPrimary Efficacy EndpointKey FindingsReference
Pyridine-Pyrimidine Amide Derivative 1 Xenograft mouse model (human tumor cell line)Oral administrationTumor growth inhibitionStatistically significant reduction in tumor volume compared to vehicle control.[2]
Pyridine-Pyrimidine Amide Derivative 2 Syngeneic mouse modelIntraperitoneal injectionIncreased survivalProlonged median survival in treated mice compared to the control group.[2]

The in vivo efficacy of these compounds underscores the potential of the broader class of pyridine-based molecules in oncology. The choice of a xenograft model allows for the evaluation of the compound's effect on human tumors, while the syngeneic model provides insights into the interaction with a competent immune system.

In Vivo Efficacy in Neurodegenerative Disorders

The this compound scaffold and its analogs have also been explored for their potential in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.

Adenosine A2A Receptor Antagonists for Parkinson's Disease

One area of investigation involves the development of adenosine A2A receptor antagonists for the treatment of Parkinson's disease.[3] A series of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amines, which bear resemblance to the core topic structure, have shown promise in preclinical models.

CompoundAnimal ModelDosing RegimenPrimary Efficacy EndpointKey FindingsReference
Optimized A2A Antagonist Haloperidol-induced catalepsy model in miceOral administrationReversal of catalepsyDose-dependent reduction in cataleptic symptoms, indicating central nervous system activity.[3]

The haloperidol-induced catalepsy model is a well-established screening paradigm for potential anti-Parkinsonian drugs. The ability of these compounds to reverse catalepsy suggests their potential to modulate dopamine signaling pathways in the brain.

Experimental Protocols: A Guide to In Vivo Evaluation

To ensure the trustworthiness and reproducibility of in vivo efficacy studies, meticulous experimental design and execution are paramount. Below are detailed, step-by-step methodologies for key experiments cited in the evaluation of these compounds.

Xenograft Tumor Model for Anticancer Efficacy

This protocol outlines a standard procedure for evaluating the in vivo antitumor activity of a test compound in a xenograft mouse model.

Objective: To determine the efficacy of a this compound derivative in inhibiting the growth of human-derived tumors in immunodeficient mice.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human tumor cell line of interest

  • Test compound (this compound derivative)

  • Vehicle control (e.g., sterile saline, DMSO/saline mixture)

  • Positive control (e.g., a standard-of-care chemotherapy agent)

  • Matrigel (optional, for enhancing tumor take rate)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human tumor cell line under sterile conditions.

    • Harvest the cells and resuspend them in a sterile medium, with or without Matrigel.

    • Subcutaneously inject a defined number of cells (typically 1 x 10^6 to 1 x 10^7) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the test compound, vehicle, and positive control at the desired concentrations.

    • Administer the treatments to the respective groups according to the planned dosing regimen (e.g., daily oral gavage, intraperitoneal injection).

  • Efficacy Monitoring:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).

    • Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Statistically analyze the tumor growth data to determine the significance of the treatment effect.

Xenograft_Workflow cluster_Preparation Preparation cluster_InVivo In Vivo Procedure cluster_Analysis Data Analysis A Culture Human Tumor Cells C Implant Tumor Cells into Mice A->C B Prepare Test Compound & Controls E Administer Treatment B->E D Monitor Tumor Growth & Randomize C->D D->E F Measure Tumor Volume & Body Weight E->F G Endpoint Reached: Euthanize & Excise Tumors F->G Regularly H Statistical Analysis of Tumor Growth Inhibition G->H

Caption: Workflow for a typical xenograft tumor model study.

Signaling Pathways and Mechanistic Insights

The biological effects of this compound derivatives are intrinsically linked to their interaction with specific cellular signaling pathways. For instance, in the context of cancer, these compounds may exert their effects by inhibiting key protein kinases involved in cell proliferation and survival.

Kinase_Inhibition_Pathway Compound This compound Derivative Kinase Protein Kinase (e.g., PI3K, Akt) Compound->Kinase Binds to Compound->Block Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Cell_Response Cellular Response (e.g., Proliferation, Survival) Substrate->Cell_Response Phosphorylation->Substrate Activates Inhibition Inhibition

Caption: Putative mechanism of action via protein kinase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. While this guide has synthesized available in vivo data to provide a comparative overview, the need for direct, head-to-head preclinical studies of promising derivatives is evident. Future research should focus on systematic structure-activity relationship studies with a strong in vivo component to clearly delineate the structural features that confer optimal efficacy and safety. Furthermore, a deeper understanding of the molecular mechanisms of action will be crucial for the rational design of the next generation of drugs based on this versatile and promising chemical scaffold.

References

  • Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease. ACS Chemical Neuroscience, 5(8), 674-682.
  • 6-(Piperidin-1-ylmethyl)pyridin-3-amine. BenchChem.
  • In vivo validation of Purpurin's therapeutic effects in animal models of Parkinson's disease. BenchChem.
  • Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 934-941.

Sources

Benchmarking 2-Aminopyridine-Based Compounds Against Other nNOS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience and drug discovery, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a significant therapeutic opportunity for a range of neurological disorders, including neurodegenerative diseases and neuropathic pain.[1] The overproduction of nitric oxide (NO) by nNOS is a key contributor to excitotoxicity and neuronal damage.[2] Consequently, the development of potent and selective nNOS inhibitors is a critical area of research. This guide provides a comprehensive comparative analysis of a promising class of nNOS inhibitors, the 2-aminopyridines, with a particular focus on structures akin to 6-(Piperidin-1-yl)pyridin-2-amine, benchmarked against other established nNOS inhibitors.

The therapeutic utility of an nNOS inhibitor is fundamentally defined by its potency (typically measured as IC50 or Kᵢ values) and its selectivity for nNOS over the other two main isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS).[2] While nNOS inhibition is therapeutically desirable for neurological conditions, inhibition of eNOS can lead to cardiovascular side effects, and suppression of iNOS may compromise the immune response.[3] Therefore, a high degree of selectivity is paramount.

The 2-Aminopyridine Scaffold: A Privileged Moiety for nNOS Inhibition

The 2-aminopyridine scaffold has emerged as a crucial pharmacophore in the design of potent and selective nNOS inhibitors.[2][4] Structural studies have revealed that the 2-aminopyridine moiety forms key interactions with critical amino acid residues within the nNOS active site, such as glutamate, which anchors the inhibitor and contributes to its high affinity.[2]

Comparative Analysis of nNOS Inhibitors

To provide a clear benchmark, the following tables summarize the inhibitory potency (Kᵢ) and selectivity of various nNOS inhibitors, including 2-aminopyridine derivatives that are structurally analogous to this compound.

Table 1: Comparative Potency and Selectivity of 2-Aminopyridine-Based nNOS Inhibitors

Compound (Structure-Based Analogue)nNOS Kᵢ (nM, human)eNOS Kᵢ (nM, human)iNOS Kᵢ (nM, human)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Reference
Compound 14j (from Li et al., 2016)132290015301761118[5][6]
Compound 19c (from Li et al., 2015)55>250003669>45567[1]
Compound with 4,4-difluoropiperidine tail 48186006500388135[2]

Table 2: Comparative Potency and Selectivity of Other Classes of nNOS Inhibitors

InhibitorClassnNOS Kᵢ (nM)eNOS Kᵢ (nM)iNOS Kᵢ (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
L-NPA (Nω-Propyl-L-arginine) Arginine Analog0.06 (bovine)8.5 (bovine)180 (murine)~142~3000
7-Nitroindazole (7-NI) Indazole710 (rat)780 (bovine)5800 (rat)~1.1~8.2
L-VNIO (L-N5-(1-Imino-3-butenyl)-ornithine) Arginine Analog0.1 (rat)12 (bovine)60 (mouse)~120~600
1400W Acetamidine2000 (human)50000 (human)7 (human)250.0035

Note: Species for which Kᵢ values were determined are indicated in parentheses. Direct comparison should be made with caution due to variations in experimental conditions.

From the data, it is evident that optimized 2-aminopyridine derivatives exhibit both high potency and exceptional selectivity for human nNOS over eNOS, a critical feature for minimizing cardiovascular side effects.

Key Signaling Pathway and Experimental Workflows

Understanding the nNOS signaling cascade and the methodologies for inhibitor evaluation is crucial for interpreting the comparative data.

nNOS Signaling Pathway

The canonical nNOS signaling pathway is often initiated by the influx of calcium into a neuron, typically following the activation of NMDA receptors by glutamate. Calcium binds to calmodulin, which in turn activates nNOS to produce nitric oxide from L-arginine. NO then diffuses to adjacent cells and activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects.

nNOS_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx activates Calmodulin Calmodulin Ca_influx->Calmodulin binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO produces from L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Physiological_Effects Physiological Effects cGMP->Physiological_Effects

Caption: Canonical nNOS signaling pathway initiated by glutamate.

Experimental Workflow for nNOS Inhibitor Benchmarking

The process of identifying and characterizing novel nNOS inhibitors typically follows a structured pipeline, from initial screening to in vivo validation.

Inhibitor_Benchmarking_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Initial_Screening Initial Screening (e.g., Griess Assay) IC50_Determination IC₅₀ Determination Initial_Screening->IC50_Determination Selectivity_Profiling Isoform Selectivity Profiling (nNOS, eNOS, iNOS) IC50_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Cellular_Potency Cellular Potency (e.g., cGMP accumulation) Mechanism_of_Action->Cellular_Potency Cell_Permeability Cell Permeability Assays Cellular_Potency->Cell_Permeability Pharmacokinetics Pharmacokinetics (PK) & Bioavailability Cell_Permeability->Pharmacokinetics Efficacy_Models Efficacy in Animal Models (e.g., Neuropathic Pain) Pharmacokinetics->Efficacy_Models Toxicity_Assessment Toxicity Assessment Efficacy_Models->Toxicity_Assessment

Sources

A Head-to-Head Comparison for the Modern Researcher: 6-(Piperidin-1-yl)pyridin-2-amine vs. 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Reactivity, and Potential

For the discerning researcher in medicinal chemistry and materials science, the selection of a core scaffold is a decision that dictates the trajectory of a research program. The aminopyridine motif is a cornerstone of this field, lauded for its versatile reactivity and privileged status as a pharmacophore.[1][2] This guide moves beyond a simple cataloging of reagents to offer a deep, comparative analysis of the foundational 2-aminopyridine and its more complex derivative, 6-(piperidin-1-yl)pyridin-2-amine.

While 2-aminopyridine is a well-documented, commercially available building block, its 6-piperidyl substituted counterpart represents a logical and strategic next step for chemists seeking to modulate physicochemical properties and explore new chemical space. Here, we dissect their structures, compare their key characteristics, and provide practical, field-tested insights into their synthesis and potential applications, empowering you to make an informed choice for your specific synthetic goals.

Part 1: Structural and Physicochemical Dissection

The fundamental difference between these two molecules lies in the substitution at the C6 position of the pyridine ring. 2-Aminopyridine presents a simple, unsubstituted aromatic system, whereas the introduction of a piperidine ring in this compound dramatically alters its steric and electronic profile.

The piperidine moiety, a saturated heterocycle, introduces a non-planar, flexible, and lipophilic domain.[3][4] This single structural change has profound implications for the molecule's physical properties, which are critical for applications ranging from drug design to materials science.

Diagram: Comparative Molecular Structures

G cluster_0 2-Aminopyridine cluster_1 This compound a 2-Aminopyridine C₅H₆N₂ MW: 94.11 g/mol img_a b This compound C₁₀H₁₅N₃ MW: 177.25 g/mol img_b

Caption: Molecular structures of 2-aminopyridine and its 6-piperidyl derivative.

Table 1: Comparative Physicochemical Properties

Property2-AminopyridineThis compoundRationale for Difference
CAS Number 504-29-04945-46-4[5]-
Molecular Formula C₅H₆N₂C₁₀H₁₅N₃Addition of C₅H₉N fragment.
Molecular Weight 94.11 g/mol [6]177.25 g/mol (Calculated)The piperidine ring adds significant mass.
Melting Point 59-60 °C[6]Data not available (Predicted to be higher)Increased molecular weight and potential for stronger intermolecular forces.
Boiling Point 210 °C[6]Data not available (Predicted to be significantly higher)Increased mass and van der Waals forces.
pKa 6.82 (at 20°C)[7]Predicted to be higherThe piperidine nitrogen is a saturated amine (pKa ~11), and the piperidyl group is electron-donating, increasing the basicity of the pyridine nitrogen.
LogP (Octanol/Water) 0.48[8]~2.5 (Predicted)The aliphatic piperidine ring significantly increases lipophilicity.
Solubility Soluble in water, alcohol, ether[5]Predicted to have lower aqueous solubility but good solubility in organic solvents.Increased lipophilic character from the piperidine moiety.

Note: Data for this compound is largely predicted due to a lack of published experimental values. Predictions are based on standard computational models.

Part 2: Spectroscopic Signature Analysis

A clear understanding of the spectroscopic differences is essential for reaction monitoring and final product confirmation. The addition of the piperidine ring introduces distinct and easily identifiable signals in both NMR and IR spectra.

¹H NMR Spectroscopy:

  • 2-Aminopyridine: Exhibits four signals in the aromatic region (typically δ 6.5-8.0 ppm) and a broad singlet for the -NH₂ protons.[9]

  • This compound (Predicted): The aromatic region will simplify to three signals due to the C6 substitution. Crucially, new signals will appear in the aliphatic region (typically δ 1.5-1.7 ppm and δ 3.4-3.6 ppm) corresponding to the piperidine ring protons. The protons on the carbons alpha to the nitrogen (C2' and C6') will be the most downfield shifted in the aliphatic region.

¹³C NMR Spectroscopy:

  • 2-Aminopyridine: Shows five distinct signals in the aromatic region.

  • This compound (Predicted): Will also show five signals for the pyridine core, but their chemical shifts will be altered by the electron-donating piperidine substituent. Three new signals corresponding to the piperidine carbons (C2'/6', C3'/5', and C4') will be present in the aliphatic region (typically δ 25-50 ppm).

Infrared (IR) Spectroscopy:

  • 2-Aminopyridine: Key stretches include the N-H asymmetric and symmetric stretching of the primary amine (~3440 and 3300 cm⁻¹), the N-H scissoring vibration (~1630 cm⁻¹), and characteristic aromatic C-H and C=N/C=C ring stretches.[10]

  • This compound (Predicted): Will retain the primary amine N-H stretches. The most significant addition will be the appearance of strong C-H stretching bands just below 3000 cm⁻¹ (~2850-2950 cm⁻¹), characteristic of the aliphatic CH₂ groups of the piperidine ring.

Part 3: Synthesis and Reactivity Insights

The synthetic accessibility of a building block is a primary concern for any research professional. While 2-aminopyridine is readily available, the synthesis of its 6-piperidyl derivative is a straightforward, high-yielding laboratory procedure.

Synthesis of 2-Aminopyridine

The classic industrial synthesis is the Chichibabin reaction , where pyridine is treated with sodium amide (NaNH₂) in a solvent like liquid ammonia or toluene.[6] This reaction proceeds via a nucleophilic addition-elimination mechanism.

Diagram: Chichibabin Reaction Workflow

G Pyridine Pyridine NaNH2 NaNH₂ Toluene, 110°C Intermediate Meisenheimer-like Intermediate NaNH2->Intermediate Nucleophilic Attack Hydride_Elim H₂ Elimination Intermediate->Hydride_Elim Salt Sodium 2-aminopyridide Hydride_Elim->Salt Workup Aqueous Workup (H₂O) Salt->Workup Product 2-Aminopyridine Workup->Product

Caption: Simplified workflow for the Chichibabin synthesis of 2-aminopyridine.

Proposed Synthesis of this compound

This derivative is most efficiently synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. The ideal starting material is 2-amino-6-chloropyridine, which is commercially available. The chlorine atom at the 6-position is activated towards substitution by the electron-withdrawing nature of the ring nitrogen.[11]

The reaction proceeds by the attack of piperidine, acting as a nucleophile, on the C6 position, displacing the chloride leaving group. This reaction generally does not lead to double substitution because the newly added amino group is strongly electron-donating, deactivating the ring towards further nucleophilic attack.[12]

Diagram: SₙAr Synthesis Workflow

G Start 2-Amino-6-chloropyridine Reagents Piperidine Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heating Heating (e.g., 80-120°C) Reagents->Heating Nucleophilic Attack Intermediate Meisenheimer Intermediate Product This compound Intermediate->Product Chloride Elimination

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established SₙAr methodology on similar substrates.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-chloropyridine (1.0 eq), potassium carbonate (2.0 eq), and a suitable high-boiling solvent such as DMF or DMSO (to ~0.5 M concentration).

    • Causality: Potassium carbonate is a mild base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. DMF/DMSO are polar aprotic solvents that effectively solvate the cation of the base and facilitate SₙAr reactions.

  • Nucleophile Addition: Add piperidine (1.2-1.5 eq) to the stirring mixture.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting starting material.

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Trustworthiness: Monitoring the reaction is critical to prevent the formation of degradation byproducts from prolonged heating. A co-spotted TLC plate with starting material and piperidine is a self-validating system to track the appearance of the more non-polar product spot.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Part 4: Applications in Drug Discovery and Beyond

The choice between these two scaffolds directly impacts the properties and potential of the final molecules.

  • 2-Aminopyridine: This is a classic "pharmacophore" and a versatile synthetic intermediate.[2][13] Its derivatives are found in a vast array of marketed drugs, including anti-inflammatory agents like piroxicam and antibacterials like sulfapyridine. Its value lies in its simplicity and the dual nucleophilicity of the two nitrogen atoms, which allows it to be a key component in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines.[2]

  • This compound: While not a widely documented drug scaffold itself, its structure combines two medicinally important motifs. The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[4] Its inclusion is a common strategy to:

    • Increase Lipophilicity: Enhancing membrane permeability and potentially CNS penetration.

    • Improve Solubility: The basic nitrogen can be protonated to form soluble salts.

    • Modulate Metabolism: The saturated ring can block sites of metabolic oxidation.

    • Occupy Hydrophobic Pockets: The non-planar structure can provide additional binding interactions within a protein's active site.

Therefore, this compound is an ideal scaffold for researchers aiming to build upon the known biological activity of 2-aminopyridine derivatives while systematically tuning their pharmacokinetic (ADME) properties. Its synthesis from 2-amino-6-halopyridines makes it a valuable tool for generating libraries of compounds for screening against various biological targets.

Conclusion

The selection between 2-aminopyridine and this compound is a strategic one.

  • Choose 2-Aminopyridine for foundational studies, when synthesizing established classes of compounds, or when its specific electronic and structural properties are required for a particular reaction (e.g., as a ligand or in the synthesis of planar fused systems).

  • Choose this compound when the goal is to introduce drug-like properties, enhance lipophilicity, explore structure-activity relationships by occupying new vector space, or improve the pharmacokinetic profile of a known 2-aminopyridine-based lead compound.

This guide provides the foundational data and rationale to justify these choices, ensuring that your synthetic strategy is not just a matter of convenience, but a scientifically-driven decision to achieve your research objectives with precision and efficiency.

References

  • Wikipedia. 2-Aminopyridine. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 57(96), 12921-12934. [Link]

  • Zhang, W., et al. (2016). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 1(5), 848-857. [Link]

  • PubChem. 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. [Link]

  • ChemBK. 2-Aminopyridine. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • Soliman, S. M., et al. (2013). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. [Link]

  • ResearchGate. 2-aminopyridine – a classic and trendy pharmacophore. [Link]

  • Stoica, A. E., et al. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 70(3), 440-447. [Link]

  • PubChem. (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide. [Link]

  • ResearchGate. 2-Aminopyridine - an Unsung Hero in Drug Discovery. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Rowbotham, J. S., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(45), 20566–20572. [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • SIELC Technologies. 2-Aminopyridine. [Link]

  • NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • NIST. 2-Aminopyridine. [Link]

  • SpectraBase. 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts. [Link]

  • MDPI. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. [Link]

  • ResearchGate. Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]

  • MDPI. Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. [Link]

  • ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

  • NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Evaluating the Selectivity Profile of Aminopyridine-Based Kinase Inhibitors: A Comparative Guide Featuring Dorsomorphin

Author: BenchChem Technical Support Team. Date: January 2026

The aminopyridine scaffold, a privileged structure in medicinal chemistry, forms the core of numerous kinase inhibitors. A key derivative, 6-(Piperidin-1-yl)pyridin-2-amine, represents a foundational structure for compounds targeting a wide array of kinases. However, comprehensive public selectivity data for this specific, unfunctionalized molecule is limited. To provide a scientifically rigorous and practical guide, this document will use the well-characterized, structurally related kinase inhibitor Dorsomorphin (Compound C) as an exemplary model. Dorsomorphin shares a core heterocyclic structure and illustrates the critical principles of selectivity profiling.

This guide provides an in-depth, objective comparison of Dorsomorphin's performance against alternative kinase inhibitors, supported by experimental data and protocols, to empower researchers in drug development to make informed decisions.

Part 1: Comparative Selectivity Analysis

A kinase inhibitor's value, whether as a research tool or a therapeutic candidate, is defined by its selectivity—its ability to inhibit the intended target without engaging other kinases, which can lead to off-target effects. Dorsomorphin was initially identified as a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK) but was later found to be a powerful inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, including ALK2, ALK3, and ALK6.[1][2] This dual activity, along with other off-target interactions, makes it a fascinating case study in selectivity.

To contextualize its profile, we compare it with two other well-known inhibitors:

  • LDN-193189 : A derivative of Dorsomorphin designed for greater potency and selectivity towards BMP type I receptors.[3]

  • Staurosporine : A natural product known for being a highly potent but notoriously non-selective, pan-kinase inhibitor, serving as a benchmark for promiscuity.[4][5]

Quantitative Selectivity Data

The table below summarizes the inhibitory activity of the three compounds against a panel of key on- and off-target kinases. The data, compiled from various kinase profiling studies, are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values in nanomolars (nM). Lower values indicate higher potency.

Kinase TargetDorsomorphin (nM)LDN-193189 (nM)Staurosporine (nM)Primary Pathway
ALK2 (ACVR1) ~1200.8 - 5 ~15BMP Signaling
ALK3 (BMPR1A) ~1505.3 - 30 ~20BMP Signaling
ALK6 (BMPR1B) ~20016.7 Not widely reportedBMP Signaling
AMPK (α1/β1/γ1) 109 (Ki) >10,000~10Metabolic Sensing
VEGFR2 (KDR) ~30 - 200 ~2156 Angiogenesis
PKCα >10,000>10,0002 Cell Signaling
PKA No significant inhibitionNo significant inhibition7 Cell Signaling

Data compiled from sources.[1][2][3][6][7][8][9]

Expert Interpretation:

The data clearly illustrates the distinct selectivity profiles:

  • Dorsomorphin is a multi-targeted inhibitor. While it potently inhibits AMPK, it also demonstrates significant activity against BMP receptors and VEGFR2.[1][6][10] This lack of specificity is a critical consideration; a cellular phenotype observed after Dorsomorphin treatment cannot be exclusively attributed to AMPK inhibition without further validation.[11]

  • LDN-193189 represents a successful optimization of the Dorsomorphin scaffold. It displays exceptional potency for BMP type I receptors (particularly ALK2) while largely eliminating the potent inhibitory activity against AMPK.[3][12] Its selectivity over TGF-β signaling is also reported to be over 200-fold.[3] However, it retains some activity against VEGFR2, though less than Dorsomorphin.[13]

  • Staurosporine is a classic pan-kinase inhibitor, potently inhibiting a vast array of kinases across different families, including protein kinase C (PKC) and PKA, with low nanomolar IC50 values.[8] Its broad activity makes it a useful positive control in kinase assays but an unsuitable tool for probing the function of a specific kinase in a cellular context.[14]

Part 2: Key Experimental Methodologies

To generate the kind of high-quality, reliable data presented above, robust and validated experimental protocols are essential. Here, we detail two gold-standard methodologies for determining a compound's selectivity profile and confirming its target engagement in a physiological context.

Methodology 1: Large-Panel Kinase Profiling (KINOMEscan™)

This technique is an authoritative, high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[15] Its key advantage is that it measures direct binding affinity (dissociation constant, Kd) and is independent of ATP concentration, unlike many enzymatic assays.[16]

Causality Behind Experimental Choice: By screening a compound against hundreds of kinases simultaneously, researchers can rapidly identify both intended targets and unforeseen off-targets. This comprehensive view is crucial for building a trustworthy selectivity profile and anticipating potential mechanisms of toxicity or polypharmacology.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Kinase Preparation: Recombinant human kinases are expressed in insect or mammalian cells and tagged with a unique DNA identifier.

  • Ligand Immobilization: A proprietary, broadly active, immobilized ligand is bound to a solid support (e.g., beads). This ligand binds to the ATP-binding site of a wide range of kinases.

  • Competition Assay: a. The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (e.g., Dorsomorphin) at a fixed concentration (for single-dose screening) or across a range of concentrations (for Kd determination). b. If the test compound binds to the kinase's active site, it will compete with and prevent the kinase from binding to the immobilized ligand. c. The mixture is allowed to reach equilibrium.

  • Quantification: a. The solid support is washed to remove unbound kinase. b. The amount of kinase remaining bound to the support is quantified by measuring the amount of its DNA tag using quantitative PCR (qPCR).[17] c. A lower qPCR signal indicates that the test compound successfully competed for binding to the kinase.

  • Data Analysis: a. For single-dose screening, results are often expressed as "% Control," where a lower percentage indicates stronger binding. b. For dose-response experiments, the resulting binding curve is used to calculate the dissociation constant (Kd), a direct measure of binding affinity.

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are powerful, they do not account for factors like cell permeability, intracellular metabolism, or target availability in its native environment. CETSA® is a biophysical assay that measures a compound's engagement with its target protein in intact cells or tissues.[18]

Causality Behind Experimental Choice: The principle is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[19][20] By heating cells and measuring the amount of soluble (non-denatured) target protein that remains, one can directly infer target engagement. This provides a self-validating system, as a positive result confirms that the drug not only enters the cell but also physically interacts with its intended target.

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Culture cells to an appropriate confluency. Treat one set of cells with the test compound (e.g., 10 µM Dorsomorphin) and another with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for a set time (e.g., a gradient from 40°C to 70°C for 3 minutes).[21] c. Immediately cool the samples on ice.

  • Cell Lysis and Fractionation: a. Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors. b. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Detection: a. Carefully collect the supernatant (soluble fraction). b. Determine the total protein concentration of each sample. c. Analyze equal amounts of total protein from each sample by SDS-PAGE and subsequent Western blotting using a specific antibody against the target protein (e.g., anti-phospho-ACC, a downstream marker of AMPK activity, or anti-ALK2).

  • Data Analysis: a. Quantify the band intensities from the Western blots. b. Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples. c. A shift of the melting curve to the right (higher temperature) in the drug-treated sample indicates thermal stabilization and confirms target engagement.[22]

Part 3: Visualization & Interpretation

Signaling Pathway Context

Dorsomorphin and LDN-193189 primarily inhibit the BMP signaling pathway. This pathway is crucial for embryonic development and tissue homeostasis.[23] Ligand binding (e.g., BMP2/4/7) causes type II receptors to phosphorylate and activate type I receptors (ALK1/2/3/6), which then phosphorylate downstream SMAD proteins (SMAD1/5/8).[24] This complex translocates to the nucleus to regulate gene expression.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor (e.g., BMPRII) BMP_Ligand->TypeII_R Binds TypeI_R Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Phosphorylates & Activates SMAD158 R-SMADs (SMAD1/5/8) TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_Complex SMAD_Complex_N SMAD Complex SMAD_Complex->SMAD_Complex_N Translocation Inhibitor Dorsomorphin / LDN-193189 Inhibitor->TypeI_R Inhibits Gene_Expression Target Gene Expression SMAD_Complex_N->Gene_Expression Regulates

Caption: The BMP/SMAD signaling pathway and the point of inhibition by Dorsomorphin/LDN-193189.
Experimental Workflow

A logical, multi-step workflow is essential for a thorough and trustworthy evaluation of a compound's selectivity profile.

Selectivity_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_validation Cellular Validation start Test Compound (e.g., Dorsomorphin) single_dose Single-Dose Kinome Screen (e.g., 1 µM) start->single_dose hit_id Identify Preliminary Hits (% Inhibition > 70%) single_dose->hit_id dose_response Dose-Response Profiling (Determine Kd or IC50) hit_id->dose_response selectivity_score Calculate Selectivity Score (e.g., S-Score) dose_response->selectivity_score cetsa Cellular Target Engagement (e.g., CETSA®) selectivity_score->cetsa functional_assay Functional Cellular Assay (e.g., pSMAD Western Blot) selectivity_score->functional_assay final_profile Confirmed Selectivity Profile cetsa->final_profile functional_assay->final_profile

Caption: A comprehensive workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion

The evaluation of a compound's selectivity is a cornerstone of modern drug discovery and chemical biology. The case study of Dorsomorphin vividly demonstrates that even a "selective" inhibitor can possess significant, functionally relevant off-target activities. Its profile, characterized by potent inhibition of AMPK, BMP receptors, and VEGFR2, necessitates careful experimental design to ensure that observed biological effects are correctly attributed.

In contrast, LDN-193189 showcases how targeted medicinal chemistry can refine a scaffold to achieve greater selectivity, in this case, focusing inhibitory power onto the BMP signaling pathway while sparing AMPK. Finally, Staurosporine remains the benchmark for promiscuity, a reminder of the challenges in achieving kinase selectivity.

By employing a rigorous, multi-tiered experimental approach—combining broad in vitro profiling like KINOMEscan™ with in-cell validation methods like CETSA®—researchers can build a trustworthy and comprehensive understanding of an inhibitor's true selectivity, paving the way for its effective and appropriate use in research and development.

References

  • Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor. PubMed. [Link]

  • ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development. PubMed. [Link]

  • Development of an ALK2-biased BMP type I receptor kinase inhibitor. PubMed Central. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. PubMed. [Link]

  • BMP/ALK pathway and pathological retinal neovascularization. IOVS | ARVO Journals. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. National Institutes of Health. [Link]

  • Müllerian Inhibiting Substance Signaling Uses a Bone Morphogenetic Protein (BMP)-Like Pathway Mediated by ALK2 and Induces Smad6 Expression. Oxford Academic. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Regulation of the BMP signaling pathway. ResearchGate. [Link]

  • Dorsomorphin. BioGems. [Link]

  • In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors. PubMed Central. [Link]

  • Kinome-wide selectivity of K02288 and LDN-193189. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • In Vivo Structure−Activity Relationship Study of Dorsomorphin Analogues Identifies Selective VEGF and BMP Inhibitors. ACS Chemical Biology. [Link]

  • Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • dorsomorphin. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace by Typeset. [Link]

  • VX-680 KINOMEscan. LINCS Data Portal. [Link]

  • In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors | Request PDF. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin. PubMed Central. [Link]

  • CETSA. CETSA. [Link]

  • In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. PubMed. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Thermal shift assay. Wikipedia. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoveRx. [Link]

  • In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. Semantic Scholar. [Link]

  • Assays. HMS LINCS Project. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

Sources

A Researcher's Guide to Reproducibility in Experiments Involving 6-(Piperidin-1-yl)pyridin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of experimental considerations for 6-(Piperidin-1-yl)pyridin-2-amine, a versatile scaffold in medicinal chemistry. Recognizing the critical importance of reproducibility in scientific research, this document emphasizes detailed, step-by-step protocols and the rationale behind experimental choices. We will explore the synthesis of this compound, its application in common biological assays, and compare it with relevant alternatives, supported by experimental data from peer-reviewed literature and established methodologies.

Introduction: The Significance of the 2-Amino-6-(piperidin-1-yl)pyridine Scaffold

The 2-amino-6-substituted pyridine framework is a privileged structure in drug discovery, appearing in molecules targeting a range of biological entities, from kinases to G-protein coupled receptors (GPCRs). The inclusion of a piperidine moiety, as in this compound, often enhances solubility, metabolic stability, and provides a vector for exploring structure-activity relationships (SAR).[1][2] The reproducibility of experiments involving such compounds is paramount, beginning with their synthesis and characterization, and extending to their biological evaluation.[3]

I. Synthesis and Characterization: Establishing a Reproducible Baseline

A reliable and well-documented synthetic route is the cornerstone of reproducible biological experiments. While numerous methods exist for the synthesis of substituted piperidines and pyridines, the nucleophilic aromatic substitution (SNAr) is a common and effective approach for the target compound.[1][4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar aminopyridine derivatives.[3]

Reaction Scheme:

Synthesis_of_6_Piperidin_1_yl_pyridin_2_amine start 2-amino-6-chloropyridine reagent + Piperidine start->reagent conditions DBU, Dioxane Reflux, 1h reagent->conditions product This compound conditions->product

Caption: Synthetic scheme for this compound.

Materials and Reagents:

  • 2-amino-6-chloropyridine

  • Piperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dioxane, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in anhydrous dioxane, add piperidine (1.2 eq) and DBU (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Characterization:

Thorough characterization is essential to confirm the identity and purity of the synthesized compound, ensuring the reproducibility of subsequent biological data.

  • 1H NMR: To confirm the proton environment of the molecule. The spectrum should show characteristic peaks for the pyridine and piperidine rings.[5][6]

  • 13C NMR: To identify all unique carbon atoms in the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Purity Assessment (HPLC/LC-MS): To determine the purity of the compound, which should ideally be >95% for use in biological assays.

II. Comparative Framework: Alternatives to this compound

In drug discovery, subtle structural modifications can lead to significant changes in biological activity. Below is a comparison of this compound with two structurally related alternatives.

CompoundStructureKey Structural DifferencePotential Impact on Biological Activity
This compound this compoundParent compoundBaseline for comparison
6-(Morpholin-4-yl)pyridin-2-amine 6-(Morpholin-4-yl)pyridin-2-amineReplacement of piperidine with morpholineThe oxygen in the morpholine ring can act as a hydrogen bond acceptor, potentially altering target binding and improving aqueous solubility.
6-(Pyrrolidin-1-yl)pyridin-2-amine 6-(Pyrrolidin-1-yl)pyridin-2-amineFive-membered pyrrolidine ring instead of six-membered piperidineThe smaller ring size can alter the conformational flexibility and vector of substitution, which may influence binding to the target protein.

III. Biological Evaluation: Reproducible Assay Protocols

The 2-amino-6-(piperidin-1-yl)pyridine scaffold is often explored for its potential as a kinase inhibitor and for its interaction with GPCRs like the 5-HT1A receptor. Reproducibility in these assays is critically dependent on standardized protocols.

A. Kinase Inhibitor Screening

The following is a generalized, reproducible protocol for screening compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[7][]

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with kinase solution at room temperature Compound_Prep->Incubation Kinase_Prep Prepare kinase, substrate, and ATP solution Kinase_Prep->Incubation Reaction_Stop Add ADP-Glo™ reagent to terminate kinase reaction and deplete remaining ATP Incubation->Reaction_Stop Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP Reaction_Stop->Detection_Reagent Luminescence Measure luminescence (signal is proportional to ADP produced) Detection_Reagent->Luminescence

Caption: General workflow for a luminescence-based kinase inhibitor assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound and its analogs) in a suitable solvent like DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and ATP to initiate the phosphorylation reaction.

  • Inhibition: Add the diluted test compounds to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

B. 5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.[9][10][11]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Use membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.[12]

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4).[9]

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radioligand (e.g., [3H]8-hydroxy-DPAT) and varying concentrations of the test compound.[9]

  • Incubation: Incubate the mixture for 60 minutes at room temperature to reach equilibrium.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

IV. Data Presentation and Interpretation

For a robust comparison, experimental data should be presented in a clear and standardized format.

Table 1: Comparative Biological Activity Data (Hypothetical)

CompoundTarget Kinase IC50 (nM)5-HT1A Ki (nM)
This compound 15075
6-(Morpholin-4-yl)pyridin-2-amine 250120
6-(Pyrrolidin-1-yl)pyridin-2-amine 9550

Note: The data presented above is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through the assays described.

Conclusion

The reproducibility of experiments involving chemical probes like this compound is fundamental to the integrity of drug discovery research. This guide has outlined a framework for ensuring reproducibility, starting from a well-defined synthesis and characterization, through to the use of standardized biological assays. By providing detailed, step-by-step protocols and a rationale for experimental design, researchers can be more confident in the validity and comparability of their findings. The comparison with structurally related analogs further underscores the importance of meticulous experimental execution in elucidating meaningful structure-activity relationships.

References

  • Bio-protocol. (n.d.). 5-HT1A Receptor Binding Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Retrieved from [Link]

  • PMC. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Retrieved from [Link]

  • PubMed. (2014, March 15). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as a Novel Class of Inhibitors of Human Rhinovirus: Stereospecific Synthesis and Antiviral Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). The synthesis and biological activity of substituted 2,6-diaminopyridines. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: Novel Selective β3-Adrenoceptor Agonists. Retrieved from [Link]

  • The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
  • ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Retrieved from [Link]

  • PMC. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • PubMed. (2019, October 1). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • 1H NMR Characterization of Two New Pyridoxine Derivatives. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, this guide provides a detailed operational and logistical framework for the proper disposal of 6-(Piperidin-1-yl)pyridin-2-amine. This compound, by virtue of its pyridine and amine functional groups, necessitates handling as a hazardous material. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards. This is not merely a procedural checklist but a self-validating system rooted in the chemical principles that govern safety and reactivity.

Hazard Assessment and Regulatory Context

This compound combines a pyridine ring, a known hazardous substance, with an amine functional group. Pyridine and its derivatives are typically flammable, toxic, and irritants.[1][2] Amines can be corrosive and pose a significant threat to aquatic ecosystems if not disposed of correctly.[3] Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous waste.

In the United States, the management and disposal of such chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[4][5] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative, more flexible requirements for managing hazardous waste generated in a laboratory setting.[6][7][8] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal mandates.[1]

Key Safety and Disposal Parameters
ParameterSpecification & Rationale
Personal Protective Equipment (PPE) Gloves: Chemical-resistant (e.g., Butyl rubber). Nitrile may be insufficient for prolonged contact.[9] Eye Protection: Chemical splash goggles or safety glasses with side-shields.[1] Lab Coat: Standard, fully-buttoned laboratory coat to protect skin and clothing.[1] Ventilation: All handling and waste consolidation must occur inside a certified chemical fume hood to prevent inhalation of vapors.[2][9]
Waste Classification Hazardous Waste. This classification is based on the inherent hazards of the pyridine and amine moieties.[10][11]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid), acid chlorides, and anhydrides.[9][12] Segregate this waste stream to prevent dangerous chemical reactions.
Primary Disposal Method Incineration at a licensed hazardous waste facility.[13] Rotary kiln or liquid injection incineration are common, effective methods for destroying pyridine-based waste.[10][11] Never dispose of this compound down the drain or in regular trash.[2][3]

Waste Segregation and Management Workflow

The cornerstone of compliant chemical disposal is meticulous segregation at the point of generation. This prevents hazardous reactions, streamlines the disposal process for your EHS department, and ensures safety. The following workflow illustrates the decision-making process for handling waste related to this compound.

G cluster_0 Point of Generation (Inside Fume Hood) cluster_1 Waste Characterization cluster_2 Action & Collection start Waste Generated (e.g., end of experiment) liquid_waste Liquid Waste? (solutions, reaction mixtures) start->liquid_waste Yes solid_waste Contaminated Solid Waste? (gloves, tips, weigh paper) start->solid_waste Yes glassware Contaminated Glassware? start->glassware Yes collect_liquid Collect in labeled 'Hazardous Waste - Organic' container (non-halogenated) liquid_waste->collect_liquid collect_solid Collect in labeled 'Hazardous Waste - Solid' container/bag solid_waste->collect_solid decon Proceed to Glassware Decontamination Protocol glassware->decon

Caption: Waste Segregation Decision Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a structured protocol is essential for safety and compliance. The following sections detail the procedures for managing different forms of waste containing this compound.

Protocol 1: Disposal of Unused or Expired Pure Compound

This procedure applies to the original container of the chemical that is no longer needed.

  • Do Not Open: If the container is sealed and in good condition, do not open it.

  • Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, create a new label clearly stating "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Segregation: Store the container in a designated secondary containment bin in a cool, dry, well-ventilated area, away from incompatible materials.[2][9]

  • Request Pickup: Arrange for disposal through your institution's EHS department by completing a chemical waste pickup request form.

Protocol 2: Disposal of Liquid Waste Streams

This applies to solutions, reaction mixtures, and solvents used to rinse containers.

  • Select Container: Choose a clean, empty, and compatible container (typically glass or high-density polyethylene) with a secure, leak-proof screw cap.[3][9] The container must be designated for non-halogenated organic waste.

  • Initial Labeling: Before adding any waste, label the container with "Hazardous Waste" and the names of all components that will be added, including "this compound" and any solvents (e.g., Methanol, Toluene). Maintain a running log of the approximate percentages of each component.

  • Transfer Waste: Working inside a chemical fume hood, carefully pour the liquid waste into the designated container.

  • Secure Closure: Tightly cap the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[14]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA), within secondary containment, and segregated from incompatible waste streams.

  • Final Disposal: Once the container is full or the project is complete, ensure the final composition is listed and request a pickup from your EHS department.

Protocol 3: Disposal of Contaminated Solid Waste

This applies to disposable items that have come into contact with the chemical, such as gloves, pipette tips, weighing paper, and absorbent pads used for minor spills.

  • Select Container: Use a designated hazardous solid waste container. This may be a puncture-resistant drum or a properly labeled, heavy-duty plastic bag supported by a rigid container.

  • Labeling: The container must be clearly marked "Hazardous Solid Waste" and list the chemical contaminants, including "this compound."

  • Collection: Place all contaminated solid items directly into the designated container. Do not dispose of these items in regular or biomedical trash.

  • Closure and Storage: Securely close the container/bag when not in use. Store in a designated area away from general lab traffic.

  • Request Pickup: When the container is full, arrange for disposal through your institution's EHS department.

Emergency Procedures: Small Spill Management

In the event of a small spill (less than 100 mL) inside a chemical fume hood:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.

  • Contain Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[1][5]

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous solid waste container. Use non-sparking tools if the compound was in a flammable solvent.[12][15]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), and place the used wipes into the solid waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, even if it is small. For large spills, evacuate the area and contact EHS or emergency services immediately.[1]

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure environmental stewardship, and maintain the highest standards of professional and regulatory compliance.

References

  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. Retrieved from [Link]

  • American Medical Compliance. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • United States Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • United States Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • United States Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • Penta Manufacturing Company. (2024). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2018). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (2023). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). 2-amino pyridine - Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets 2-Amino Pyridine. Retrieved from [Link]

  • Enamine. (n.d.). 1-(pyridin-2-yl)piperidine-4-carboxylic acid - Safety Data Sheet. Retrieved from [Link]

Sources

Operational Safety Guide: Personal Protective Equipment for Handling 6-(Piperidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 6-(Piperidin-1-yl)pyridin-2-amine. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this document synthesizes data from structurally related aminopyridines and piperidine-containing molecules to establish a robust safety framework. The core principle is to treat this compound with a high degree of caution, assuming it possesses hazards characteristic of its chemical class.

Hazard Assessment and Chemical Profile

The primary operational risk when handling this compound stems from its constituent functional groups: an aminopyridine core and a piperidine moiety. Aminopyridines are a class of compounds known for their acute toxicity and potential neurological effects.[1] They are readily absorbed through the skin and gastrointestinal tract.[1] Structurally similar compounds exhibit a range of hazards, forming the basis of our safety assessment.

Anticipated Hazard Profile:

  • Acute Toxicity (Oral): Aminopyridine derivatives are often classified as toxic if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4] Prolonged contact may lead to more severe effects.

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage upon contact.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4][5]

Chemical Identifier Information
Chemical Name This compound
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol [6][7][8]
Appearance Likely a solid or liquid at room temperature[8]

The Core Principle: A Hierarchy of Controls

Personal Protective Equipment (PPE) is the final and critical barrier between you and the chemical. Its effectiveness depends on the consistent application of preceding safety measures:

  • Engineering Controls: The primary method of exposure reduction. All handling of this compound must, at a minimum, be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are essential for maintaining a safe environment.

  • Personal Protective Equipment (PPE): The last line of defense, selected based on a task-specific risk assessment.

Task-Specific PPE Selection

The level of PPE required directly correlates with the potential for exposure. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

Task/Operation Potential Exposure Level Required Personal Protective Equipment
Weighing & Solution Prep Low to Moderate Eye/Face: Chemical safety goggles. Hand: Double-gloving with nitrile gloves.[10] Body: Fully-buttoned laboratory coat.[10] Respiratory: Not required if performed within a certified chemical fume hood.
Chemical Synthesis & Workup Moderate to High Eye/Face: Chemical safety goggles and a face shield, especially when handling larger volumes or during splash-prone procedures like extractions.[10][11] Hand: Double-gloving with nitrile or neoprene gloves. Inspect outer glove frequently.[10][11] Body: Chemical-resistant apron over a flame-retardant lab coat.[11][12] Respiratory: Not required if performed within a certified chemical fume hood.
Spill Cleanup & Emergency High Eye/Face: Chemical safety goggles and a full face shield.[13] Hand: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) over an inner nitrile glove. Body: Chemical-resistant suit or coveralls.[14][15] Respiratory: Air-purifying respirator (APR) with organic vapor/particulate cartridges or a self-contained breathing apparatus (SCBA), depending on spill size and ventilation.[10][12][14]
Justification for PPE Choices:
  • Eye and Face Protection: Given the high risk of serious eye irritation from related compounds, chemical splash goggles that form a seal around the eyes are mandatory at all times.[10][13] A face shield is added during procedures with a higher splash potential to protect the entire face.[11]

  • Hand Protection: Amines can degrade certain glove materials. Nitrile gloves offer good initial protection for incidental contact.[10][11] Double-gloving is a critical best practice; it provides a backup barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. For prolonged tasks, consulting a glove manufacturer's compatibility chart is essential.

  • Body Protection: A lab coat protects personal clothing and skin from minor splashes.[10] A chemical-resistant apron provides an additional, impermeable layer during synthesis where larger volumes are handled.[11]

  • Respiratory Protection: All routine work must be conducted in a fume hood. Respirators are reserved for situations where engineering controls are insufficient or have failed, such as a large spill.[10][12] Use of respirators requires inclusion in a formal respiratory protection program with medical evaluation and annual fit-testing.[10]

Procedural Guidance: Safe Handling Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Protocol:
  • Preparation: Designate and clear a specific area within the chemical fume hood for the procedure. Ensure all necessary equipment, reagents, and a labeled hazardous waste container are present.[9]

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

  • Chemical Handling: Perform all manipulations of the compound deep within the fume hood sash. Use techniques that minimize the generation of dust or aerosols.

  • Decontamination: After handling, decontaminate all non-disposable equipment that came into contact with the chemical.[9] Wipe down the work area in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE slowly and deliberately to avoid self-contamination. Remove outer gloves first, followed by the lab coat and face shield. Remove inner gloves last.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[2][3]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Procedure A Verify Fume Hood Certification B Assemble Equipment & Waste Container A->B C Don Required PPE B->C D Weigh and Transfer Compound C->D E Perform Synthesis or Procedure D->E F Decontaminate Work Area & Equipment E->F G Segregate & Seal Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I G Spill Spill Detected Assess Assess Size & Location Spill->Assess Small Small Spill? (<100 mL, inside hood) Assess->Small Large Large Spill (>100 mL or outside hood) Small->Large No Alert Alert Others in Lab Small->Alert Yes Evacuate Evacuate Immediate Area Alert Others & Call EHS Large->Evacuate Isolate Isolate Area & Restrict Access Evacuate->Isolate PPE Don Emergency PPE (Respirator, Apron, etc.) Alert->PPE Contain Contain with Inert Absorbent (Vermiculite, Sand) PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Spill Area Collect->Decon

Caption: Decision-making workflow for chemical spill response.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any residual chemical. Place these items in a dedicated, clearly labeled, and sealable hazardous waste container. [9]* Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: The final, sealed waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office, in strict accordance with local, state, and federal regulations. [9] By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of all personnel handling this and other potent chemical compounds.

References

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management), U.S. Department of Health and Human Services.

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco, Environmental Health & Safety.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • 4-Chloro-6-piperidin-1-ylpyrimidin-2-amine Safety Data Sheet. Apollo Scientific.

  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. Benchchem.

  • Safety Data Sheet for a related compound. Sigma-Aldrich.

  • Safety Data Sheet for 2,6-Diaminopyridine. Fisher Scientific.

  • 6-(Piperidin-1-ylmethyl)pyridin-3-amine Product Page. Benchchem.

  • (6-(Piperidin-1-yl)pyridin-2-yl)methanamine Product Page. ChemScene.

  • 1-[(6-Chloropyridin-3-YL)methyl]-4-(pyridin-2-YL)piperazine Safety Data Sheet. AK Scientific, Inc.

  • 2-Methoxy-4-(piperidin-1-yl)pyrimidin-5-amine Safety Data Sheet. AK Scientific, Inc.

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Publication. PubMed, National Library of Medicine.

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.

  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • [6-(Piperidin-1-yl)pyridin-2-yl]methylamine Product Page. CymitQuimica.

  • 6-(Piperidin-1-yl)hexan-1-amine Product Page. Sigma-Aldrich.

  • Aminopyridines Executive Summary. U.S. Environmental Protection Agency (EPA).

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI.

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PMC, National Institutes of Health.

  • Safety Data Sheet for 2-Amino Pyridine. Biochem Chemopharma.

  • 2,6-Diaminopyridine Safety Data Sheet. LabChem.

  • Safety Data Sheet for a related compound. Enamine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.